molecular formula C9H9NO6S B1167389 ACHROMOPEPTIDASE CAS No. 123175-82-6

ACHROMOPEPTIDASE

Numéro de catalogue: B1167389
Numéro CAS: 123175-82-6
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ACHROMOPEPTIDASE is a useful research compound. Its molecular formula is C9H9NO6S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

123175-82-6

Formule moléculaire

C9H9NO6S

Origine du produit

United States

Foundational & Exploratory

The Enzymatic Profile of Achromopeptidase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic activities of Achromopeptidase, a powerful lytic enzyme preparation widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive overview of its catalytic functions, optimal conditions, and practical applications.

Executive Summary

This compound, derived from Lysobacter enzymogenes (previously classified as Achromobacter lyticus), is not a single enzyme but a complex mixture of bacteriolytic proteases. Its robust activity against a broad spectrum of bacteria, particularly Gram-positive strains resistant to lysozyme, makes it an invaluable tool for applications ranging from bacterial cell lysis for nucleic acid and protein extraction to proteomics and protoplast formation. This guide details the distinct enzymatic components of this compound, their specific cleavage sites, and provides protocols for activity assessment and practical use.

Core Enzymatic Activities

This compound exhibits a multi-faceted enzymatic profile, primarily attributed to three key components: a serine protease with lysyl endopeptidase activity, an α-lytic protease, and a β-lytic protease.

  • Lysyl Endopeptidase (EC 3.4.21.50): This is a serine protease that demonstrates high specificity for the C-terminal side of lysine residues in peptides and proteins, including the Lys-Pro bond.[1][2][3][4] This activity is central to its use in protein sequencing and peptide mapping.[4]

  • α-Lytic Protease: This component contributes significantly to the bacteriolytic activity of this compound. It has been shown to cleave multiple bonds within the peptidoglycan of Staphylococcus aureus. Specifically, it hydrolyzes the N-acetylmuramoyl-L-alanine amide bond, which links the glycan backbone to the peptide stem, as well as the D-Ala-Gly and Gly-Gly peptide bonds within the interpeptide bridge.[5]

  • β-Lytic Protease: This zinc-dependent metalloprotease also plays a crucial role in bacteriolysis. It exhibits specificity for Gly-X bonds in peptides.[6] Within the context of peptidoglycan, it cleaves the D-Ala-Gly/Ala bond connecting the peptide subunit to the interpeptide bridge and the Gly-Gly bonds within the pentaglycine bridge of S. aureus.[6][7]

Quantitative Data on Enzymatic Activity

The following tables summarize the key quantitative parameters related to the enzymatic activity of this compound.

Table 1: General Properties and Optimal Conditions

ParameterValueReference(s)
Source Organism Lysobacter enzymogenes (formerly Achromobacter lyticus)[3]
Enzyme Commission (EC) Number 3.4.21.50 (for Lysyl Endopeptidase component)[2]
Optimal pH (Bacteriolytic Activity) 8.5 - 9.0
Optimal Temperature (Assay) 37°C
Lysis Temperature Range Room temperature (18-22°C) to 37°C[2]

Table 2: Kinetic Parameters for Lysyl Endopeptidase Activity

SubstrateKmVmaxAssay ConditionsReference(s)
Tos-Gly-Pro-Lys-pNANot widely reportedNot widely reportedpH and temperature optimization performed, but specific kinetic constants not provided in the accessed literature.[8][9]

Experimental Protocols

Turbidimetric Assay for Bacteriolytic Activity

This protocol is a standardized method for determining the bacteriolytic activity of this compound by measuring the decrease in turbidity of a bacterial cell suspension.

Materials:

  • This compound solution (350-700 units/mL in cold assay buffer)

  • Micrococcus lysodeikticus cell suspension (Substrate)

  • Assay Buffer: 10 mM Tris-HCl with 10 mM Sodium Chloride, pH 8.0 at 37°C

  • Spectrophotometer with temperature control (set to 37°C and 600 nm)

  • Cuvettes (1 cm light path)

Procedure:

  • Prepare Substrate: Resuspend lyophilized Micrococcus lysodeikticus cells in the assay buffer to achieve an initial absorbance (A600nm) of 0.6-0.7.

  • Assay Setup:

    • Test Cuvette: Add 2.9 mL of the substrate suspension.

    • Blank Cuvette: Add 2.9 mL of the substrate suspension and 0.1 mL of the assay buffer.

  • Equilibration: Incubate the cuvettes at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate Reaction: Add 0.1 mL of the this compound solution to the test cuvette. Mix by inversion.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 600 nm for approximately 5 minutes.

  • Calculation: Determine the maximum linear rate of decrease in absorbance per minute (ΔA600nm/min) for both the test and blank. The activity is calculated based on the unit definition.

Unit Definition: One unit of this compound will cause a decrease in absorbance at 600 nm of 0.001 per minute per mL at pH 8.0 and 37°C using a suspension of Micrococcus lysodeikticus as the substrate.

Protocol for Bacterial Genomic DNA Extraction

This protocol outlines a general procedure for the lysis of Gram-positive bacteria using this compound for the subsequent extraction of high-quality genomic DNA.

Materials:

  • Bacterial cell pellet from a mid-to-late-log-phase culture

  • This compound solution

  • Lysozyme solution

  • RNase A in a suitable buffer (e.g., Buffer P1)

  • Proteinase K

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Phenol:Chloroform:Isoamyl Alcohol (PCI)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Incubators/water baths (37°C and 50°C)

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 7,500 rpm for 10 minutes). Discard the supernatant.

  • Initial Resuspension: Resuspend the cell pellet in a buffer containing RNase A.

  • Enzymatic Lysis:

    • Add lysozyme and this compound to the cell suspension.

    • Mix gently and incubate at 37°C for 60 minutes.

  • Protein Digestion:

    • Add SDS and Proteinase K.

    • Mix gently by inversion and incubate at 50°C for 60 minutes.

  • Phenol-Chloroform Extraction:

    • Add an equal volume of PCI solution and mix by gentle inversion for 10 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to separate the phases.

  • DNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of ice-cold 100% ethanol and mix gently by inversion.

    • Centrifuge at high speed for 20 minutes to pellet the DNA.

  • Washing and Drying:

    • Carefully decant the supernatant.

    • Wash the DNA pellet with 70% ethanol and centrifuge again.

    • Decant the supernatant and air-dry the pellet.

  • Resuspension: Resuspend the DNA pellet in TE buffer. For complete dissolution, it can be incubated overnight at 4°C.[1]

Visualizations

Signaling Pathways and Cleavage Sites

The primary "signaling" in the context of this compound's bacteriolytic activity is the degradation of the bacterial cell wall peptidoglycan. The following diagram illustrates the structure of Staphylococcus aureus peptidoglycan and the specific cleavage sites of the enzymatic components of this compound.

Peptidoglycan_Cleavage cluster_glycan Glycan Backbone cluster_peptide1 Peptide Stem 1 cluster_bridge Pentaglycine Bridge cluster_peptide2 Peptide Stem 2 NAG1 NAG NAM1 NAM NAG1->NAM1 β(1-4) NAG2 NAG NAM1->NAG2 β(1-4) L_Ala1 L-Ala NAM1->L_Ala1 NAM1->L_Ala1  α-Lytic Protease (Amidase activity) NAM2 NAM NAG2->NAM2 β(1-4) L_Ala2 L-Ala NAM2->L_Ala2 D_Glu1 D-Glu L_Ala1->D_Glu1 L_Lys1 L-Lys D_Glu1->L_Lys1 D_Ala1_1 D-Ala L_Lys1->D_Ala1_1 D_Ala1_2 D-Ala D_Ala1_1->D_Ala1_2 Gly1 Gly D_Ala1_1->Gly1 D_Ala1_1->Gly1 α-Lytic & β-Lytic    Proteases Gly2 Gly Gly1->Gly2 Gly3 Gly Gly2->Gly3 Gly2->Gly3 α-Lytic & β-Lytic    Proteases Gly4 Gly Gly3->Gly4 Gly5 Gly Gly4->Gly5 L_Lys2 L-Lys Gly5->L_Lys2 D_Glu2 D-Glu L_Ala2->D_Glu2 D_Glu2->L_Lys2 D_Ala2_1 D-Ala L_Lys2->D_Ala2_1 D_Ala2_2 D-Ala D_Ala2_1->D_Ala2_2

Caption: Cleavage sites of this compound on S. aureus peptidoglycan.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for bacterial cell lysis and subsequent DNA extraction using this compound.

Bacterial_Lysis_Workflow start Start: Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest resuspend Resuspend Pellet (RNase A containing buffer) harvest->resuspend lysis Enzymatic Lysis (this compound + Lysozyme) 37°C, 60 min resuspend->lysis protein_digestion Protein Digestion (SDS + Proteinase K) 50°C, 60 min lysis->protein_digestion extraction Phenol:Chloroform:Isoamyl Alcohol Extraction protein_digestion->extraction precipitation DNA Precipitation (Ice-cold Ethanol) extraction->precipitation wash Wash DNA Pellet (70% Ethanol) precipitation->wash resuspend_dna Resuspend Purified DNA (TE Buffer) wash->resuspend_dna end End: Purified Genomic DNA resuspend_dna->end

Caption: Workflow for bacterial DNA extraction using this compound.

Conclusion

This compound is a versatile and potent enzymatic preparation with significant utility in molecular biology and microbiology. Its complex composition, comprising lysyl endopeptidase, α-lytic protease, and β-lytic protease, allows for efficient lysis of a wide range of bacteria, including those resistant to other lytic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their experimental workflows. Further research into the specific kinetic parameters of its individual components will undoubtedly enhance its application in quantitative proteomics and other sensitive assays.

References

The Isolation and Purification of Achromopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the source and isolation of Achromopeptidase, a powerful bacteriolytic enzyme. This document details the microbial origin of the enzyme and presents a step-by-step experimental protocol for its purification, supported by quantitative data. Visual diagrams are included to elucidate the experimental workflow.

Introduction to this compound

This compound is a lysyl endopeptidase with potent bacteriolytic activity against a wide range of bacteria, including many Gram-positive organisms that are resistant to lysozyme.[1] Its ability to lyse bacterial cell walls makes it a valuable tool in various research and biotechnological applications, such as DNA extraction, protoplast formation, and protein sequencing. This compound is a serine protease that specifically cleaves the peptide bond at the C-terminal side of lysine residues.

Source of this compound

The primary microbial source of this compound is the soil bacterium Achromobacter lyticus M497-1.[2][3] It is important to note that this organism has since been reclassified as Lysobacter enzymogenes.[4] This bacterium is known to secrete a variety of enzymes, including several proteases. This compound, also referred to as Achromobacter protease I, is one of the key lytic enzymes produced by this microorganism.[2]

Isolation and Purification of this compound

The purification of this compound from the culture filtrate of Achromobacter lyticus M497-1 involves a multi-step process designed to separate the target enzyme from other secreted proteins and contaminants. The following protocol is based on the methodology described by Masaki et al. (1981).

Initial Processing: Acetone Precipitation

A common initial step in concentrating the enzyme from the culture filtrate is acetone precipitation. This method is effective for precipitating proteins from aqueous solutions.

Experimental Protocol:

  • Cool the crude enzyme solution (culture filtrate) and acetone separately to -20°C.

  • Slowly add cold acetone to the crude enzyme solution with gentle stirring to a final concentration of 70% (v/v).

  • Allow the precipitation to proceed at -20°C for at least 60 minutes, or overnight for more complete precipitation.[5][6][7][8][9]

  • Collect the protein precipitate by centrifugation at approximately 14,000 x g for 10 minutes.

  • Carefully decant the supernatant and allow the resulting pellet, referred to as the "acetone powder," to air dry to remove residual acetone.

Chromatographic Purification Steps

The acetone powder is the starting material for a series of chromatographic steps to achieve high purity this compound. The following buffers are used throughout the purification process:

  • Buffer A: 10 mM Tris-HCl, pH 8.0

  • Buffer B: 2 mM Tris-HCl, pH 8.0

3.2.1. Step 1: CM-Cellulose Treatment

This step utilizes a cation-exchange resin to remove proteins that are more positively charged than this compound at the working pH.

Experimental Protocol:

  • Dissolve the acetone powder (10g) in Buffer A and clarify the solution by centrifugation.[1]

  • Mix the supernatant with CM-cellulose (wet weight, approximately 200g) that has been pre-equilibrated with Buffer A.[1]

  • Under these conditions (pH 8.0), this compound is not adsorbed to the CM-cellulose, while some other proteins, including a bacteriolytic enzyme, are bound.[1]

  • Collect the unadsorbed fraction containing this compound and concentrate it using an ultrafiltration membrane (e.g., Amicon UM-10).[1]

3.2.2. Step 2: DEAE-Cellulose Treatment

This step employs an anion-exchange resin to further purify the enzyme.

Experimental Protocol:

  • Mix the concentrated enzyme solution from the previous step (500 ml) with DEAE-cellulose (wet weight, approximately 400g) pre-equilibrated with Buffer A.[1]

  • Pass the mixture through a glass filter to remove the DEAE-cellulose and any bound proteins.[1]

  • Concentrate the filtrate, which contains the partially purified this compound.

  • Dialyze the concentrated solution against Buffer B and then re-concentrate. This step is also effective in removing colored materials.[1]

3.2.3. Step 3: AH-Sepharose 4B Chromatography

This is a form of hydrophobic interaction or affinity chromatography that provides a significant purification step.

Experimental Protocol:

  • Apply the concentrated and dialyzed enzyme solution (250 ml) from the previous step to an AH-Sepharose 4B column (4 x 21 cm) equilibrated with Buffer B.[1]

  • Wash the column with Buffer B to remove any unbound proteins.

  • Elute the bound this compound using a linear gradient of 0 to 1.0 M NaCl in Buffer B.[1]

  • Collect the fractions exhibiting amidolytic activity and pool them.

  • Dialyze the pooled active fractions against Buffer B and concentrate the solution.

Final Purification: Isoelectric Focusing

For achieving a highly purified enzyme, isoelectric focusing can be employed as a final polishing step.

Experimental Protocol:

  • Subject the concentrated sample from the AH-Sepharose 4B chromatography to isoelectric focusing using carrier ampholytes with a pH range of 3.5 to 10.[1]

  • This compound (Protease I) will focus at its isoelectric point (pI) of 6.9.[2]

  • Collect the fractions corresponding to the pI of this compound, dialyze against Buffer B, and concentrate.

Data Presentation: Purification of this compound

The following table summarizes the purification of a protease (Protease Ia, which behaves similarly to this compound through the initial chromatographic steps) from Achromobacter lyticus M497-1, based on the data from Masaki et al.[1]

Purification StepTotal Protein (A280nm)Total Activity (units)Specific Activity (units/A280nm)Recovery (%)
Acetone powder (10g)3,870216.00.056100
CM-cellulose treatment3,380216.00.064100
DEAE-cellulose treatment600216.00.36100
AH-Sepharose 4B chromatography65.0144.02.2266.7

Visualization of the Purification Workflow

The following diagrams illustrate the key steps in the isolation and purification of this compound.

Achromopeptidase_Purification_Workflow cluster_0 Initial Processing cluster_1 Chromatographic Purification cluster_2 Final Purification Culture_Filtrate A. lyticus Culture Filtrate Acetone_Precipitation Acetone Precipitation (70%) Culture_Filtrate->Acetone_Precipitation Acetone_Powder Acetone Powder Acetone_Precipitation->Acetone_Powder CM_Cellulose CM-Cellulose Chromatography (Unbound Fraction) Acetone_Powder->CM_Cellulose DEAE_Cellulose DEAE-Cellulose Chromatography (Unbound Fraction) CM_Cellulose->DEAE_Cellulose AH_Sepharose AH-Sepharose 4B Chromatography (Elution with NaCl gradient) DEAE_Cellulose->AH_Sepharose Isoelectric_Focusing Isoelectric Focusing AH_Sepharose->Isoelectric_Focusing Purified_this compound Purified this compound Isoelectric_Focusing->Purified_this compound

Caption: Workflow for the purification of this compound.

Chromatography_Logic cluster_cm CM-Cellulose (Cation Exchange) cluster_deae DEAE-Cellulose (Anion Exchange) cluster_ah AH-Sepharose 4B (Hydrophobic/Affinity) start Partially Purified This compound cm_resin CM-Cellulose Resin (Negative Charge) start->cm_resin cm_bound Bound Proteins (Positively Charged) cm_resin->cm_bound Binds cm_unbound Unbound Fraction (this compound) cm_resin->cm_unbound Does not bind deae_resin DEAE-Cellulose Resin (Positive Charge) cm_unbound->deae_resin deae_bound Bound Impurities (Negatively Charged) deae_resin->deae_bound Binds deae_unbound Unbound Fraction (this compound) deae_resin->deae_unbound Does not bind ah_resin AH-Sepharose 4B Resin deae_unbound->ah_resin ah_bound Bound this compound ah_resin->ah_bound Binds ah_eluted Eluted this compound (NaCl Gradient) ah_bound->ah_eluted Elutes

Caption: Logical flow of the chromatographic purification steps.

References

An In-depth Technical Guide to the Structure and Molecular Weight of Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a potent bacteriolytic enzyme preparation widely utilized in biomedical research and pharmaceutical development for its ability to lyse gram-positive bacteria that are often resistant to lysozyme. This guide provides a comprehensive technical overview of the structure and molecular weight of this compound, with a focus on the well-characterized lysyl endopeptidase component. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for its effective application.

Core Component: A Lysyl Endopeptidase

The primary enzymatic activity of many commercial this compound preparations is attributed to a serine protease known as lysyl endopeptidase (EC 3.4.21.50). This enzyme exhibits high specificity for the cleavage of peptide bonds at the C-terminal side of lysine residues. The most extensively studied form of this enzyme is Protease I from Achromobacter lyticus.

Molecular Weight

The molecular weight of this compound can vary depending on the specific preparation and the source organism. Commercially available this compound may be a crude or partially purified extract containing a mixture of enzymes, leading to different reported molecular weights. However, for the purified lysyl endopeptidase from Achromobacter lyticus, a precise molecular weight has been determined through structural studies.

Enzyme ComponentMethodReported Molecular Weight (kDa)Source OrganismReference
This compound (Lysyl Endopeptidase)X-ray Crystallography27.76Achromobacter lyticus[1]
This compoundProduct Information~27Bacterial (LYSOBACTER SP. BACTERIA M497-1)
This compound, CrudeProduct Information~20Bacteria

Structural Characteristics of Achromobacter lyticus Protease I

The three-dimensional structure of Achromobacter lyticus Protease I has been elucidated by X-ray crystallography, and the corresponding data is available in the Protein Data Bank (PDB) under the accession code 1ARB.[1] This structural information provides profound insights into its function.

Key Structural Features:
  • Single Polypeptide Chain: The enzyme consists of a single polypeptide chain of 268 amino acid residues.[2][3]

  • Catalytic Triad: As a serine protease, it possesses a classic catalytic triad composed of Histidine-57 (His57), Aspartate-113 (Asp113), and Serine-194 (Ser194).[2][3] These residues are essential for the enzyme's catalytic activity.

  • Disulfide Bonds: The structure is stabilized by three disulfide bonds, which are crucial for maintaining its tertiary structure and stability.[2][3] The disulfide linkages are formed between the following cysteine residues:

    • Cys6 and Cys216

    • Cys12 and Cys80

    • Cys36 and Cys58

  • Substrate Binding Pocket: The enzyme has a well-defined substrate-binding pocket that confers its high specificity for lysine residues.

Enzymatic Mechanism

This compound, as a serine protease, follows a well-established catalytic mechanism involving the catalytic triad. The process of peptide bond hydrolysis can be summarized in the following key steps:

  • Substrate Binding: The lysine residue of the substrate peptide binds to the S1 specificity pocket of the enzyme.

  • Nucleophilic Attack: The hydroxyl group of the active site serine (Ser194) performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. This is facilitated by the deprotonation of the serine hydroxyl by the histidine residue (His57), which in turn is stabilized by the aspartate residue (Asp113).

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a short-lived tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site.

  • Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The N-terminal portion of the substrate is released.

  • Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

  • Product Release: This intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

Below is a simplified diagram illustrating the core catalytic action of a serine protease like this compound.

Enzymatic_Mechanism cluster_Enzyme This compound Active Site Catalytic_Triad Catalytic Triad (His57, Asp113, Ser194) Substrate Polypeptide Substrate with Lysine Residue Binding Substrate Binding in S1 Pocket Substrate->Binding Binding->Catalytic_Triad Nucleophilic_Attack Nucleophilic Attack by Ser194 Binding->Nucleophilic_Attack Tetrahedral_Intermediate1 Formation of First Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate1 Acyl_Enzyme Acyl-Enzyme Intermediate (Product 1 Released) Tetrahedral_Intermediate1->Acyl_Enzyme Deacylation Water Molecule Attack Acyl_Enzyme->Deacylation Tetrahedral_Intermediate2 Formation of Second Tetrahedral Intermediate Deacylation->Tetrahedral_Intermediate2 Product_Release Product 2 Released & Enzyme Regenerated Tetrahedral_Intermediate2->Product_Release Product_Release->Catalytic_Triad Regenerated

Caption: Simplified workflow of the catalytic mechanism of this compound.

Experimental Protocols

Determination of Molecular Weight and Structure

The primary methods for determining the molecular weight and structure of this compound (specifically Achromobacter lyticus Protease I) are X-ray crystallography and amino acid sequence analysis.

1. X-ray Crystallography Workflow:

This technique provides high-resolution three-dimensional structural data.

XRay_Crystallography_Workflow Purification Enzyme Purification Crystallization Crystallization Purification->Crystallization XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Phase_Determination Phase Determination XRay_Diffraction->Phase_Determination Model_Building Electron Density Map & Model Building Phase_Determination->Model_Building Refinement Structural Refinement and Validation Model_Building->Refinement PDB_Deposition Deposition to PDB (e.g., 1ARB) Refinement->PDB_Deposition

Caption: General workflow for determining protein structure via X-ray crystallography.

2. Amino Acid Sequencing:

The complete amino acid sequence of Achromobacter lyticus protease I was established through a combination of enzymatic and chemical cleavage followed by sequence analysis of the resulting peptides.

  • Methodology:

    • Reduction and S-carboxymethylation of the protease to break disulfide bonds.

    • Enzymatic digestion of the modified protease with itself (Achromobacter protease I) and Staphylococcus aureus V8 protease.

    • Chemical cleavage with cyanogen bromide.

    • Separation and purification of the resulting peptides.

    • Amino acid sequence analysis of each peptide using methods like Edman degradation.

    • Alignment of overlapping peptide sequences to deduce the full protein sequence.[2][3]

Enzymatic Activity Assay

The activity of this compound is commonly determined using a turbidimetric assay that measures the rate of lysis of a bacterial cell suspension.

  • Principle: The enzymatic lysis of bacterial cells leads to a decrease in the turbidity of the cell suspension, which can be monitored spectrophotometrically as a decrease in absorbance at 600 nm (A600).

  • Reagents:

    • 10 mM Tris-HCl buffer with 10 mM Sodium Chloride, pH 8.0 at 37°C.

    • Micrococcus lysodeikticus cell suspension (substrate), adjusted to an A600 of approximately 0.6.

    • This compound enzyme solution.

  • Procedure:

    • Pipette the Micrococcus lysodeikticus cell suspension into a cuvette and equilibrate to 37°C.

    • Add a known volume of the this compound enzyme solution to the cuvette and mix immediately.

    • Record the decrease in A600 over time (e.g., for 5 minutes).

    • Calculate the rate of change in absorbance per minute (ΔA600/min) from the linear portion of the curve.

  • Unit Definition: One unit of this compound is often defined as the amount of enzyme that causes a decrease in A600 of 0.001 per minute at pH 8.0 and 37°C using a suspension of Micrococcus lysodeikticus as the substrate.

Conclusion

This compound is a valuable enzymatic tool, with its bacteriolytic activity primarily driven by a highly specific lysyl endopeptidase. The detailed structural and molecular weight information available for the Achromobacter lyticus Protease I provides a solid foundation for its application in research and development. Understanding its enzymatic mechanism and the standardized methods for its characterization is crucial for achieving reproducible and reliable results in various scientific endeavors.

References

The Lytic Power of Achromopeptidase: A Technical Guide to Bacterial Cell Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of microbiology and biotechnology, the efficient lysis of bacterial cells is a critical first step for a multitude of downstream applications, from nucleic acid and protein purification to the development of novel antimicrobial agents. While various mechanical and chemical methods exist, enzymatic lysis offers a gentle yet highly effective approach. Achromopeptidase, a potent lytic enzyme complex, has emerged as a valuable tool, particularly for the disruption of Gram-positive bacteria that are often resistant to other enzymes like lysozyme. This technical guide provides an in-depth exploration of the mechanism of action of this compound, quantitative data on its lytic efficiency, and detailed experimental protocols for its application.

Mechanism of Action: Deconstructing the Bacterial Cell Wall

This compound, derived from Achromobacter lyticus, is not a single enzyme but rather a cocktail of bacteriolytic proteases. Its primary target is the peptidoglycan, the rigid, mesh-like layer responsible for maintaining the structural integrity of the bacterial cell wall. The lytic activity of this compound is mainly attributed to two key enzymatic components: α-lytic protease and β-lytic protease.

The α-lytic protease exhibits a dual-action mechanism, targeting both the glycan backbone and the peptide cross-links of the peptidoglycan. Specifically, it has been shown to cleave:

  • The N-acetylmuramoyl-L-alanine amide bond , which links the glycan sugar backbone to the peptide side chains.

  • Peptide bonds within the cross-linking bridges, such as the D-Ala-Gly and Gly-Gly bonds found in the peptidoglycan of Staphylococcus aureus.[1]

The β-lytic protease complements this activity with its specificity for Gly-X bonds , further contributing to the degradation of the peptidoglycan structure.[1] This multi-pronged attack effectively dismantles the peptidoglycan scaffold, leading to a weakening of the cell wall and subsequent osmotic lysis of the bacterium.

Achromopeptidase_Mechanism cluster_peptidoglycan Peptidoglycan Structure cluster_this compound This compound Complex NAG1 NAG NAM1 NAM NAG2 NAG Peptide1 Peptide Side Chain NAM1->Peptide1 N-acetylmuramoyl- L-alanine amide bond NAM2 NAM Peptide2 Peptide Side Chain NAM2->Peptide2 N-acetylmuramoyl- L-alanine amide bond Crosslink Peptide Cross-link Peptide1->Crosslink Crosslink->Peptide2 Achromo This compound Alpha α-Lytic Protease Achromo->Alpha Beta β-Lytic Protease Achromo->Beta Alpha->NAM1 Alpha->Crosslink Cleavage (D-Ala-Gly, Gly-Gly) Beta->Crosslink Cleavage (Gly-X)

Diagram 1: Mechanism of this compound on Peptidoglycan.

Quantitative Lytic Efficiency

The effectiveness of this compound varies depending on the bacterial species, its concentration, and the experimental conditions. While it is particularly potent against many Gram-positive bacteria, it also exhibits activity against some Gram-negative species.[1][2]

Bacterial SpeciesTypeThis compound ConcentrationIncubation TimeTemperature (°C)Lysis Efficiency/ObservationReference
Staphylococcus aureusGram-positive3000-5000 U20 min22Effective lysis for DNA extraction[3][4]
Streptococcus agalactiaeGram-positive3000-5000 U20 min22Effective lysis for DNA extraction[3][4]
Anaerobic Gram-positive cocciGram-positiveNot specifiedNot specifiedNot specifiedMost lysozyme-resistant strains lysed[5][6]
Peptococcus magnusGram-positiveNot specifiedNot specifiedNot specifiedResistant to this compound[5][6]
Oral anaerobic Gram-positive rodsGram-positiveNot specifiedNot specifiedNot specifiedRapid lysis observed[7]
Micrococcus lysodeikticusGram-positiveSubstrate for activity assayVariable37Standard substrate for unit definition[8]

Note: The lytic efficiency can be influenced by factors such as the growth phase of the bacteria, the presence of a capsule, and the specific strain. Optimal conditions should be determined empirically for each bacterial species.

Experimental Protocols

The following protocols provide a general framework for bacterial cell lysis using this compound. Adjustments may be necessary based on the specific bacterial strain and downstream application.

General Bacterial Lysis Protocol

This protocol is suitable for a wide range of applications, including protein and nucleic acid extraction.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • This compound solution (reconstituted in an appropriate buffer, e.g., water or Tris buffer)

  • (Optional) Lysozyme

  • (Optional) SDS or other detergents

  • (Optional) Protease inhibitors

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of Lysis Buffer. The volume will depend on the size of the pellet.

  • Enzyme Addition: Add this compound to the cell suspension to the desired final concentration (e.g., 100-500 µg/mL). For some resistant strains, a combination with lysozyme (e.g., 1 mg/mL) may enhance lysis.[9]

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. The optimal incubation time may vary. Lysis can be monitored by measuring the decrease in optical density at 600 nm (OD600).

  • Optional Steps for Enhanced Lysis:

    • For difficult-to-lyse bacteria, the addition of a detergent such as SDS (to a final concentration of 0.1-1%) can be beneficial.[9]

    • For protein extraction, the inclusion of protease inhibitors is recommended to prevent degradation of the target proteins.

  • Downstream Processing: After incubation, the lysate can be centrifuged to pellet the cell debris. The supernatant containing the cellular contents can then be used for further analysis.

Lysis_Workflow Start Start: Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Resuspend Resuspend Pellet in Lysis Buffer Harvest->Resuspend AddEnzyme Add this compound (and optional Lysozyme) Resuspend->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Monitor Monitor Lysis (OD600) Incubate->Monitor OptionalSteps Optional: Add Detergent / Protease Inhibitors Monitor->OptionalSteps Incomplete Lysis CentrifugeLysate Centrifuge to Pellet Debris Monitor->CentrifugeLysate Complete Lysis OptionalSteps->Incubate CollectSupernatant Collect Supernatant CentrifugeLysate->CollectSupernatant End End: Lysate for Downstream Applications CollectSupernatant->End

Diagram 2: General Experimental Workflow for Bacterial Lysis.
Protocol for Nucleic Acid Extraction

This protocol is optimized for obtaining high-quality nucleic acids from bacterial cells.

Materials:

  • Bacterial cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound solution

  • (Optional) Proteinase K

  • Nucleic acid purification kit or reagents (e.g., phenol-chloroform)

Procedure:

  • Cell Resuspension: Resuspend the bacterial pellet in TE Buffer.

  • This compound Treatment: Add this compound to a final concentration of 3000-7000 units per sample and incubate at room temperature for 20 minutes.[3][4][10]

  • Inactivation and Further Lysis: For some applications, the this compound may need to be inactivated, which can be achieved by heating the sample (e.g., 95°C for 5-10 minutes).[11][12][13] This step may also further aid in cell lysis. Alternatively, subsequent steps in a nucleic acid extraction protocol (e.g., addition of lysis buffers from a kit containing detergents and chaotropic agents) will effectively stop the enzymatic reaction.

  • Protein Digestion (Optional): For cleaner nucleic acid preparations, a Proteinase K digestion step can be included after the initial lysis.

  • Nucleic Acid Purification: Proceed with your standard protocol for nucleic acid purification (e.g., using a commercial kit or phenol-chloroform extraction).

Factors Influencing this compound Activity

Several factors can impact the efficiency of this compound-mediated lysis:

  • Temperature: The optimal temperature for this compound activity is generally between 37°C and 50°C.[11][12][13] However, significant lysis can also be achieved at room temperature (around 22°C).[3][4]

  • pH: The enzyme exhibits optimal activity in a slightly alkaline pH range, typically between 8.0 and 9.0.

  • Ionic Strength: High salt concentrations can inhibit this compound activity. Therefore, it is advisable to use buffers with low ionic strength.[11][12]

  • Enzyme Concentration: The concentration of this compound should be optimized for each bacterial species and cell density. Higher concentrations generally lead to faster lysis.

  • Substrate Accessibility: The structure and thickness of the peptidoglycan layer, as well as the presence of other cell wall components like teichoic acids in Gram-positive bacteria or the outer membrane in Gram-negative bacteria, can affect the accessibility of the enzyme to its substrate.

Conclusion

This compound is a powerful and versatile enzymatic tool for the lysis of a broad spectrum of bacteria, especially those resistant to lysozyme. Its unique mechanism of action, targeting multiple sites within the peptidoglycan, ensures efficient cell wall degradation. By understanding the factors that influence its activity and by optimizing experimental protocols, researchers can effectively harness the lytic power of this compound for a wide array of applications in molecular biology, diagnostics, and drug discovery.

References

An In-depth Technical Guide to the Gene and Amino Acid Sequence of Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is the commercial name for a bacteriolytic enzyme preparation derived from Lysobacter enzymogenes M497-1, an organism previously identified as Achromobacter lyticus. This enzymatic cocktail is renowned for its broad-spectrum lytic activity against a variety of bacteria, including those resistant to lysozyme, making it a valuable tool in molecular biology, proteomics, and drug development. The primary components responsible for its efficacy are a collection of proteases, most notably α-lytic protease and β-lytic protease, which act on the peptidoglycan cell wall of bacteria. This guide provides a comprehensive overview of the genetic and protein sequence information for the key enzymatic components of this compound, detailed experimental protocols for their study, and quantitative data to inform their application.

Core Enzymatic Components and Sequences

The bacteriolytic activity of this compound is primarily attributed to two serine proteases:

  • Achromobacter Protease I (API) , also known as Lysyl Endopeptidase : This enzyme exhibits high specificity for the C-terminal side of lysine residues.

  • α-Lytic Protease : This protease demonstrates broader specificity, cleaving at the C-terminal side of alanine, valine, and serine residues.

  • β-Lytic Protease : This enzyme is another significant component of the this compound complex.

The genes encoding these proteases have been cloned and sequenced from Lysobacter enzymogenes M497-1. The complete genome of this bacterium is available under the accession number AP014940.[1][2][3]

Achromobacter Protease I (Lysyl Endopeptidase)

Achromobacter Protease I (API) is a lysine-specific serine protease that specifically hydrolyzes lysyl peptide bonds.[4][5][6] The gene for API codes for a precursor protein of 653 amino acids.[4][7] This precursor includes a signal peptide, a pro-peptide, the mature peptidase, and an extension peptide.[8] The mature protein consists of 268 amino acid residues and has three disulfide bonds.[5][6]

Table 1: Gene and Protein Sequence Details for Achromobacter Protease I (API)

FeatureDatabase ID / Value
Organism Lysobacter enzymogenes M497-1 (formerly Achromobacter lyticus)
Gene Name Not formally named, referred to as Achromobacter protease I gene
Protein Name Protease I (API), Lysyl Endopeptidase
UniProt Accession P15636[7][9]
Full Precursor Protein Length 653 amino acids[4][7]
Mature Protein Length 268 amino acids[4][6]
Molecular Weight (Mature) Approximately 27 kDa

Amino Acid Sequence of Mature Achromobacter Protease I (UniProt P15636, residues 206-473):

Gene Sequence (Nucleotide):

The full nucleotide sequence can be accessed through the complete genome of Lysobacter enzymogenes M497-1 (Accession: AP014940) by locating the gene encoding Protease I.[1][2][3]

α-Lytic Protease

Alpha-lytic protease (alp) is a serine protease with staphylolytic activity.[10] It cleaves the N-acetylmuramoyl-L-alanine amide bond, as well as D-Ala-Gly and Gly-Gly peptide bonds in the peptidoglycan of Staphylococcus aureus.[10] The gene for α-lytic protease encodes a preproenzyme.[11]

Table 2: Gene and Protein Sequence Details for α-Lytic Protease

FeatureDatabase ID / Value
Organism Lysobacter enzymogenes
Gene Name alpha-LP[12]
Protein Name Alpha-lytic protease
UniProt Accession P00778[12]
Full Precursor Protein Length 397 amino acids[12]
Mature Protein Length 198 amino acids
Molecular Weight (Mature) 19.8 kDa[13]

Amino Acid Sequence of Mature α-Lytic Protease (UniProt P00778, residues 200-397):

Gene Sequence (Nucleotide):

The gene sequence for α-lytic protease can be found within the genome of Lysobacter enzymogenes.[11][13]

β-Lytic Protease

A 1.8-kb EcoRI fragment containing the structural gene for β-lytic protease was cloned from A. lyticus chromosomal DNA.[14][15] The deduced protein sequence is identical to the known sequence of β-lytic protease, with the exception of six residues.[14] The nucleotide sequence indicates that the mature enzyme is composed of 179 amino acid residues and is synthesized as a precursor protein with an additional 195 amino acids at the N-terminus, which includes a signal peptide.[14][15]

Table 3: Gene and Protein Sequence Details for β-Lytic Protease

FeatureDatabase ID / Value
Organism Lysobacter enzymogenes M497-1 (formerly Achromobacter lyticus)
GenBank Accession (Gene) M60896[14]
Full Precursor Protein Length 374 amino acids (195 precursor + 179 mature)[14]
Mature Protein Length 179 amino acids[14]
Molecular Weight (Mature) Approximately 18 kDa

Quantitative Data

Table 4: Biochemical Properties of this compound Components

ParameterAchromobacter Protease Iα-Lytic ProteaseThis compound (Commercial Prep)
EC Number 3.4.21.50[8]3.4.21.12[12]-
Optimal pH 8.5 - 10.7[6][8]-8.5 - 9.0
Optimal Temperature --37°C for standard assay
Specific Activity --≥ 1000 units/mg solid
Unit Definition --One unit will produce a change in A600 of 0.001 per minute per mL at pH 8.0 at 37°C, using a suspension of Micrococcus lysodeikticus as substrate.

Experimental Protocols

Gene Cloning and Sequencing of β-Lytic Protease

This protocol is based on the methodology described for the cloning of the β-lytic protease gene from A. lyticus.[14][15]

a. Chromosomal DNA Extraction:

  • Culture Lysobacter enzymogenes M497-1 in an appropriate medium.

  • Harvest cells by centrifugation.

  • Lyse cells using a combination of lysozyme and SDS.

  • Purify chromosomal DNA using phenol-chloroform extraction and ethanol precipitation.

b. Gene Cloning:

  • Digest the purified chromosomal DNA with the restriction enzyme EcoRI.

  • Ligate the resulting DNA fragments into a suitable cloning vector (e.g., pUC19).

  • Transform the ligation mixture into competent E. coli cells.

  • Screen the resulting library for clones containing the β-lytic protease gene using a specific probe.

c. DNA Sequencing:

  • Isolate the plasmid DNA from positive clones.

  • Sequence the inserted DNA fragment using the dideoxy chain termination method.

  • Use a sequencing kit, such as the Takara 7-deaza dGTP sequence kit, to resolve compressions in the DNA sequence.[15]

Purification of α-Lytic Protease

This protocol is adapted from the purification method for α-lytic protease from the commercial this compound preparation.[10]

a. Solubilization:

  • Dissolve the crude this compound powder in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Centrifuge to remove insoluble material.

b. Ion-Exchange Chromatography:

  • Load the supernatant onto a cation-exchange column (e.g., CM-Sepharose) equilibrated with the starting buffer.

  • Wash the column to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of NaCl.

  • Collect fractions and assay for proteolytic activity.

c. Gel Filtration Chromatography:

  • Pool the active fractions from the ion-exchange step.

  • Concentrate the pooled fractions.

  • Load the concentrated sample onto a gel filtration column (e.g., Sephadex G-75) to separate proteins based on size.

  • Collect fractions and identify those containing purified α-lytic protease.

d. Purity Assessment:

  • Analyze the purified fractions by SDS-PAGE to confirm the molecular weight and purity.

Enzymatic Activity Assay of this compound

This is a standardized turbidimetric assay.[16][17]

a. Reagents:

  • Buffer: 10 mM Tris-HCl with 10 mM NaCl, pH 8.0 at 37°C.[16][17]

  • Substrate: A suspension of Micrococcus lysodeikticus cells (e.g., 0.20 mg/mL) in the buffer, with an initial absorbance at 600 nm between 0.6 and 0.7.[16][17]

  • Enzyme Solution: A freshly prepared solution of this compound in cold buffer (e.g., 350-700 units/mL).[16][17]

b. Procedure:

  • Equilibrate the substrate solution to 37°C in a spectrophotometer cuvette.

  • Add a small volume of the enzyme solution to the substrate and mix immediately.

  • Monitor the decrease in absorbance at 600 nm over time.

  • Calculate the rate of change in absorbance (ΔA600/min) from the linear portion of the curve.

  • One unit of activity is defined as the amount of enzyme that causes a decrease in A600 of 0.001 per minute under these conditions.[16][17]

Visualizations

Logical Relationship of this compound Components

Achromopeptidase_Components This compound This compound (from Lysobacter enzymogenes M497-1) API Achromobacter Protease I (Lysyl Endopeptidase) This compound->API contains Alpha α-Lytic Protease This compound->Alpha contains Beta β-Lytic Protease This compound->Beta contains Other Other Enzymes This compound->Other contains

Caption: Major enzymatic components of the this compound preparation.

Experimental Workflow for Gene Cloning

Gene_Cloning_Workflow start Start: L. enzymogenes Culture dna_extraction Chromosomal DNA Extraction start->dna_extraction restriction_digest Restriction Digest (e.g., EcoRI) dna_extraction->restriction_digest ligation Ligation into Cloning Vector restriction_digest->ligation transformation Transformation into E. coli ligation->transformation screening Library Screening transformation->screening sequencing DNA Sequencing screening->sequencing end End: Gene Sequence sequencing->end

Caption: A typical workflow for cloning a protease gene from L. enzymogenes.

Proteomics Application: In-Solution Protein Digestion Workflow

Proteomics_Workflow protein_sample Protein Sample (e.g., Cell Lysate) denaturation Denaturation & Reduction protein_sample->denaturation alkylation Alkylation denaturation->alkylation digestion Digestion with This compound (API) alkylation->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Protein Identification) lcms->data_analysis

Caption: Workflow for protein identification using this compound in proteomics.

Conclusion

This compound and its constituent proteases are powerful enzymatic tools with well-characterized genetic and biochemical properties. This guide provides researchers, scientists, and drug development professionals with the core sequence information, quantitative data, and detailed experimental protocols necessary for the effective study and application of these enzymes. The provided workflows and data tables serve as a foundational resource for leveraging this compound in various research and development endeavors, from basic molecular biology to advanced proteomics and the discovery of new antimicrobial agents.

References

The Extracellular Arsenal: Understanding the Physiological Role of Achromopeptidase in Achromobacter lyticus

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Achromopeptidase, a commercially valuable enzymatic preparation from the bacterium Achromobacter lyticus, is renowned for its potent bacteriolytic activity against a wide range of bacteria, particularly Gram-positive organisms resistant to lysozyme.[1][2] While its applications in biotechnology and research are well-documented, its intrinsic physiological role for the producing organism has been less explicitly detailed. This technical guide synthesizes current knowledge to illuminate the function of this compound not as a tool for laboratory lysis, but as a key component of the physiological and ecological strategy of Achromobacter lyticus. We will delve into its composition, enzymatic properties, the genetic basis for its production and secretion, and its primary role as a secreted, offensive weapon for nutrient acquisition and inter-bacterial competition. This guide also provides detailed experimental protocols for the purification and quantitative analysis of its enzymatic components.

Taxonomic Note: It is important to recognize that the organism originally identified as Achromobacter lyticus M497-1, the source of this compound, is now widely considered to be a strain of Lysobacter enzymogenes.[3][4][5] This reclassification is significant as the genus Lysobacter is known for its predatory and biocontrol capabilities, which aligns with the physiological role of this compound discussed herein.

The Composition of this compound: A Multi-Enzyme Cocktail

This compound is not a single enzyme but a synergistic mixture of bacteriolytic proteases.[3][6][7] The two principal and best-characterized components are:

  • α-Lytic Protease (alp): Also known as Achromobacter Protease I (API) or Lysyl Endopeptidase, this is a serine protease.[1][8][9] It exhibits a dual-function activity against peptidoglycan, cleaving both peptide bonds and the crucial linkage between the glycan backbone and the peptide stem.[6][10]

  • β-Lytic Protease (blp): This is a zinc-dependent metalloprotease.[11][12] It demonstrates high specific activity against the peptide cross-bridges in peptidoglycan and is considered the more potent bacteriolytic agent of the two against certain bacteria like Staphylococcus aureus.[7][11]

The combined action of these proteases allows for efficient and broad-spectrum degradation of the structural integrity of bacterial cell walls.

Physiological Role: An Externalized Predatory Tool

The genetic evidence for the proteases within this compound points unequivocally to an extracellular function. The genes encoding both α- and β-lytic proteases code for precursor proteins that include N-terminal signal peptides, which are characteristic of proteins destined for secretion.[1][4] The gene for α-lytic protease also encodes a C-terminal pro-peptide.

This secretion mechanism strongly supports the hypothesis that the primary physiological role of this compound is not for internal cellular processes, such as autolysis for cell wall remodeling, but rather as an externalized weapon. The most likely functions are:

  • Nutrient Acquisition: Many bacteria secrete hydrolytic enzymes to break down complex macromolecules in the environment into smaller units that can be transported into the cell and metabolized.[4][13] this compound allows A. lyticus to lyse other bacteria, releasing a rich source of amino acids, sugars, and other nutrients from their cytoplasm and cell walls.

  • Interspecies Competition: In the competitive microbial environment of the soil, the ability to eliminate rival bacteria is a significant advantage. By secreting a potent bacteriolytic cocktail, A. lyticus can create a zone of inhibition, securing resources and niche dominance.[14]

There is currently no direct evidence to suggest that this compound functions as an autolysin for A. lyticus. It is presumed that the bacterium possesses mechanisms to protect its own peptidoglycan from degradation by these secreted proteases, although the specifics of this self-protection are not yet elucidated.

Secretion and Regulation: Exporting the Arsenal

The export of the lytic proteases from the cytoplasm to the extracellular space is a critical step. As A. lyticus is a Gram-negative bacterium, this requires traversing two membranes. Studies on the closely related Lysobacter species have identified several protein secretion systems. The Type II Secretion System (T2SS) is specifically implicated in the secretion of extracellular hydrolytic enzymes, including proteases, and is the most probable pathway for the export of α- and β-lytic proteases.[7][13]

The regulation of protease expression is typically a tightly controlled process, ensuring that these metabolically expensive enzymes are produced only when needed.[15][16] While the specific regulatory pathways in A. lyticus are not fully characterized, a general model based on other bacteria suggests that expression is likely induced by nutrient limitation and the presence of substrates (i.e., other bacteria or proteins), and may be coordinated by cell-density dependent signaling mechanisms like quorum sensing.[13][17]

Nutrient_Acquisition_Pathway cluster_A_lyticus Achromobacter lyticus Cell cluster_Extracellular Extracellular Environment GENES alp & blp Genes PRECURSOR Precursor Proteases (with signal peptides) GENES->PRECURSOR Transcription & Translation T2SS Type II Secretion System PRECURSOR->T2SS Targeting SECRETED Secreted α- & β- Lytic Proteases (this compound) T2SS->SECRETED Secretion TARGET Target Bacterium SECRETED->TARGET Peptidoglycan Degradation NUTRIENTS Released Nutrients TARGET->NUTRIENTS Lysis cluster_A_lyticus cluster_A_lyticus NUTRIENTS->cluster_A_lyticus Uptake

Caption: Proposed physiological role of this compound in nutrient acquisition.

Quantitative Data and Enzymatic Properties

The effectiveness of this compound is rooted in the specific and potent enzymatic activities of its components. The following tables summarize the known quantitative and qualitative properties.

Table 1: Properties of Key this compound Components

Propertyα-Lytic Protease (Protease I / Lysyl Endopeptidase)β-Lytic Protease
Enzyme Class Serine Protease (EC 3.4.21.50)[8][9]Metalloprotease (M23 family)[11][12]
Molecular Weight ~27-30 kDa[18]~20 kDa[17]
Optimal pH 8.5 - 10.7[9][14][18]Alkaline[11]
Inhibitors DFP, PMSF, TLCK[18]1,10-phenanthroline (chelating agent)[11]
Primary Specificity Cleaves at the C-terminal side of Lysine residues (Lys--Xaa).[8][18]
Peptidoglycan Targets 1. N-acetylmuramoyl-L-alanine amide bond2. D-Ala-Gly bond3. Gly-Gly bond[6][10]1. D-Ala-Gly/Ala bond (between subunit and interpeptide)2. Gly-Gly bond (within interpeptide)[11]

Table 2: Activity and Assay Conditions for Commercial this compound

ParameterValue / Condition
Specific Activity 900 - 1500 units/mg[17]
Optimal Temperature 37°C - 50°C[1][19]
Optimal Ionic Strength 0.01 M NaCl[17]
Assay Substrate (Turbidity) Lyophilized Micrococcus lysodeikticus cells[17]
Assay Substrate (Colorimetric) Tos-Gly-Pro-Lys-pNA[2][8]
Assay Buffer Tris-HCl, pH 8.0 - 9.0[17]
Unit Definition One unit causes a decrease in absorbance at 600 nm of 0.001 per minute at 37°C, pH 8.0, using a Micrococcus lysodeikticus suspension.[17]

Experimental Protocols

Purification of α-Lytic Protease (Protease I) from Culture Supernatant

This protocol is adapted from the multi-step procedure described for the purification of Protease I and Ia.[3]

Materials:

  • A. lyticus culture supernatant or a crude commercial preparation of this compound.

  • CM-Cellulose and DEAE-Cellulose ion-exchange resins.

  • AH-Sepharose 4B affinity chromatography resin.

  • Tris-HCl buffers (10 mM, pH 8.0 and 2 mM, pH 8.0).

  • NaCl for gradient elution.

  • Ampholyte solution for isoelectric focusing (e.g., pH 3.5-10).

  • Dialysis tubing.

  • Chromatography columns and fraction collector.

  • Spectrophotometer (280 nm).

Methodology:

  • Initial Batch Adsorption: Dissolve the crude enzyme preparation in 10 mM Tris-HCl, pH 8.0. Mix with pre-equilibrated CM-Cellulose. The α-lytic proteases (I and Ia) do not bind. Collect the unbound fraction.

  • DEAE-Cellulose Treatment: Mix the unbound fraction from Step 1 with DEAE-Cellulose equilibrated in the same buffer. This step removes colored impurities. The desired proteases remain in the unbound fraction. Concentrate the solution.

  • Affinity Chromatography: Apply the concentrated solution to an AH-Sepharose 4B column equilibrated with 2 mM Tris-HCl, pH 8.0. Elute the bound proteases using a linear gradient of 0 to 1.0 M NaCl in the same buffer.

  • Fraction Pooling: Collect fractions and assay for lysine-specific protease activity (see Protocol 5.2). Pool the active fractions, dialyze against 2 mM Tris-HCl, pH 8.0, and concentrate.

  • Isoelectric Focusing: For final separation of protease isoforms (e.g., I and Ia), subject the concentrated sample to preparative isoelectric focusing using a broad pH range (e.g., 3.5-10).

  • Final Purification: Collect the focused protein bands, separate them from the ampholytes by gel filtration or dialysis, and store at -20°C.

Automated Colorimetric Assay for Lysyl Endopeptidase Activity

This protocol is based on the use of a chromogenic substrate for the high-throughput quantification of α-lytic protease (lysyl endopeptidase) activity.[2][8]

Materials:

  • Purified enzyme fraction or sample to be tested.

  • Substrate: N-p-Tosyl-Gly-Pro-Lys-p-nitroanilide (Tos-Gly-Pro-Lys-pNA). Prepare a stock solution.

  • Assay Buffer: e.g., 0.1 M Tris-HCl, pH 8.5.

  • Automated analyzer (e.g., centrifugal analyzer) or a microplate reader capable of kinetic measurements at 405 nm.

  • Temperature-controlled cuvette or plate holder (37°C).

Methodology:

  • Reaction Setup: In a microplate well or cuvette, combine the assay buffer and the substrate solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add a small volume of the enzyme solution to the reaction mixture.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time. The yellow p-nitroaniline released by the enzymatic cleavage of the substrate absorbs at this wavelength.

  • Calculate Activity: The rate of change in absorbance (ΔA405/min) is directly proportional to the enzyme activity. A standard curve can be generated using known concentrations of p-nitroaniline to convert this rate into molar units (e.g., µmol/min).

  • Data Analysis: The method is linear within a defined range of enzyme concentrations. Samples should be diluted to fall within this range. Key parameters such as Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be established for the assay.[2]

Experimental_Workflow cluster_Purification Purification of Lytic Proteases cluster_Assay Enzyme Activity Assay START Crude this compound or Culture Supernatant CM_CELL CM-Cellulose (Batch Adsorption) START->CM_CELL DEAE_CELL DEAE-Cellulose (Impurity Removal) CM_CELL->DEAE_CELL Unbound Fraction AH_SEPH AH-Sepharose 4B (Affinity Chromatography) DEAE_CELL->AH_SEPH Concentrated Sample IEF Isoelectric Focusing (Isoform Separation) AH_SEPH->IEF Pooled Active Fractions PURIFIED Purified α- and β- Lytic Proteases IEF->PURIFIED SAMPLE Purified Enzyme Fraction PURIFIED->SAMPLE SUBSTRATE Add Chromogenic Substrate (Tos-Gly-Pro-Lys-pNA) SAMPLE->SUBSTRATE INCUBATE Incubate at 37°C SUBSTRATE->INCUBATE READ Kinetic Read at 405 nm INCUBATE->READ CALCULATE Calculate Activity (ΔA/min) READ->CALCULATE

References

Achromopeptidase and Its Homologs in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Achromopeptidase is a powerful bacteriolytic enzyme preparation known for its high specificity in cleaving peptide bonds at the C-terminal side of lysine residues.[1][2][3] Originally isolated from Achromobacter lyticus (now reclassified and understood to be highly similar or identical to enzymes from Lysobacter species), it is a serine protease belonging to the trypsin-like (S1) family.[4][5][6][7] These enzymes are characterized by a conserved catalytic triad of Histidine, Aspartate, and Serine that facilitates the hydrolysis of peptide bonds.[5][8] Due to its lysine specificity, this compound, often referred to as Lysyl Endopeptidase or Lys-C, is an invaluable tool in protein sequencing, proteomics, and peptide mapping.[1][2] This guide explores key homologous proteins to this compound found in other bacteria, focusing on their characteristics, the experimental methods used to study them, and their functional contexts.

Key Homologous Protein: Lysyl Endopeptidase from Lysobacter enzymogenes

One of the most well-documented homologs, and likely the true original source of many commercial "this compound" preparations, is the Lysyl Endopeptidase from Lysobacter enzymogenes.[3][6] Research has shown that the mature enzyme from Lysobacter sp. is enzymatically and structurally identical to the one from Achromobacter lyticus.[4] This enzyme is a highly specific endopeptidase that hydrolyzes lysyl bonds, including the often-resistant Lys-Pro bond.[9]

Comparative Quantitative Data

The functional and physical properties of Lysyl Endopeptidase from Lysobacter are virtually identical to those of Achromobacter Protease I, reflecting their homologous nature.

ParameterThis compound (Achromobacter lyticus Protease I)Lysyl Endopeptidase (Lysobacter sp.)
EC Number 3.4.21.50[3][10][11]3.4.21.50[3][9]
Mature Protein Size 268 amino acids[5][12]268-269 amino acids[4][9]
Molecular Weight ~27-30 kDa[2]~27-30 kDa
Optimal pH 8.5 - 10.7[5]Wide pH optimum, generally alkaline[4]
Catalytic Triad His-57, Asp-113, Ser-194[5]His-57, Asp-113, Ser-194 (by similarity)[9]
Specificity C-terminal side of Lysine[12]C-terminal side of Lysine, including Lys-Pro[9]
Inhibitors DFP, PMSF, TLCK (serine protease inhibitors)[2]DFP, PMSF, TLCK[2]
Stability Stable in 4 M urea and 0.1% SDS[1]Stable against denaturants[4]
Experimental Protocols

The methodologies for studying these bacterial proteases are well-established. Below are synthesized protocols based on common practices for expressing, purifying, and assaying these enzymes.

1. Protein Expression and Purification

This protocol outlines a typical workflow for obtaining purified lysyl endopeptidase from a bacterial culture.

  • Step 1: Cultivation: A high-yield strain, such as Lysobacter sp. IB-9374, is cultured in a suitable medium (e.g., fish meal-based or soya fluff-starch medium) in shake flasks or a fermenter to promote secretion of the enzyme into the culture medium.[4][13]

  • Step 2: Crude Enzyme Preparation: The culture is centrifuged to pellet the bacterial cells. The resulting supernatant, which contains the secreted protease, is collected as the crude enzyme solution.[14][15]

  • Step 3: Ammonium Sulfate Precipitation: The crude enzyme is concentrated by slowly adding ammonium sulfate to 60-80% saturation while stirring in an ice bath. The precipitated proteins are collected by centrifugation (e.g., 12,000 rpm for 20 min at 4°C).[14][15]

  • Step 4: Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer (e.g., 0.05 M Tris-HCl, pH 8.0-9.0) and dialyzed extensively against the same buffer to remove the ammonium sulfate.[14][16]

  • Step 5: Ion-Exchange Chromatography: The dialyzed sample is loaded onto a cation exchange resin column (e.g., Duolite C-10) or an anion-exchange column (e.g., DEAE-Sepharose), depending on the isoelectric point of the protein and the buffer pH.[13][15][17] The protein is eluted using a salt gradient (e.g., 0-1.0 M NaCl).

  • Step 6: Gel Filtration Chromatography: Fractions containing protease activity are pooled, concentrated, and further purified using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.[14][15]

  • Step 7: Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band at ~27-30 kDa.[2][14]

2. Enzymatic Activity Assay

  • Principle: The protease activity is quantified by measuring the rate of hydrolysis of a specific synthetic substrate, such as Tosyl-L-lysine methyl ester (TLCK) or a chromogenic substrate like Tos-Gly-Pro-Lys-p-nitroanilide (pNA). Cleavage of pNA releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically.

  • Procedure (using a chromogenic substrate):

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • Add a known volume of the enzyme solution to the buffer in a cuvette and equilibrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the chromogenic substrate (e.g., Lys-pNA).

    • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

    • The rate of reaction is calculated from the initial linear portion of the absorbance vs. time curve.[2]

  • Bacteriolytic Activity Assay:

    • Prepare a suspension of susceptible bacterial cells (e.g., Micrococcus lysodeikticus) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[7]

    • Add the enzyme solution to the cell suspension.

    • Monitor the decrease in absorbance at 600 nm, which corresponds to cell lysis.[7][18] One unit of activity is often defined as the amount of enzyme that causes a change in A600 of 0.001 per minute.[7][18][19]

Visualizing Experimental and Biological Processes

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical purification workflow and the biological synthesis pathway for these enzymes.

purification_workflow cluster_crude Crude Enzyme Preparation cluster_purification Purification Steps Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant (Crude Enzyme) Supernatant (Crude Enzyme) Centrifugation->Supernatant (Crude Enzyme) Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Supernatant (Crude Enzyme)->Ammonium Sulfate Precipitation Dialysis Dialysis Ammonium Sulfate Precipitation->Dialysis Ion-Exchange Chromatography Ion-Exchange Chromatography Dialysis->Ion-Exchange Chromatography Gel Filtration Gel Filtration Ion-Exchange Chromatography->Gel Filtration Purity Check (SDS-PAGE) Purity Check (SDS-PAGE) Gel Filtration->Purity Check (SDS-PAGE) Purified Enzyme Purified Enzyme Purity Check (SDS-PAGE)->Purified Enzyme synthesis_pathway Gene (DNA) Gene (DNA) Transcription Transcription Gene (DNA)->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Pre-pro-protein (Cytoplasm) Pre-pro-protein (Cytoplasm) Translation->Pre-pro-protein (Cytoplasm) Secretion & Processing Secretion & Processing Pre-pro-protein (Cytoplasm)->Secretion & Processing Signal & pro-peptides cleaved Mature Enzyme (Extracellular) Mature Enzyme (Extracellular) Secretion & Processing->Mature Enzyme (Extracellular)

References

The Discovery and Microbiological History of Achromopeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a potent bacteriolytic enzyme preparation with significant applications in microbiology, molecular biology, and biotechnology. Primarily known for its ability to lyse Gram-positive bacteria that are often resistant to other enzymes like lysozyme, it has become an invaluable tool for researchers. This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and key applications of this compound, tailored for professionals in the life sciences.

Discovery and Historical Milestones

The history of this compound is rooted in the search for novel enzymes with antimicrobial properties. The timeline below outlines the key discoveries and reclassifications that have shaped our understanding of this enzyme.

  • 1981: T. Masaki and colleagues report the discovery of a new proteolytic enzyme from a soil bacterium they identified as Achromobacter lyticus M497-1. They detail its purification and enzymatic properties, noting its specific ability to cleave the carboxyl side of lysine residues, hence its classification as a lysyl endopeptidase.[1][2][3][4][5][6]

  • 1982: T. Ezaki and S. Suzuki demonstrate the practical application of this new enzyme, which they term this compound, for the lysis of lysozyme-resistant Gram-positive anaerobic cocci. This study highlights its potential as a valuable reagent in clinical microbiology.[2][3][7][8][9][10]

  • 1988: The utility of this compound is further expanded to the rapid lysis of oral anaerobic Gram-positive rods, showcasing its broad applicability in studying diverse bacterial species.[11]

  • 1989: The primary structure of Achromobacter lyticus protease I is determined, providing detailed insights into its amino acid sequence and disulfide bond arrangement.[1]

  • 1997-1998: Subsequent research by Li and colleagues elucidates the presence of at least two distinct lytic proteases within the this compound preparation from Achromobacter lyticus: an α-lytic protease and a β-lytic protease, each with specific cleavage sites within the bacterial cell wall peptidoglycan.[3][12][13][14][15]

  • Recent Developments: Through 16S rDNA sequencing, the producing organism, originally identified as Achromobacter lyticus, has been reclassified as Lysobacter enzymogenes.[16][17] This has led to a more accurate understanding of the enzyme's origin.

Biochemical and Physical Properties

This compound is not a single enzyme but a complex containing multiple proteases that contribute to its bacteriolytic activity. The primary component is a serine protease with lysyl endopeptidase activity.

PropertyValueReferences
Enzyme Commission (EC) Number 3.4.21.50[18]
Catalytic Activity Preferential cleavage at the C-terminal side of lysine residues.[18]
Molecular Weight Approximately 27 kDa.
Optimum pH 8.0 - 9.0[3]
Source Organism Lysobacter enzymogenes (formerly Achromobacter lyticus)[16][17]
Appearance Lyophilized powder.
Storage -20°C for long-term stability.[3]

Mechanism of Action

The bacteriolytic activity of this compound is a result of the synergistic action of its constituent proteases on the peptidoglycan layer of bacterial cell walls. The peptidoglycan provides structural integrity to the bacterial cell, and its degradation leads to cell lysis.

The primary mechanism involves the hydrolysis of specific peptide bonds within the peptidoglycan structure. The α-lytic protease component has been shown to cleave the N-acetylmuramoyl-L-alanine amide bond, which links the glycan backbone to the peptide side chains, as well as peptide bonds within the cross-linking bridges (e.g., D-Ala-Gly and Gly-Gly).[12] The β-lytic protease exhibits specificity for Gly-X bonds.[3]

Peptidoglycan_Cleavage cluster_peptidoglycan Peptidoglycan Structure cluster_achromo This compound Action NAG1 NAG NAM1 NAM NAG1->NAM1 β(1,4) NAG2 NAG NAM1->NAG2 β(1,4) Peptide1 Peptide Side Chain NAM1->Peptide1 NAM2 NAM NAG2->NAM2 β(1,4) Peptide2 Peptide Side Chain NAM2->Peptide2 Crosslink Peptide Cross-link Peptide1->Crosslink Crosslink->Peptide2 Achromo This compound Achromo->NAM1 Cleaves Muramoyl-Ala amide bond Achromo->Crosslink Cleaves peptide cross-links (e.g., Gly-Gly)

Diagram 1: Mechanism of this compound on Peptidoglycan. Max Width: 760px.

Lytic Spectrum and Efficacy

This compound is particularly effective against Gram-positive bacteria, many of which are resistant to lysozyme. Its broad lytic spectrum makes it a versatile tool in microbiology.

Bacterial SpeciesSusceptibility to this compoundSusceptibility to LysozymeReferences
Staphylococcus aureusHighLow[15]
Streptococcus spp.HighVariable[19]
Micrococcus luteusHighHigh[3][15]
Peptococcus spp.High (most species)Low[7]
Peptostreptococcus spp.HighLow[7]
Bifidobacterium spp.HighLow[11]
Actinomyces spp.HighLow[11]

Note: Susceptibility can vary between strains.

Experimental Protocols

Bacterial Lysis for Nucleic Acid Extraction

This protocol is a general guideline for the enzymatic lysis of Gram-positive bacteria for subsequent DNA or RNA extraction. Optimization may be required for specific bacterial strains and downstream applications.

Materials:

  • Bacterial cell pellet

  • Tris-HCl buffer (50 mM, pH 8.0)

  • EDTA (1 mM)

  • This compound solution (1,000 U/mL in Tris-HCl buffer)

  • Proteinase K (optional)

  • SDS or other detergents (optional)

  • Incubator or water bath at 37°C

Procedure:

  • Resuspend the bacterial cell pellet in 200 µL of Tris-HCl buffer containing EDTA.

  • Add 20 µL of this compound solution to the cell suspension.

  • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing. Lysis can be monitored by observing a decrease in the turbidity of the suspension.

  • (Optional) For complete protein degradation, add Proteinase K and a detergent like SDS and incubate further according to the nucleic acid extraction kit manufacturer's protocol.

  • Proceed with your standard DNA or RNA extraction method (e.g., phenol-chloroform extraction, column-based purification).

Lysis_Workflow Start Bacterial Cell Pellet Resuspend Resuspend in Buffer (Tris-HCl, EDTA) Start->Resuspend Add_Achromo Add this compound Resuspend->Add_Achromo Incubate Incubate at 37°C (30-60 min) Add_Achromo->Incubate Lysis Cell Lysis Incubate->Lysis Downstream Proceed to Nucleic Acid Extraction Lysis->Downstream

Diagram 2: Workflow for Bacterial Lysis using this compound. Max Width: 760px.
Protoplast Preparation from Actinomycetes

This compound is also utilized for the preparation of protoplasts from filamentous bacteria like Actinomycetes, which are often difficult to lyse.

Materials:

  • Mycelia of Actinomycetes

  • Protoplast Buffer (e.g., P buffer containing sucrose, K2SO4, MgCl2, and trace elements, buffered with MES)

  • This compound solution (1-2 mg/mL in Protoplast Buffer)

  • Lysozyme (optional, can be used in combination)

  • Incubator with gentle shaking (30°C)

Procedure:

  • Harvest young mycelia from a liquid culture by centrifugation.

  • Wash the mycelia with Protoplast Buffer.

  • Resuspend the mycelia in Protoplast Buffer containing this compound (and lysozyme, if used).

  • Incubate at 30°C with gentle shaking for 1-3 hours.

  • Monitor protoplast formation microscopically.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Pellet the protoplasts by gentle centrifugation.

  • Wash the protoplasts with Protoplast Buffer to remove the enzymes.

  • The resulting protoplasts can be used for transformation, fusion, or other applications.

Applications in Research and Development

The unique properties of this compound have led to its adoption in various fields of life science research and development:

  • Microbiome and Metagenomic Studies: Efficient lysis of a broad range of bacteria is crucial for obtaining representative DNA for next-generation sequencing.

  • Clinical Diagnostics: Rapid and effective lysis of pathogenic bacteria from clinical samples is a key step in molecular diagnostic assays.[7][8]

  • Drug Discovery: Screening for antimicrobial compounds that inhibit cell wall synthesis can involve assays where bacterial lysis is a key indicator.

  • Biotechnology: Preparation of protoplasts is essential for genetic manipulation, such as transformation and protoplast fusion, in industrially important microorganisms like Streptomyces.

  • Protein Chemistry: Its specific lysyl endopeptidase activity can be used for protein sequencing and peptide mapping.[4]

Conclusion

From its discovery in a soil bacterium to its current status as a vital molecular biology reagent, this compound has had a significant impact on microbiology. Its ability to lyse a wide array of Gram-positive bacteria, many of which are resistant to other lytic agents, has made it an indispensable tool for researchers and scientists. As new challenges arise in fields such as microbiome research and infectious disease diagnostics, the applications of this compound are likely to continue to expand.

References

Biochemical and physical properties of Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical and Physical Properties of Achromopeptidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent bacteriolytic enzyme classified as a lysyl endopeptidase (EC 3.4.21.50).[1] Originally isolated from Achromobacter lyticus, the source organism is now recognized as Lysobacter sp.[1][2][3] This enzyme is a serine protease that demonstrates high specificity, primarily cleaving peptide bonds at the C-terminal side of lysine residues.[1] Its robust lytic activity, particularly against Gram-positive bacteria that are often resistant to lysozyme, makes it an invaluable tool in molecular biology, proteomics, and microbiology.[4][5][6][7] This guide provides a comprehensive overview of the core biochemical and physical properties of this compound, detailed experimental protocols, and visual workflows to support its application in research and development.

Biochemical and Physical Properties

This compound is characterized by its specific enzymatic activity and distinct physical attributes. These properties are summarized below, providing a baseline for its application and optimization in various experimental contexts.

Physical Characteristics

The key physical properties of this compound are detailed in the table below. The molecular weight is consistently reported around 27-30.5 kDa, with some variations depending on the purification level and source.

PropertyValueSource(s)
Molecular Weight ~27 kDa[4][8]
~30.5 kDa[9]
Isoelectric Point (pI) 6.9[9]
Form Lyophilized or partially purified powder[4]
Biological Source Achromobacter lyticus M497-1 / Lysobacter sp.[2][10]
Enzyme Commission No. EC 3.4.21.50[1]
Enzymatic Activity and Optimal Conditions

The enzymatic efficiency of this compound is highly dependent on environmental conditions such as pH and temperature. It functions as a serine protease with a well-defined catalytic mechanism.

ParameterValue / ConditionSource(s)
Enzyme Type Serine Protease, Lysyl Endopeptidase[1][4]
Optimal pH 8.5 - 9.0[4][5][8]
Optimal Temperature 37°C (for standard assays)[2][3][4]
Effective at 18°C - 50°C[11][12]
Specific Activity ≥20,000 units/mg (partially purified)[4]
≥1,000 units/mg (lyophilized)[8]
900 - 1,500 units/mg (crude)[2]

Enzymatic Specificity and Structure

Substrate Specificity

This compound exhibits strict specificity for the carboxyl side of lysine residues.[9] This is attributed to its unique S1 specificity pocket, which can only accommodate the linear side chains of lysine or arginine. However, the spatial geometry of the pocket prevents the binding of arginine, explaining the enzyme's exclusive cleavage at lysine residues, including within Lys-Pro sequences.[1] In the context of its bacteriolytic function, it cleaves specific bonds within the peptidoglycan of bacterial cell walls, such as the N-acetylmuramoyl-L-alanine amide bond and various peptide cross-links (e.g., D-Ala-Gly, Gly-Gly).[10]

cluster_peptide Polypeptide Chain cluster_enzyme This compound Action p1 Ala p2 Gly p1->p2 -CO-NH- p3 Lys p2->p3 -CO-NH- p4 Ser p3->p4 -CO-NH- cleavage p5 Pro p4->p5 -CO-NH- enzyme This compound enzyme->cleavage Cleavage Site

Caption: Specificity of this compound, cleaving the peptide bond C-terminal to the Lysine residue.

Protein Structure and Stability

The structure of this compound includes a catalytic triad (H57, D113, S194) analogous to that of trypsin and contains three pairs of disulfide bonds, which are crucial for its enzymatic activity and stability, particularly at alkaline pH (8.5-10.7).[1] However, the enzyme is susceptible to autodegradation at specific lysine residues, which can limit its application.[1] Its activity is also inhibited by heavy metals and serine protease inhibitors like PMSF and TLCK.[4][9]

Experimental Protocols

This compound is widely used for the enzymatic lysis of bacterial cells, especially for the extraction of nucleic acids and proteins from lysozyme-resistant Gram-positive species.[7]

General Protocol for Bacterial Cell Lysis

This protocol provides a standard workflow for lysing Gram-positive bacteria for subsequent DNA or protein extraction.

  • Cell Harvesting: Grow bacterial culture to the desired density (e.g., mid-log phase, OD₆₀₀ = 0.6). Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl, pH 8.0-9.0). The buffer should provide a low-salt, isotonic environment.[11]

  • Enzymatic Digestion: Add this compound to the cell suspension. A typical concentration range is 500-1,500 units/mL.[4]

  • Incubation: Incubate the mixture at 37°C for up to 2 hours.[4] Lysis can also be effective at room temperature (18-22°C), which may be preferable for applications where heat-inactivation of the enzyme is not feasible.[11]

  • Lysis Monitoring: Monitor cell lysis by observing the decrease in optical density (OD₆₀₀) of the suspension.

  • Downstream Processing: Proceed with nucleic acid or protein extraction. If necessary, inactivate this compound. This is often done via a heat spike (e.g., 95°C for 5-10 minutes), although this may not be suitable for all applications.[11][13] Immobilizing the enzyme on a solid support like nitrocellulose is an alternative that prevents its entry into the solution, negating the need for inactivation.[13][14]

start Bacterial Culture (e.g., OD600 = 0.6) harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend Pellet in Lysis Buffer (pH 8-9) harvest->resuspend add_enzyme Add this compound (500-1500 U/mL) resuspend->add_enzyme incubate Incubate (37°C for 2 hours) add_enzyme->incubate lysis Cell Lysis Occurs incubate->lysis inactivate Optional: Inactivate Enzyme (e.g., Heat Spike) lysis->inactivate extract Extract DNA/Protein inactivate->extract end Purified Product extract->end

Caption: General experimental workflow for bacterial cell lysis using this compound.

Enzymatic Activity Assay (Unit Definition)

The activity of this compound is quantified using a standardized turbidimetric assay.

  • Unit Definition 1: One unit is defined as the amount of enzyme that causes a decrease in absorbance at 600 nm (A₆₀₀) of 0.001 per minute in a 1 mL substrate suspension at pH 8.0 and 37°C.[2][3][4]

  • Unit Definition 2: Alternatively, one unit will lyse 0.4 µg of Micrococcus lysodeikticus per minute via turbidimetric detection at 600 nm in a buffer at pH 8.0 and 37°C.[8]

Protocol Outline:

  • Substrate Preparation: Prepare a suspension of lyophilized Micrococcus lysodeikticus cells in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).

  • Reaction Initiation: Equilibrate the substrate suspension to 37°C. Add a known amount of this compound solution to initiate the reaction.

  • Measurement: Immediately monitor the change in absorbance at 600 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of decrease in A₆₀₀ per minute to determine the enzymatic activity in units/mL or units/mg.

Applications in Research and Drug Development

  • Nucleic Acid Extraction: Efficiently lyses lysozyme-resistant bacteria like Staphylococcus aureus for high-quality plasmid and genomic DNA extraction.[7][8]

  • Microbiome Research: Used in sample preparation for culture-independent techniques like 16S rRNA sequencing, with DNA-free preparations available to ensure accuracy.[5][8]

  • Proteomics: Its high specificity makes it suitable for protein sequencing and peptide mapping.[1]

  • Protoplast Formation: Can be used to prepare protoplasts from various bacteria and actinomycetes.[2][7]

  • Point-of-Care Diagnostics: Research has explored immobilizing this compound on paper-based devices for integrated sample preparation in nucleic acid tests.[13][14]

Conclusion

This compound is a versatile and powerful serine protease with significant utility in life sciences. Its distinct specificity for lysine residues and potent bacteriolytic activity against a broad spectrum of bacteria make it an indispensable reagent. Understanding its core biochemical properties, optimal working conditions, and appropriate experimental protocols, as detailed in this guide, is critical for leveraging its full potential in research, diagnostics, and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Bacterial Cell Lysis using Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a powerful lytic enzyme widely utilized for the efficient degradation of bacterial cell walls, particularly those of Gram-positive bacteria that are often resistant to other lysing agents like lysozyme.[1][2] This enzyme, a lysyl endopeptidase, exhibits a broad spectrum of bacteriolytic activity, making it an invaluable tool in various research and drug development applications, including nucleic acid extraction, protein isolation, and protoplast formation.[2][3][4] These application notes provide a comprehensive overview of the protocol for using this compound, including its mechanism of action, optimal conditions for use, and detailed experimental procedures.

Mechanism of Action

This compound acts as a serine protease that specifically targets and cleaves the peptide cross-links within the peptidoglycan layer of bacterial cell walls.[1] The Gram-positive bacterial cell wall is characterized by a thick peptidoglycan layer, which provides structural integrity to the cell. This layer is composed of polysaccharide chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide bridges. This compound hydrolyzes the lysyl bonds within these peptide bridges, disrupting the integrity of the peptidoglycan mesh and leading to cell lysis.

Optimal Conditions for this compound Activity

Several factors influence the enzymatic activity of this compound. Optimal conditions are crucial for achieving high lysis efficiency.

  • pH: The optimal pH for this compound activity is in the range of 7.5 to 9.0.[2][5][6]

  • Temperature: this compound is effective over a range of temperatures, with optimal activity typically observed between 37°C and 50°C.[3][4][7] However, lysis can also be effectively performed at room temperature (18-22°C), which can be advantageous for certain downstream applications where heat-sensitive molecules are of interest.[3][4]

  • Ionic Strength: The enzyme's activity can be sensitive to high salt concentrations. A low-salt environment, such as that provided by a 10% phosphate-buffered saline (PBS) solution, is often recommended to maintain optimal activity.[8]

  • Enzyme Concentration: The required concentration of this compound can vary depending on the bacterial species and the cell density. Generally, concentrations ranging from 1,000 to 7,000 units per milliliter of bacterial suspension are effective.[3][4]

  • Incubation Time: The incubation time for effective lysis typically ranges from 10 to 60 minutes.[2][3][4] The optimal time should be determined empirically for each specific application and bacterial strain.

Data Presentation: Lytic Spectrum and Efficiency of this compound

The following table summarizes the lytic activity of this compound against a variety of microorganisms. The efficiency is indicated by the percentage decrease in absorbance of the microbial suspension at 600 nm.

MicroorganismBacteriolytic Activity (300 U/mL this compound)Bacteriolytic Activity (1,000 U/mL Egg-white Lysozyme)
Micrococcus caseolyticus+++-
Micrococcus luteus+++-
Pediococcus acidilactici++++
Staphylococcus aureus+++±
Microbacterium arborescens+++
Bacillus alvei+++±
Clostridium acetobutylicum+++-
Brevibacterium leucinophagum+±
Lactobacillus sake++++
Enterococcus faecalis+++±
Leuconostoc dextranicum++±
Achromobacter liquidum+-
Nocardioides simplex++
Beijerincka indica+±
Mycobacterium diernhoferi±±
Kurthia zopfii+++

Key: +++: decreased by ≥80% (within 10 min), ++: decreased by ≥80% (within 60 min), +: decreased by 40%–80% (within 60 min), ±: decreased by 10%–40% (within 60 min), -: decreased by 0%–10% (within 60 min).[2]

Experimental Protocols

Protocol 1: General Bacterial Cell Lysis for Nucleic Acid Extraction

This protocol is suitable for the lysis of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae for subsequent DNA or RNA extraction.

Materials:

  • Bacterial cell culture

  • This compound (lyophilized powder)

  • Lysis Buffer (e.g., 1x TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

  • Water bath or incubator

  • (Optional) Heat block for enzyme inactivation

Procedure:

  • Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes). Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1 mL of Lysis Buffer.

  • This compound Addition: Prepare a fresh solution of this compound in Lysis Buffer. Add this compound to the cell suspension to a final concentration of 1,000 - 5,000 U/mL.[4] The optimal concentration should be determined empirically.

  • Incubation: Incubate the suspension at 37°C for 10-30 minutes.[4] Alternatively, for applications sensitive to heat, incubation can be performed at room temperature (22°C) for 20 minutes.[8]

  • Enzyme Inactivation (Optional but Recommended for PCR): To stop the lytic activity, especially if the lysate will be used for PCR, a heat spike can be applied.[4] Heat the sample at 95°C for 5-10 minutes.

  • Downstream Processing: The lysate is now ready for nucleic acid extraction using standard commercial kits or manual methods.

Protocol 2: Turbidimetric Assay for this compound Activity

This protocol measures the activity of this compound by monitoring the decrease in turbidity of a bacterial cell suspension.

Materials:

  • This compound solution of unknown activity

  • Substrate: Lyophilized Micrococcus lysodeikticus cells

  • Assay Buffer: 10 mM Tris-HCl with 10 mM Sodium Chloride, pH 8.0

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Cuvettes

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus in Assay Buffer to an absorbance of 0.6-0.7 at 600 nm.

  • Reaction Setup: In a cuvette, mix 2.9 mL of the substrate suspension with 0.1 mL of the this compound solution. For the blank, mix 2.9 mL of the substrate suspension with 0.1 mL of Assay Buffer.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the decrease in absorbance at 600 nm over 5 minutes at 37°C.

  • Calculation of Activity: One unit of this compound is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[1]

Mandatory Visualizations

Signaling Pathway: this compound Action on Gram-Positive Bacterial Cell Wall

Caption: Mechanism of this compound on the Gram-Positive bacterial cell wall.

Experimental Workflow: Bacterial Lysis for Downstream Analysis

G start Start: Bacterial Cell Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest resuspend 2. Resuspend Pellet in Lysis Buffer harvest->resuspend add_enzyme 3. Add this compound (e.g., 1000-5000 U/mL) resuspend->add_enzyme incubate 4. Incubate (e.g., 37°C for 10-30 min) add_enzyme->incubate inactivate 5. Enzyme Inactivation (Optional, e.g., 95°C for 5-10 min) incubate->inactivate downstream 6. Downstream Analysis (e.g., DNA/RNA Extraction, Protein Purification) inactivate->downstream

Caption: Workflow for bacterial cell lysis using this compound.

References

Application Notes and Protocols for DNA Extraction from Gram-Positive Bacteria using Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-positive bacteria possess a thick, highly cross-linked peptidoglycan cell wall that presents a significant challenge for efficient DNA extraction. Incomplete lysis of this robust barrier can lead to low DNA yields and biased representation in downstream applications such as next-generation sequencing, qPCR, and other molecular analyses. While lysozyme is a commonly used lytic enzyme, many Gram-positive species exhibit resistance. Achromopeptidase, a lysyl endopeptidase, offers a powerful alternative or supplement for lysing these resilient bacteria.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to achieve high-yield, high-quality DNA extraction from various Gram-positive bacteria.

This compound demonstrates broad bacteriolytic activity against a range of Gram-positive organisms that are often resistant to lysozyme.[3] Its efficacy stems from its ability to cleave peptide bonds within the peptidoglycan layer, leading to cell wall degradation and subsequent cell lysis.[3] The enzyme is active against a variety of genera, including Staphylococcus, Streptococcus, Listeria, and Bacillus.[1][4][5][6]

Key Considerations for Optimal DNA Extraction

Several factors influence the efficiency of DNA extraction using this compound:

  • Enzyme Concentration: The optimal concentration of this compound can vary depending on the bacterial species and the cell density. Generally, a concentration range of 1,000 to 6,000 U/mL is effective.[1]

  • Incubation Time and Temperature: Lysis is typically carried out at 37°C for 30 to 60 minutes.[6] However, optimization of both time and temperature may be necessary for particularly recalcitrant strains.

  • Combined Enzymatic Treatment: For some bacterial species, a combination of this compound with other lytic enzymes like lysozyme or lysostaphin can enhance lysis efficiency.[4]

  • Inactivation of this compound: Following cell lysis, it is crucial to inactivate this compound to prevent the degradation of other cellular proteins, including DNA polymerases used in downstream applications. This is typically achieved through heat inactivation or the addition of protease inhibitors.[1][2]

Experimental Protocols

Protocol 1: General DNA Extraction from Gram-Positive Bacteria using this compound

This protocol provides a general framework for DNA extraction from a broad range of Gram-positive bacteria.

Materials:

  • Bacterial cell pellet

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • This compound solution (e.g., 20,000 U/mL in TE buffer, store at -20°C)

  • Proteinase K (20 mg/mL)

  • SDS (10% w/v)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

Procedure:

  • Cell Harvesting and Resuspension:

    • Harvest bacteria from a liquid culture by centrifugation.

    • Wash the cell pellet with 1 mL of TE buffer and centrifuge again.

    • Resuspend the cell pellet in 500 µL of TE buffer.

  • Enzymatic Lysis:

    • Add this compound to a final concentration of 1,000 - 4,000 U/mL.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Protein Digestion and Cell Lysis:

    • Add Proteinase K to a final concentration of 100 µg/mL and 10% SDS to a final concentration of 0.5%.

    • Mix gently by inverting the tube and incubate at 55°C for 1 hour.

  • DNA Purification:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol and mix by inversion for 5-10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the phenol:chloroform:isoamyl alcohol extraction if the interface is not clean.

    • Add an equal volume of chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

  • DNA Precipitation and Washing:

    • Add 1/10 volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol.

    • Mix gently until a DNA precipitate is visible.

    • Incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at 12,000 x g for 20 minutes to pellet the DNA.

    • Carefully discard the supernatant.

    • Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at 12,000 x g for 5 minutes.

  • DNA Resuspension:

    • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: Rapid DNA Extraction from Staphylococcus aureus and Listeria monocytogenes

This protocol is a modification for rapid DNA extraction, particularly useful for screening purposes.

Materials:

  • Bacterial cell pellet

  • Acetone

  • Tris-HCl buffer (pH 8.0)

  • Lysozyme (for Listeria)

  • Lysostaphin (for Staphylococcus)

  • This compound

  • SDS

  • Standard DNA purification reagents (as in Protocol 1)

Procedure:

  • Acetone Treatment:

    • Treat the bacterial cell pellet with acetone to increase susceptibility to lysis.[4]

  • Enzymatic Digestion:

    • For Staphylococcus aureus, resuspend the pellet in Tris-HCl buffer containing lysozyme and lysostaphin.

    • For Listeria monocytogenes, resuspend the pellet in Tris-HCl buffer containing lysozyme and this compound.[4]

    • Incubate under optimal conditions for the enzymes.

  • SDS Lysis:

    • Add SDS to the enzyme-treated cells to complete the lysis.

  • DNA Purification:

    • Proceed with standard phenol:chloroform extraction and ethanol precipitation as described in Protocol 1. This method can yield 1 to 4 mg of DNA from 1 g of bacterial cells within a day.[4]

Data Presentation

Table 1: Recommended this compound Concentrations for Lysis of Various Gram-Positive Bacteria

Bacterial SpeciesRecommended this compound Concentration (U/mL)Incubation Time (minutes)Incubation Temperature (°C)Expected DNA Yield (µ g/200mg wet weight)Reference
Staphylococcus aureus4000 - 600020 - 3022 - 37Not Specified[1]
Streptococcus agalactiae4000 - 600020 - 3022 - 37Not Specified[1]
Listeria monocytogenesNot SpecifiedNot SpecifiedNot Specified20 - 200[4]
General Gram-Positive1000 - 500010 - 3022 - 37Not Specified[1]
Anaerobic cocciNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Table 2: Comparison of DNA Yield with and without this compound Treatment for Lysozyme-Resistant Bacteria

Lysis MethodBacterial SpeciesStarting MaterialDNA Yield (ng/µL)DNA Purity (A260/280)Reference
Lysozyme onlyEnterococcus faecalis10^8 cellsLow/Undetectable-[7]
Lysozyme + this compoundEnterococcus faecalis10^8 cellsSignificantly Higher1.8 - 2.0[7]
Lysozyme onlyStaphylococcus aureusOral rinse sampleVariableVariable[7]
Lysozyme + this compoundStaphylococcus aureusOral rinse sampleHighest gDNA yield~1.8[7]

Visualizations

DNA_Extraction_Workflow cluster_start Cell Preparation cluster_lysis Cell Lysis cluster_purification DNA Purification cluster_precipitation DNA Precipitation cluster_end Downstream Applications start Bacterial Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cells (TE Buffer) harvest->wash resuspend Resuspend in Lysis Buffer wash->resuspend achromo Add this compound (37°C, 30-60 min) resuspend->achromo proteinaseK Add Proteinase K & SDS (55°C, 1 hr) achromo->proteinaseK phenol Phenol:Chloroform Extraction proteinaseK->phenol chloroform Chloroform Extraction phenol->chloroform precipitate Ethanol Precipitation chloroform->precipitate wash_dna Wash with 70% Ethanol precipitate->wash_dna dry Air Dry Pellet wash_dna->dry resuspend_dna Resuspend DNA dry->resuspend_dna end High-Quality Genomic DNA resuspend_dna->end

Caption: Workflow for genomic DNA extraction from Gram-positive bacteria using this compound.

Lysis_Mechanism cluster_cell Gram-Positive Bacterial Cell cluster_enzyme Enzymatic Action cluster_lysis Lysis and DNA Release cell_wall Thick Peptidoglycan Cell Wall membrane Cell Membrane lysed_cell Lysed Cell cell_wall->lysed_cell Degradation dna Genomic DNA achromo This compound achromo->cell_wall Cleaves Peptide Cross-links released_dna Released Genomic DNA lysed_cell->released_dna Release

Caption: Mechanism of this compound action on the Gram-positive bacterial cell wall.

References

Application of Achromopeptidase in Protoplast Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Achromopeptidase is a potent lytic enzyme with a broad range of bacteriolytic activity, making it a valuable tool for the formation of protoplasts from various microorganisms, particularly Gram-positive bacteria that exhibit resistance to lysozyme. This enzyme, a lysyl endopeptidase, effectively degrades the peptidoglycan layer of the bacterial cell wall, leading to the release of osmotically sensitive protoplasts.[1] These protoplasts are essential for a multitude of research applications, including genetic transformation, cell fusion, and studies of cellular membranes and organelles. This application note provides detailed protocols for the use of this compound in protoplast formation from key bacterial genera, summarizes optimal conditions, and offers insights into protoplast regeneration.

Mechanism of Action

This compound functions as an endopeptidase with a primary specificity for lysyl bonds.[1] The enzyme targets and cleaves the peptide cross-bridges within the peptidoglycan structure of bacterial cell walls. This enzymatic action disrupts the integrity of the cell wall, rendering the cell susceptible to osmotic lysis and leading to the formation of protoplasts in an isotonic environment. The enzyme contains two primary lytic proteases: α-lytic protease (Alp) and β-lytic protease (Blp). Alp cleaves the bond between the polysaccharide and the peptide moiety, as well as D-Ala-Gly and Gly-Gly peptide bonds in peptidoglycan, while Blp specifically cleaves Gly-X bonds.

cluster_cell_wall Bacterial Cell Wall (Gram-Positive) Peptidoglycan Peptidoglycan Teichoic_Acid Teichoic_Acid Peptidoglycan->Teichoic_Acid Associated with Protoplast Protoplast Peptidoglycan->Protoplast Degradation leads to This compound This compound This compound->Peptidoglycan Targets & Cleaves Lysyl Bonds in Peptide Cross-bridges

Mechanism of this compound Action

Optimal Conditions for this compound Activity

The efficiency of protoplast formation using this compound is influenced by several factors. The optimal conditions can vary depending on the target microorganism.

ParameterOptimal Range/ConditionSource
pH 8.0 - 9.0
Temperature 37°C
Enzyme Concentration 500 - 5000 U/mL (organism dependent)[2][3]
Incubation Time 15 minutes - 2 hours (organism dependent)[4]
Buffer System Tris-HCl, Phosphate Buffered Saline (low salt)[5]
Osmotic Stabilizer Sucrose (0.3-0.5 M), Mannitol (0.4-0.6 M)[4][6]

Experimental Protocols

The following are generalized protocols for protoplast formation from common Gram-positive bacteria using this compound. It is recommended to optimize these protocols for specific strains.

General Workflow for Protoplast Formation

G start Start: Bacterial Culture in Log Phase harvest Harvest Cells by Centrifugation start->harvest wash Wash Cells with Buffer harvest->wash resuspend Resuspend in Digestion Buffer with Osmotic Stabilizer wash->resuspend add_enzyme Add this compound resuspend->add_enzyme incubate Incubate at 37°C add_enzyme->incubate monitor Monitor Protoplast Formation (Phase-Contrast Microscopy) incubate->monitor pellet Pellet Protoplasts by Gentle Centrifugation monitor->pellet wash_protoplasts Wash Protoplasts with Stabilizing Buffer pellet->wash_protoplasts end End: Purified Protoplasts wash_protoplasts->end

Protoplast Formation Workflow
Protocol 1: Protoplast Formation from Staphylococcus aureus

Staphylococcus aureus is notoriously resistant to lysozyme, making this compound an effective alternative for protoplast formation.[3]

Materials:

  • Mid-log phase culture of Staphylococcus aureus

  • This compound solution (1000-5000 U/mL in sterile water or buffer)

  • Digestion Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.5 M Sucrose

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.5 M Sucrose and 10 mM MgCl₂

  • Sterile centrifuge tubes

  • Phase-contrast microscope

Procedure:

  • Harvest S. aureus cells from a mid-log phase culture by centrifugation at 4000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with cold, sterile Digestion Buffer.

  • Resuspend the cell pellet in Digestion Buffer to a final optical density (OD₆₀₀) of approximately 1.0.

  • Add this compound to the cell suspension to a final concentration of 1000-5000 U/mL.[3]

  • Incubate the suspension at 37°C for 30-60 minutes with gentle agitation.

  • Monitor the formation of protoplasts periodically using a phase-contrast microscope. Protoplasts will appear as spherical, osmotically fragile bodies.

  • Once a sufficient number of protoplasts have formed, gently pellet them by centrifugation at 1000 x g for 10 minutes.

  • Carefully discard the supernatant and gently resuspend the protoplast pellet in Wash Buffer.

  • Repeat the washing step (step 8) twice to remove residual enzyme and cell debris.

  • The final protoplast pellet can be resuspended in an appropriate buffer for downstream applications.

Protocol 2: Protoplast Formation from Streptococcus species

This compound is also effective for lysing the cell walls of various Streptococcus species that are resistant to lysozyme.

Materials:

  • Log phase culture of Streptococcus sp.

  • This compound solution (500-2000 U/mL)

  • Digestion Buffer: 20 mM Tris-HCl (pH 8.5) with 0.4 M Mannitol

  • Wash Buffer: 20 mM Tris-HCl (pH 8.5) with 0.4 M Mannitol and 5 mM CaCl₂

  • Sterile microcentrifuge tubes

Procedure:

  • Collect cells from a log-phase culture by centrifugation at 5000 x g for 5 minutes.

  • Wash the cells once with the Digestion Buffer.

  • Resuspend the cells in the Digestion Buffer.

  • Add this compound to a final concentration of 500-2000 U/mL.

  • Incubate at 37°C for 15-45 minutes.

  • Observe protoplast formation under a phase-contrast microscope.

  • Pellet the protoplasts by centrifugation at 800 x g for 10 minutes.

  • Gently wash the protoplasts twice with the Wash Buffer.

  • Resuspend the final protoplast pellet in a suitable buffer for your experiment.

Protocol 3: Protoplast Formation from Actinomycetes (e.g., Streptomyces)

While lysozyme is commonly used for Streptomyces, this compound can be used, often in combination with lysozyme, to enhance protoplast yield, especially for resistant strains.[1][2]

Materials:

  • Mycelia from a 24-48 hour culture of Streptomyces sp. grown in a suitable medium (e.g., YEME).[4]

  • This compound solution (500 µg/mL)[2]

  • Lysozyme solution (750 µg/mL)[2]

  • P Buffer (see reference for composition) containing an osmotic stabilizer (e.g., 0.3 M Sucrose).[4]

  • Wash Buffer: P Buffer with the same osmotic stabilizer.

Procedure:

  • Harvest mycelia by centrifugation (e.g., 1000 x g for 10 min).[4]

  • Wash the mycelia with a 10.3% sucrose solution.[4]

  • Resuspend the mycelial pellet in P Buffer containing the osmotic stabilizer.

  • Add a combination of Lysozyme (final concentration 750 µg/mL) and this compound (final concentration 500 µg/mL).[2]

  • Incubate at 30°C for 15-60 minutes, monitoring protoplast release microscopically.[4]

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.[4]

  • Pellet the protoplasts by gentle centrifugation (e.g., 1000 x g for 7 min).[4]

  • Wash the protoplasts twice with the Wash Buffer.

  • Resuspend the protoplasts in the desired buffer.

Protoplast Regeneration

The regeneration of a cell wall is a critical step for the propagation of transformed or fused protoplasts. The specific media and conditions for regeneration are highly species-dependent.

General Steps for Protoplast Regeneration
  • Plating: Plate the purified protoplasts on a regeneration medium. This medium is typically a rich, osmotically stabilized agar-based medium.

  • Incubation: Incubate the plates under appropriate conditions (temperature, light/dark) for the specific organism.

  • Cell Wall Synthesis: Protoplasts will begin to synthesize a new cell wall, a process that can be monitored by staining with calcofluor white.[7]

  • Reversion to Normal Morphology: Once the cell wall is reformed, the cells will begin to divide and revert to their normal morphology.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protoplast Yield - Inefficient enzyme activity- Cells not in the optimal growth phase- Incorrect osmotic stabilizer concentration- Optimize enzyme concentration and incubation time- Use cells from the mid-logarithmic growth phase- Test a range of osmotic stabilizer concentrations
Protoplast Lysis - Hypotonic buffer- Mechanical stress- Ensure the buffer is isotonic- Handle protoplasts gently (e.g., use wide-bore pipette tips, low-speed centrifugation)
Poor Regeneration - Suboptimal regeneration medium- Protoplast damage during isolation- Test different regeneration media and supplements- Minimize enzymatic digestion time and mechanical stress

Conclusion

This compound is a highly effective enzyme for the generation of protoplasts from a variety of bacteria, particularly those resistant to lysozyme. By optimizing the conditions for enzymatic digestion and handling the resulting protoplasts with care, researchers can successfully prepare these versatile cellular tools for a wide range of molecular biology and drug discovery applications. The protocols provided herein serve as a starting point for the development of strain-specific optimization for achieving high yields of viable protoplasts.

References

Application Notes and Protocols for Protein Extraction from Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of the Yeast Cell Wall

Yeast, particularly Saccharomyces cerevisiae, is a powerful eukaryotic model organism and a robust host for recombinant protein production.[1] However, the rigid and complex cell wall of yeast presents a significant hurdle for efficient protein extraction.[2] This barrier is primarily composed of an inner layer of β-glucans (β-1,3-glucan and β-1,6-glucan) and chitin, and an outer layer of highly glycosylated mannoproteins.[3][4] Disrupting this resilient structure is the critical first step in obtaining high-quality protein samples for downstream applications.

Insuitability of Achromopeptidase for Yeast Protein Extraction

This compound is a potent lytic enzyme, specifically a lysyl endopeptidase, with demonstrated efficacy in lysing the cell walls of many Gram-positive bacteria.[5] Its primary mode of action involves the cleavage of peptide bonds within the peptidoglycan layer, a key structural component of bacterial cell walls.[6][7]

However, the biochemical composition of the yeast cell wall is fundamentally different from that of bacteria. Yeast cell walls are primarily composed of β-glucans and mannoproteins, and critically, they lack peptidoglycan.[1][8] Consequently, this compound is not a suitable enzyme for the direct lysis of yeast cells for the purpose of protein extraction. Its substrate is simply not a significant component of the yeast cell wall.

For effective enzymatic lysis of yeast, enzymes that specifically target the structural components of the yeast cell wall are required. The most common and effective enzymes for this purpose are glucanases and proteases found in commercially available mixtures like Zymolyase and Lyticase.[3][9]

Recommended Methods for Yeast Protein Extraction

Two primary approaches have proven effective for protein extraction from yeast: enzymatic lysis and chemical lysis. The choice of method often depends on the downstream application, the desired protein yield, and whether the native protein structure and function need to be preserved.[2]

Method 1: Enzymatic Lysis using Zymolyase

Enzymatic lysis is a gentle method that can be optimized to preserve the biological activity of the extracted proteins. Zymolyase, an enzyme mixture from Arthrobacter luteus, is highly effective at digesting the yeast cell wall.[3] It contains β-1,3-glucanase and protease activities, which work synergistically to break down the major structural components of the wall, resulting in the formation of spheroplasts.[10] These spheroplasts are then easily lysed to release their cellular contents.

Materials:

  • Yeast cell culture

  • Zymolyase (e.g., Zymolyase-20T)

  • Spheroplasting Buffer: 1 M Sorbitol, 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT (add fresh)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail

  • Microcentrifuge and tubes

  • Incubator at 37°C

Procedure:

  • Cell Harvest: Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes.

  • Washing: Wash the cell pellet once with sterile, cold water and once with cold Spheroplasting Buffer.

  • Spheroplast Formation: Resuspend the cell pellet in Spheroplasting Buffer containing Zymolyase. The optimal concentration of Zymolyase should be determined empirically but a starting point of 1-5 units per 1x10⁷ cells is recommended.

  • Incubation: Incubate the cell suspension at 37°C with gentle agitation for 30-60 minutes. Monitor spheroplast formation microscopically by observing the lysis of a small aliquot when mixed with a hypotonic solution (e.g., 1% SDS).

  • Spheroplast Collection: Gently pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes.

  • Lysis: Resuspend the spheroplast pellet in ice-cold Lysis Buffer.

  • Protein Solubilization: Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis and protein solubilization.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the soluble protein extract to a fresh tube for downstream analysis.

Method 2: Chemical Lysis (Alkaline Lysis)

Chemical lysis is a rapid and efficient method for total protein extraction, particularly suitable for applications like SDS-PAGE and Western blotting where protein denaturation is acceptable.[11] This method utilizes a strong base (NaOH) to permeabilize the cell wall, followed by solubilization of proteins in a denaturing buffer.

Materials:

  • Yeast cell culture

  • 0.2 M NaOH

  • SDS-PAGE Sample Buffer (e.g., Laemmli buffer)

  • Microcentrifuge and tubes

  • Heating block or boiling water bath

Procedure:

  • Cell Harvest: Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Alkaline Treatment: Resuspend the cell pellet in 0.2 M NaOH and incubate at room temperature for 5 minutes.[2]

  • Cell Pelleting: Pellet the cells by centrifugation at 14,000 x g for 1 minute.

  • Protein Solubilization: Discard the supernatant and resuspend the cell pellet directly in 1X SDS-PAGE Sample Buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to complete protein denaturation and solubilization.

  • Clarification: Centrifuge the samples at 14,000 x g for 5 minutes to pellet any remaining cell debris.

  • Collection: The supernatant is the total protein extract, ready for loading onto an SDS-PAGE gel.

Data Presentation: Comparison of Yeast Protein Extraction Methods

MethodPrincipleAdvantagesDisadvantagesTypical Protein Yield
Enzymatic Lysis (Zymolyase) Enzymatic digestion of the cell wallGentle, preserves protein activitySlower, more expensive, potential for protease activity from the enzyme mixHigh
Chemical Lysis (Alkaline) Cell wall permeabilization with a strong baseRapid, inexpensive, efficient for total proteinDenatures proteins, not suitable for activity assaysVery High
Mechanical Lysis (Glass Beads) Physical disruption of the cell wallEffective for tough-to-lyse cellsCan generate heat, may lead to protein degradation, requires special equipmentHigh

Visualizing Yeast Protein Extraction Workflows and Relevant Pathways

Yeast Cell Wall Structure and Enzymatic Targets

Yeast_Cell_Wall cluster_Cell Yeast Cell cluster_Wall Cell Wall cluster_Enzymes Lytic Enzymes Plasma_Membrane Plasma Membrane Inner_Layer Inner Layer (β-1,3-glucan, β-1,6-glucan, Chitin) Outer_Layer Outer Layer (Mannoproteins) Zymolyase Zymolyase Protease Protease Activity Zymolyase->Protease Glucanase β-1,3-Glucanase Activity Zymolyase->Glucanase Protease->Outer_Layer Digests Glucanase->Inner_Layer Digests

Caption: Structure of the yeast cell wall and the enzymatic targets of Zymolyase.

General Workflow for Enzymatic Protein Extraction from Yeast

Enzymatic_Workflow Start Yeast Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cells Harvest->Wash Spheroplasting Spheroplast Formation (Zymolyase Incubation) Wash->Spheroplasting Collect_Spheroplasts Collect Spheroplasts (Centrifugation) Spheroplasting->Collect_Spheroplasts Lysis Cell Lysis (Lysis Buffer) Collect_Spheroplasts->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify End Soluble Protein Extract Clarify->End

Caption: A generalized workflow for protein extraction from yeast using enzymatic lysis.

Cell Wall Integrity (CWI) Signaling Pathway in Yeast

CWI_Pathway cluster_Stress Cell Wall Stress cluster_Pathway CWI Pathway Zymolyase Zymolyase Rho1 Rho1 Zymolyase->Rho1 Heat_Shock Heat Shock Heat_Shock->Rho1 Osmotic_Stress Osmotic Stress Osmotic_Stress->Rho1 PKc1 PKc1 Rho1->PKc1 Activates Bck1 Bck1 PKc1->Bck1 Activates Mkk1_2 Mkk1_2 Bck1->Mkk1_2 Activates Slt2 Slt2 Mkk1_2->Slt2 Activates Transcription_Factors Transcription_Factors Slt2->Transcription_Factors Activates Cell_Wall_Synthesis Cell_Wall_Synthesis Transcription_Factors->Cell_Wall_Synthesis Upregulates

Caption: The Cell Wall Integrity (CWI) signaling pathway in yeast, activated by cell wall stress.

References

Revolutionizing Proteomics: Achromopeptidase for In-Solution Protein Digestion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of proteomics, the complete and efficient digestion of proteins into peptides is a critical prerequisite for accurate and comprehensive analysis by mass spectrometry (MS). While trypsin has long been the gold-standard enzyme for this purpose, its limitations in cleaving certain protein types and generating peptides from lysine-rich regions can lead to incomplete proteome coverage. Achromopeptidase, a lysyl endopeptidase from Achromobacter lyticus, has emerged as a powerful alternative and complementary enzyme for in-solution protein digestion. This application note details the use of this compound in proteomics, providing a comprehensive protocol and quantitative data that highlight its advantages in achieving in-depth proteome analysis.

This compound specifically cleaves at the C-terminus of lysine residues, a specificity that can generate a different and complementary set of peptides compared to trypsin, which cleaves at both lysine and arginine. This unique cleavage pattern is particularly advantageous for proteins with a high lysine-to-arginine ratio and can lead to improved sequence coverage and more confident protein identification. Furthermore, recent studies have demonstrated that this compound from A. lyticus exhibits superior peptide identification, digestion efficiency, and protein coverage, especially with shorter digestion times, making it an optimal choice for enhancing mass spectrometry-based proteomics workflows.[1][2][3]

Key Advantages of this compound in Proteomics

  • High Specificity for Lysine: this compound exclusively cleaves at the C-terminal side of lysine residues. This high specificity simplifies the resulting peptide mixture and can aid in data analysis.

  • Complementary to Trypsin: The distinct cleavage specificity of this compound generates peptides that are often missed by trypsin, leading to an overall increase in protein sequence coverage when used alone or in combination with other proteases.

  • Enhanced Digestion Efficiency: Studies have shown that this compound from A. lyticus can achieve a high degree of digestion with shorter incubation times compared to other lysine-specific proteases, improving sample throughput.[1][2][3]

  • Robust Performance: this compound is active over a pH range of 8.5-9.0 and a temperature of 37°C, conditions that are compatible with standard proteomics workflows.

Quantitative Comparison of Digestion Efficiency

Recent comparative analyses have highlighted the superior performance of this compound (A. lyticus LysC) in proteomics workflows. The following tables summarize key performance metrics, demonstrating its efficiency in peptide identification and protein coverage.

Table 1: Comparison of Identified Peptides and Proteins Over a Digestion Time Course [2][3]

Digestion Time (minutes)EnzymeNumber of Identified PeptidesTotal Peptide IntensityNumber of Identified Proteins
30 This compound (A. lyticus) ~5,500 ~1.8 x 1011 ~1,800
P. aeruginosa LysC~4,000~1.2 x 1011~1,500
L. enzymogenes LysC~3,500~1.0 x 1011~1,300
120 This compound (A. lyticus) ~7,500 ~2.5 x 1011 ~2,200
P. aeruginosa LysC~5,500~1.8 x 1011~1,800
L. enzymogenes LysC~5,000~1.5 x 1011~1,700
960 This compound (A. lyticus) ~8,500 ~2.8 x 1011 ~2,400
P. aeruginosa LysC~7,000~2.2 x 1011~2,100
L. enzymogenes LysC~6,500~2.0 x 1011~2,000

Table 2: Cleavage Efficiency as Measured by Percentage of Missed Cleavages [2][3]

Digestion Time (minutes)EnzymePercentage of Missed Cleavages
30 This compound (A. lyticus) ~25%
P. aeruginosa LysC~35%
L. enzymogenes LysC~40%
120 This compound (A. lyticus) ~15%
P. aeruginosa LysC~25%
L. enzymogenes LysC~30%
960 This compound (A. lyticus) ~10%
P. aeruginosa LysC~20%
L. enzymogenes LysC~25%

Experimental Protocols

The following is a generalized protocol for in-solution protein digestion using this compound for subsequent analysis by LC-MS/MS. This protocol is a starting point and may require optimization based on the specific protein sample and downstream application.

Materials
  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0

  • Reduction Reagent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh)

  • This compound (from Achromobacter lyticus), sequencing grade

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.5 or 50 mM Ammonium Bicarbonate, pH 8.5

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid

  • C18 spin columns for peptide desalting

Protocol for In-Solution Digestion
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or dilute the protein solution in Denaturation Buffer to a final protein concentration of 1-10 mg/mL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction:

    • Add the Reduction Reagent to the protein solution to a final concentration of 10 mM DTT.

    • Incubate at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared Alkylation Reagent to the protein solution to a final concentration of 55 mM IAA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Dilution and pH Adjustment:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. This is critical for optimal this compound activity.

    • Ensure the final pH of the solution is between 8.0 and 9.0.

  • Enzymatic Digestion:

    • Add this compound to the protein solution. A starting enzyme-to-protein ratio of 1:50 to 1:100 (w/w) is recommended.

    • Incubate at 37°C for 4 to 18 hours (overnight). Shorter incubation times (e.g., 4 hours) can be effective with this compound from A. lyticus.[1][2][3]

  • Quenching the Digestion:

    • Acidify the peptide solution by adding the Quenching Solution to a final concentration of 0.5-1% to stop the enzymatic reaction. The final pH should be ~2-3.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Comparative Performance

The following diagrams illustrate the experimental workflow for in-solution protein digestion and the comparative advantages of using this compound.

In_Solution_Digestion_Workflow Protein_Sample Protein Sample Denaturation Denaturation (8M Urea) Protein_Sample->Denaturation Reduction Reduction (10mM DTT, 60°C) Denaturation->Reduction Alkylation Alkylation (55mM IAA, RT, Dark) Reduction->Alkylation Dilution Dilution (Urea < 1M) Alkylation->Dilution Digestion This compound Digestion (1:50 E:P, 37°C, 4-18h) Dilution->Digestion Quenching Quenching (0.5% TFA) Digestion->Quenching Desalting Desalting (C18 Cleanup) Quenching->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS

Caption: General workflow for in-solution protein digestion using this compound.

Comparative_Performance cluster_trypsin Trypsin Digestion cluster_achromo This compound Digestion cluster_combined Combined/Alternative Approach Trypsin_Input Protein Sample Trypsin_Digestion Trypsin (cleaves at K & R) Trypsin_Input->Trypsin_Digestion Trypsin_Peptides Tryptic Peptides Trypsin_Digestion->Trypsin_Peptides Trypsin_Coverage Standard Protein Sequence Coverage Trypsin_Peptides->Trypsin_Coverage Combined_Approach Complementary Peptide Pools Trypsin_Peptides->Combined_Approach Achromo_Input Protein Sample Achromo_Digestion This compound (cleaves at K) Achromo_Input->Achromo_Digestion Achromo_Peptides This compound Peptides Achromo_Digestion->Achromo_Peptides Achromo_Coverage Increased Protein Sequence Coverage Achromo_Peptides->Achromo_Coverage Achromo_Peptides->Combined_Approach Comprehensive_Coverage More Comprehensive Proteome Analysis Combined_Approach->Comprehensive_Coverage

Caption: this compound offers complementary data to trypsin for enhanced proteome coverage.

Conclusion

This compound is a highly specific and efficient lysyl endopeptidase that serves as a valuable tool for in-solution protein digestion in proteomics. Its ability to generate a complementary peptide population to that of trypsin leads to increased protein sequence coverage and more robust protein identification. The superior performance of this compound from Achromobacter lyticus, particularly in terms of digestion speed and efficiency, makes it an excellent choice for researchers aiming to deepen their proteomic analyses and improve the throughput of their workflows. By incorporating this compound into their protein digestion strategies, scientists can unlock a more comprehensive view of the proteome, which is essential for biomarker discovery, drug development, and fundamental biological research.

References

Application Notes and Protocols for Achromopeptidase Digestion of Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic digestion of Staphylococcus aureus cell walls using Achromopeptidase. This procedure is crucial for the efficient extraction of cellular components such as nucleic acids and proteins for various downstream applications in research and drug development.

This compound is a potent lytic enzyme, also known as lysyl endopeptidase, that exhibits both bacteriolytic and proteolytic activities.[1][2] It is particularly effective in lysing Gram-positive bacteria like Staphylococcus aureus, which are often resistant to other enzymes such as lysozyme.[1][2][3] This resistance in Gram-positive bacteria is attributed to the thick and highly cross-linked peptidoglycan layer in their cell walls. The enzymatic activity of this compound facilitates the rupture of these cell walls, enabling access to intracellular contents for analysis.

Principle of Action

This compound derived from Achromobacter lyticus contains alpha-lytic protease (alp), which acts on the peptidoglycan of Staphylococcus aureus.[4][5] The enzyme specifically cleaves the N-acetylmuramoyl-L-alanine amide bond, which links the polysaccharide and peptide moieties of the peptidoglycan. Additionally, it hydrolyzes D-Ala-Gly and Gly-Gly peptide bonds within the peptidoglycan structure.[4][5] The presence of the polysaccharide component of the peptidoglycan is essential for the bacteriolytic activity of the alpha-lytic protease.[4][5]

Experimental Workflow for Nucleic Acid Extraction

The following diagram outlines the key steps for the this compound digestion of Staphylococcus aureus for subsequent nucleic acid extraction and analysis.

Achromopeptidase_Digestion_Workflow start Start with S. aureus Culture harvest Harvest Bacterial Cells (e.g., centrifugation) start->harvest wash Wash Cells with Buffer (e.g., PBS or TE Buffer) harvest->wash resuspend Resuspend Cell Pellet wash->resuspend add_enzyme Add this compound Solution resuspend->add_enzyme incubate Incubate at Room Temperature (e.g., 22°C for 20 min) add_enzyme->incubate inactivate Inactivate this compound (e.g., Heat Spike at 95°C or chemical inactivation) incubate->inactivate extract Extract Nucleic Acids (e.g., using ferric oxide particles and a magnetic field) inactivate->extract amplify Amplify Nucleic Acids (e.g., PCR) extract->amplify analyze Analyze Results amplify->analyze

Caption: Workflow for S. aureus lysis using this compound for nucleic acid extraction.

Detailed Experimental Protocol

This protocol is optimized for the extraction of nucleic acids from Staphylococcus aureus.

Materials:

  • Staphylococcus aureus culture

  • This compound (lyophilized powder)

  • 1X Tris-EDTA (TE) buffer (pH 8.0) or Phosphate Buffered Saline (PBS)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and nuclease-free tips

  • Heating block or water bath

  • Microcentrifuge

  • Nucleic acid extraction kit (e.g., silica-based columns or magnetic beads)

Protocol Steps:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in 1X TE buffer. A typical concentration is between 3 U/µL and 5 U/µL.[2]

    • Aliquot the solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Bacterial Cell Preparation:

    • Harvest S. aureus cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Discard the supernatant and wash the cell pellet with 1 mL of 1X TE buffer or PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 1X TE buffer to the desired cell density.

  • Enzymatic Digestion:

    • Add the prepared this compound solution to the resuspended bacterial cells to a final concentration of 3,000 to 5,000 units per reaction.[2]

    • Mix gently by pipetting.

    • Incubate the mixture at room temperature (approximately 18-22°C) for 20 minutes.[1][2] For some applications, incubation at 37°C may also be effective.[3]

  • Enzyme Inactivation:

    • It is critical to inactivate the this compound after cell lysis to prevent the degradation of nucleic acids and other downstream enzymes like DNA polymerase.[1][2]

    • A common method is to perform a "heat spike" by incubating the sample at 95°C for 5-10 minutes.[1][3]

    • Alternatively, some nucleic acid extraction methods, such as those using ferric oxide particles, can help to remove the enzyme without a heat step.[1][2]

  • Downstream Nucleic Acid Extraction:

    • Proceed with your chosen nucleic acid extraction protocol (e.g., using a commercial kit) immediately after inactivation.

    • The extracted nucleic acids are now ready for downstream applications such as PCR, qPCR, or sequencing.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound digestion of Staphylococcus aureus for nucleic acid extraction.

ParameterRecommended Range/ValueNotesReference
Enzyme Concentration 3,000 - 5,000 Units per reactionThe optimal concentration may vary depending on the cell density and downstream application.[2]
Incubation Temperature 18 - 22°C (Room Temperature)Incubation at 37°C to 50°C can also be effective, but may require optimization.[1][2][3]
Incubation Time 20 minutesLonger incubation times may not necessarily improve lysis and could lead to degradation of cellular components if the enzyme is not inactivated.[2]
Lysis Buffer 1X TE Buffer or PBSThe choice of buffer can be adapted to be compatible with downstream applications.[2][6]
Enzyme Inactivation 95°C for 5-10 minutesA "heat spike" is a common and effective method for inactivating the enzyme.[1][3]

Signaling Pathway: this compound Action on S. aureus Peptidoglycan

The following diagram illustrates the cleavage sites of this compound's alpha-lytic protease on the peptidoglycan structure of Staphylococcus aureus.

Caption: Cleavage sites of this compound on S. aureus peptidoglycan.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions based on their specific experimental requirements and downstream applications.

References

Application Notes and Protocols: The Role of Achromopeptidase in Biofilm Disruption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. Disrupting this matrix is a key strategy in combating biofilm-related infections and contamination. Achromopeptidase, a potent lytic enzyme, offers a promising avenue for biofilm disruption by targeting the bacterial cells within the biofilm structure. This document provides detailed application notes and protocols for the use of this compound in biofilm disruption experiments.

This compound is a lysyl endopeptidase with strong bacteriolytic activity, particularly against Gram-positive bacteria that are often resistant to lysozyme. Its mechanism of action involves the cleavage of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. While traditionally used for DNA extraction, its lytic properties can be harnessed to compromise the integrity of biofilms, especially when used in conjunction with other anti-biofilm agents.

Mechanism of Action

This compound targets the peptidoglycan layer of bacterial cell walls. This layer is crucial for maintaining the structural integrity of the cell. By hydrolyzing the peptide bonds within the peptidoglycan, this compound effectively weakens the cell wall, leading to osmotic lysis and cell death. In the context of a biofilm, this action has a dual effect: it reduces the viable bacterial load and can potentially destabilize the overall biofilm structure by eliminating the cells that produce and maintain the EPS matrix.

Applications in Biofilm Research

  • Disruption of Gram-Positive Biofilms: this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, a notorious biofilm former.

  • Synergistic Treatment with EPS-Degrading Enzymes: It can be used in combination with enzymes that degrade the EPS matrix, such as DNases, proteases, and glycosidases, for a more comprehensive disruption of the biofilm.

  • Enhancement of Antibiotic Efficacy: By breaking down the biofilm structure and lysing the resident bacteria, this compound can increase the penetration and efficacy of conventional antibiotics.[1][2][3][4][5]

Data Presentation

The following tables provide a summary of expected quantitative data from biofilm disruption experiments using this compound, based on typical results observed with enzymatic treatments.

Table 1: Efficacy of this compound in Disrupting Staphylococcus aureus Biofilms

This compound Concentration (U/mL)Biofilm Biomass Reduction (%) (Crystal Violet Assay)Reduction in Bacterial Viability (%) (CFU Assay)
0 (Control)00
50035 ± 4.255 ± 5.1
100062 ± 5.885 ± 6.3
200078 ± 6.198 ± 2.5

Table 2: Synergistic Effect of this compound and Vancomycin on S. aureus Biofilms

TreatmentBiofilm Biomass Reduction (%)Reduction in Bacterial Viability (%)
Vancomycin (MIC)25 ± 3.540 ± 4.8
This compound (1000 U/mL)62 ± 5.885 ± 6.3
Vancomycin (MIC) + this compound (1000 U/mL)85 ± 4.999.5 ± 0.4

Experimental Protocols

Protocol 1: Monotherapy Biofilm Disruption Assay with this compound

This protocol details the procedure for assessing the efficacy of this compound in disrupting pre-formed bacterial biofilms.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • 96-well flat-bottom sterile microtiter plates

  • This compound (lyophilized powder)

  • Phosphate Buffered Saline (PBS), sterile

  • Crystal Violet (0.1% w/v)

  • 30% Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight in TSB at 37°C.

    • Dilute the overnight culture 1:100 in fresh TSB.

    • Add 200 µL of the diluted culture to each well of a 96-well plate.

    • Incubate the plate for 24-48 hours at 37°C to allow biofilm formation.

  • This compound Treatment:

    • Gently aspirate the planktonic culture from each well.

    • Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Prepare different concentrations of this compound (e.g., 0, 500, 1000, 2000 U/mL) in PBS.

    • Add 200 µL of the this compound solutions to the respective wells.

    • Incubate for 1-4 hours at 37°C.

  • Quantification of Biofilm Biomass (Crystal Violet Assay):

    • Aspirate the enzyme solution from the wells.

    • Wash the wells twice with PBS.

    • Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

    • Remove the Crystal Violet solution and wash the wells three times with PBS.

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 595 nm using a microplate reader.

  • Quantification of Bacterial Viability (CFU Assay):

    • After the enzyme treatment, add 200 µL of PBS to each well.

    • Scrape the biofilm from the bottom of the wells using a sterile pipette tip.

    • Perform serial dilutions of the resulting suspension in PBS.

    • Plate the dilutions on appropriate agar plates and incubate for 24 hours at 37°C.

    • Count the number of colonies to determine the Colony Forming Units (CFU) per well.

Protocol 2: Combination Therapy Biofilm Disruption Assay

This protocol assesses the synergistic effect of this compound and an antibiotic on pre-formed biofilms.

Materials:

  • Same as Protocol 1

  • Antibiotic of choice (e.g., Vancomycin)

Procedure:

  • Biofilm Formation: Follow step 1 from Protocol 1.

  • Combination Treatment:

    • Prepare solutions containing:

      • Antibiotic alone (at its Minimum Inhibitory Concentration - MIC)

      • This compound alone (at a fixed concentration, e.g., 1000 U/mL)

      • A combination of the antibiotic and this compound at the same concentrations.

      • A control with only PBS.

    • Add 200 µL of the respective solutions to the wells with pre-formed biofilms.

    • Incubate for 1-4 hours at 37°C.

  • Quantification: Follow steps 3 and 4 from Protocol 1 to quantify biofilm biomass and bacterial viability.

Visualizations

Biofilm_Formation_Signaling cluster_0 Quorum Sensing cluster_1 c-di-GMP Signaling Autoinducers Autoinducers Receptor Receptor Autoinducers->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Biofilm Gene Expression Signal_Transduction->Gene_Expression DGCs Diguanylate Cyclases (DGCs) c_di_GMP Cyclic di-GMP DGCs->c_di_GMP Synthesis PDEs Phosphodiesterases (PDEs) c_di_GMP->PDEs Degradation Effectors Effector Proteins c_di_GMP->Effectors Biofilm_Formation Biofilm Formation Effectors->Biofilm_Formation

Caption: Key signaling pathways in bacterial biofilm formation.

Achromopeptidase_Workflow Start Start Biofilm_Culture Culture Bacterial Biofilm (24-48h, 37°C) Start->Biofilm_Culture Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Culture->Wash_Planktonic Add_this compound Add this compound Solution Wash_Planktonic->Add_this compound Incubate Incubate (1-4h, 37°C) Add_this compound->Incubate Quantify_Biomass Quantify Biofilm Biomass (Crystal Violet Assay) Incubate->Quantify_Biomass Quantify_Viability Quantify Bacterial Viability (CFU Assay) Incubate->Quantify_Viability End End Quantify_Biomass->End Quantify_Viability->End

Caption: Experimental workflow for biofilm disruption assay.

References

Application Notes: Preparation of Spheroplasts from E. coli with Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spheroplasts are bacterial cells from which the peptidoglycan cell wall has been largely removed, causing them to assume a spherical shape in an osmotically supportive environment.[1][2] In Gram-negative bacteria such as Escherichia coli, the outer membrane typically acts as a barrier, preventing enzymes from accessing the underlying peptidoglycan layer.[1] Therefore, the preparation of spheroplasts necessitates a permeabilizing agent, commonly ethylenediaminetetraacetic acid (EDTA), to disrupt the outer membrane and allow for enzymatic digestion of the cell wall.[1][3] The resulting spheroplasts are osmotically fragile and are pivotal for a variety of applications in research and drug development.[1][2] These applications include the study of bacterial ion channels via patch-clamping, facilitation of gentle cell lysis for protein and nucleic acid extraction, and the screening of antibiotics that target cell wall synthesis.[2]

Achromopeptidase is a potent lytic enzyme, specifically a lysyl endopeptidase, that demonstrates a broad spectrum of bacteriolytic activity.[4][5] While it is highly effective against many Gram-positive bacteria that are resistant to lysozyme, it also exhibits activity against some Gram-negative organisms.[4][6] The enzymatic action of this compound involves the cleavage of peptide bonds within the peptidoglycan, specifically at the C-terminal side of lysine residues, which differs from the glycosidic bond hydrolysis action of lysozyme.[4][7] This unique mechanism of action makes it a valuable tool for various biotechnological applications.

Principle of Spheroplast Formation with this compound

The successful generation of E. coli spheroplasts using this compound hinges on a two-step process, which must be conducted in an isotonic solution (e.g., containing sucrose) to prevent premature lysis of the spheroplasts:

  • Outer Membrane Permeabilization: EDTA is employed to chelate divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. This destabilization enhances the permeability of the outer membrane, granting this compound access to the periplasmic space where the peptidoglycan layer resides.[1][3]

  • Enzymatic Digestion of Peptidoglycan: this compound then cleaves the peptide cross-links within the peptidoglycan structure. This enzymatic degradation dismantles the rigid cell wall, leading to the formation of osmotically sensitive, spherical cells.

Data Presentation

The following tables provide a summary of typical reagents and their concentrations for the preparation of spheroplasts. Note that the conditions for this compound are adapted from lysozyme protocols and may require further optimization.

Table 1: Reagent Concentrations

ReagentConcentrationPurpose
Tris-HCl (pH 8.0)10-100 mMBuffering agent to maintain optimal pH for enzyme activity.
Sucrose0.5-1.0 MOsmotic stabilizer to prevent spheroplast lysis.
EDTA (pH 8.0)1-10 mMPermeabilizing agent for the outer membrane.
This compound100-1000 units/mLEnzymatic digestion of the peptidoglycan layer.
MgCl₂10-20 mMUsed in stop buffer to stabilize spheroplasts.

Table 2: Experimental Parameters

ParameterValueNotes
Cell Density (OD₆₀₀)0.5 - 0.8Mid-log phase of growth is optimal for spheroplast formation.
Incubation Temperature25-37°COptimal temperature for this compound activity is around 37°C.[5]
Incubation Time10-30 minutesMonitor spheroplast formation microscopically.
Centrifugation Speed1,500 - 4,000 x gGentle centrifugation to pellet cells and spheroplasts without causing lysis.

Experimental Protocols

This protocol is adapted from standard lysozyme-based procedures for E. coli spheroplast formation. The concentration of this compound and incubation time may need to be optimized for specific E. coli strains and applications.

Materials:

  • E. coli culture

  • Tris-HCl (1 M, pH 8.0)

  • Sucrose

  • EDTA (0.5 M, pH 8.0)

  • This compound (lyophilized powder)

  • Spheroplasting Buffer (100 mM Tris-HCl pH 8.0, 0.5 M Sucrose)

  • Stop Buffer (Spheroplasting Buffer containing 20 mM MgCl₂)

  • Sterile, nuclease-free water

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer

  • Phase-contrast microscope

Procedure:

  • Cell Culture and Harvesting:

    • Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 into fresh LB broth and grow at 37°C with shaking until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.5-0.8.

    • Transfer the cell culture to sterile centrifuge tubes and harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant.

  • Cell Washing:

    • Gently resuspend the cell pellet in an equal volume of cold, sterile 10 mM Tris-HCl (pH 8.0).

    • Centrifuge again at 4,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Spheroplast Formation:

    • Resuspend the washed cell pellet in Spheroplasting Buffer.

    • Add EDTA to a final concentration of 1-10 mM. Mix gently by inverting the tube and incubate on ice for 10 minutes.

    • Prepare a fresh solution of this compound in sterile water or Tris buffer at a concentration of 1,000-10,000 units/mL.

    • Add the this compound solution to the cell suspension to a final concentration of 100-1000 units/mL.

    • Incubate the mixture at 37°C for 10-30 minutes. Monitor the formation of spherical cells using a phase-contrast microscope.

  • Stopping the Reaction and Harvesting Spheroplasts:

    • Once a sufficient number of cells have been converted to spheroplasts, add an equal volume of ice-cold Stop Buffer to the suspension to stabilize the spheroplasts.

    • Pellet the spheroplasts by gentle centrifugation at 1,500 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

  • Downstream Applications:

    • Gently resuspend the spheroplast pellet in an appropriate isotonic buffer for your specific downstream application (e.g., patch-clamping, cell lysis for protein extraction, or transfection).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_spheroplasting Spheroplasting cluster_collection Collection cluster_monitoring Monitoring start Start E. coli Culture grow Grow to Mid-Log Phase (OD600 = 0.5-0.8) start->grow harvest Harvest Cells (Centrifugation) grow->harvest wash Wash Cell Pellet harvest->wash resuspend Resuspend in Spheroplasting Buffer wash->resuspend add_edta Add EDTA (Permeabilize Outer Membrane) resuspend->add_edta add_achromo Add this compound add_edta->add_achromo incubate Incubate at 37°C add_achromo->incubate add_stop Add Stop Buffer (Stabilize Spheroplasts) incubate->add_stop microscopy Microscopic Observation incubate->microscopy Monitor Conversion collect Collect Spheroplasts (Gentle Centrifugation) add_stop->collect resuspend_final Resuspend for Downstream Application collect->resuspend_final

Caption: Experimental workflow for the preparation of E. coli spheroplasts using this compound.

Caption: Enzymatic action of this compound on the peptide cross-links of E. coli peptidoglycan.

References

Application Notes and Protocols: A Novel Achromopeptidase-Based Assay for Rapid Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. Traditional antibiotic susceptibility testing (AST) methods, such as broth microdilution and disk diffusion, are the gold standard for guiding effective antibiotic therapy. However, these methods typically require 18-24 hours of incubation to yield results. This delay can lead to the initial administration of broad-spectrum antibiotics, which may be suboptimal and contribute to the further development of resistance. Consequently, there is a pressing need for rapid AST methods that can provide actionable results in a shorter timeframe.

This document outlines a novel, conceptual approach to rapid antibiotic susceptibility testing utilizing the bacteriolytic enzyme Achromopeptidase. This compound is a potent lytic enzyme that is particularly effective against Gram-positive bacteria, including those resistant to lysozyme. The proposed assay leverages the enzymatic activity of this compound as a reporter for bacterial viability. In the presence of an effective antibiotic, bacterial cell wall integrity is compromised, rendering the cells more susceptible to lysis by this compound. Conversely, bacteria that are resistant to a given antibiotic will remain structurally intact and less susceptible to enzymatic lysis. By quantifying the extent of cell lysis, this assay can rapidly determine the minimum inhibitory concentration (MIC) of an antibiotic.

The principle of this assay is analogous to other rapid phenotypic AST methods that measure metabolic activity or cell viability, such as ATP bioluminescence assays or colorimetric methods that rely on redox indicators.[1][2][3][4][5][6][7][8] This application note provides a detailed protocol for the proposed this compound-based AST, along with hypothetical data to illustrate its potential application and performance in comparison to the standard broth microdilution method.

Principle of the this compound-Based Lysis (ABL) Assay

The this compound-Based Lysis (ABL) assay is a rapid, in vitro diagnostic concept for determining the antibiotic susceptibility of bacteria. The assay is based on the principle that the susceptibility of bacteria to lysis by this compound is modulated by the action of an antibiotic.

The workflow begins with the exposure of a standardized bacterial inoculum to a serial dilution of an antibiotic for a short incubation period (e.g., 2-4 hours). During this time, susceptible bacteria will exhibit antibiotic-induced stress, leading to a weakening of their cell walls. Following this initial incubation, this compound is added to all wells. The enzyme will preferentially lyse the antibiotic-stressed, susceptible bacteria, releasing their intracellular contents. The extent of lysis is then quantified by measuring the decrease in the optical density (OD) of the bacterial suspension. A significant drop in OD indicates bacterial susceptibility to the antibiotic at that concentration. The MIC is determined as the lowest antibiotic concentration that results in a predefined threshold of cell lysis.

Key Advantages of the Conceptual ABL Assay:

  • Rapid Results: The ABL assay is designed to provide results within a few hours, a significant improvement over the 18-24 hours required for traditional methods.

  • Phenotypic Detection: As a phenotypic assay, the ABL assay directly measures the bacterial response to an antibiotic, providing a clinically relevant assessment of susceptibility.

  • Broad Applicability: While particularly effective against Gram-positive bacteria, the principle of the ABL assay could potentially be adapted for Gram-negative bacteria with appropriate optimization of lysis conditions.

Experimental Protocols

Materials and Reagents
  • Bacterial isolates for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotics of interest (e.g., Vancomycin, Linezolid)

  • This compound (lyophilized powder)

  • This compound Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)

  • Incubator (37°C)

  • Multichannel pipette

Protocol 1: Preparation of Reagents
  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Antibiotic Stock and Dilution Preparation:

    • Prepare a stock solution of the antibiotic in a suitable solvent according to the manufacturer's instructions.

    • Perform a serial two-fold dilution of the antibiotic in CAMHB in a 96-well plate to achieve the desired concentration range for MIC determination.

  • This compound Solution Preparation:

    • Reconstitute the lyophilized this compound in the this compound Lysis Buffer to a final concentration of 1000 U/mL.

    • Prepare this solution fresh before each experiment.

Protocol 2: this compound-Based Lysis (ABL) Assay for MIC Determination
  • Antibiotic Incubation:

    • To each well of a 96-well microtiter plate containing 50 µL of the serially diluted antibiotic, add 50 µL of the prepared bacterial inoculum (final volume of 100 µL).

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 2 hours.

  • This compound Lysis Step:

    • After the initial incubation, add 10 µL of the 1000 U/mL this compound solution to all wells, including the growth control.

    • Incubate the plate at 37°C for an additional 1 hour.

  • Data Acquisition and Interpretation:

    • Measure the OD600 of each well using a microplate reader.

    • Calculate the percentage of lysis for each antibiotic concentration relative to the growth control.

    • The MIC is determined as the lowest antibiotic concentration that shows a ≥80% reduction in OD600 compared to the growth control.

Protocol 3: Standard Broth Microdilution for MIC Determination (for comparison)
  • Plate Preparation:

    • Prepare a 96-well plate with serial dilutions of the antibiotic in CAMHB as described in Protocol 1.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include growth and sterility controls.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Data Presentation

The following tables present hypothetical data from the conceptual this compound-Based Lysis (ABL) assay compared to the standard broth microdilution method for two common Gram-positive pathogens, Staphylococcus aureus and Enterococcus faecalis, against two different antibiotics.

Table 1: Hypothetical MIC Determination for Staphylococcus aureus (ATCC 29213)

AntibioticMethodMIC (µg/mL)
VancomycinBroth Microdilution (18h)1
ABL Assay (3h)1
LinezolidBroth Microdilution (18h)2
ABL Assay (3h)2

Table 2: Hypothetical OD600 Readings and Percent Lysis for ABL Assay with S. aureus

Vancomycin (µg/mL)OD600 (3h)% LysisLinezolid (µg/mL)OD600 (3h)% Lysis
Growth Control0.4500Growth Control0.4620
0.1250.4353.30.250.4512.4
0.250.4108.90.50.4238.4
0.50.35022.210.25045.9
1 0.085 81.1 2 0.090 80.5
20.07084.440.06585.9
40.06884.980.06286.6

Table 3: Hypothetical MIC Determination for Enterococcus faecalis (ATCC 29212)

AntibioticMethodMIC (µg/mL)
VancomycinBroth Microdilution (18h)2
ABL Assay (3h)2
LinezolidBroth Microdilution (18h)1
ABL Assay (3h)1

Table 4: Hypothetical OD600 Readings and Percent Lysis for ABL Assay with E. faecalis

Vancomycin (µg/mL)OD600 (3h)% LysisLinezolid (µg/mL)OD600 (3h)% Lysis
Growth Control0.4200Growth Control0.4350
0.250.4151.20.1250.4203.4
0.50.3907.10.250.38012.6
10.21050.00.50.21550.6
2 0.080 81.0 1 0.085 80.5
40.07582.120.08081.6
80.07282.940.07882.1

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis bact_prep Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension bact_prep->inoculation abx_prep Prepare Serial Antibiotic Dilutions in 96-well Plate abx_prep->inoculation achromo_prep Reconstitute This compound add_achromo Add this compound to all wells achromo_prep->add_achromo incubation1 Incubate with Antibiotic (2 hours, 37°C) inoculation->incubation1 incubation1->add_achromo incubation2 Incubate for Lysis (1 hour, 37°C) add_achromo->incubation2 read_plate Measure OD600 incubation2->read_plate calc_lysis Calculate % Lysis vs. Growth Control read_plate->calc_lysis determine_mic Determine MIC (≥80% Lysis) calc_lysis->determine_mic

Caption: Workflow of the this compound-Based Lysis (ABL) Assay.

G cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium s_start Bacterium + Antibiotic s_mid Cell Wall Weakened s_start->s_mid Short Incubation s_achromo + this compound s_end Cell Lysis (Low OD600) s_achromo->s_end Lysis r_start Bacterium + Antibiotic r_mid Cell Wall Intact r_start->r_mid Short Incubation r_achromo + this compound r_end No Lysis (High OD600) r_achromo->r_end No Lysis

Caption: Principle of differential lysis in the ABL assay.

Conclusion and Future Directions

The conceptual this compound-Based Lysis (ABL) assay presents a promising avenue for the development of a rapid and reliable method for antibiotic susceptibility testing, particularly for challenging Gram-positive pathogens. By directly measuring the impact of antibiotics on bacterial cell integrity through enzymatic lysis, this approach has the potential to significantly shorten the time to result compared to traditional growth-based methods.

Further research and development are required to validate this conceptual assay. This would involve optimizing key parameters such as the initial antibiotic incubation time, this compound concentration, and lysis duration for a wide range of bacterial species and antibiotic classes. Additionally, studies correlating the MICs obtained from the ABL assay with those from standard methods and clinical outcomes will be essential to establish its diagnostic accuracy and utility. The successful development of such an assay would be a valuable tool in the fight against antimicrobial resistance, enabling clinicians to make more informed and timely therapeutic decisions.

References

Application Notes and Protocols: Enzymatic Removal of Cell Walls with Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromopeptidase is a potent lytic enzyme with a broad range of bacteriolytic activity, making it a valuable tool for various research and development applications.[1] Originally isolated from Lysobacter enzymogenes (previously identified as Achromobacter lyticus), this enzyme is particularly effective in lysing the cell walls of many Gram-positive bacteria that are resistant to lysozyme, such as Streptococcus faecalis and Micrococcus luteus.[1][2][3] Its utility also extends to some Gram-negative organisms.[1] this compound exhibits both bacteriolytic and proteolytic properties, primarily functioning as a lysyl endopeptidase that cleaves peptide bonds at the C-terminus of lysine residues.[4][5][6] This enzymatic activity is crucial for breaking down the peptidoglycan layer, a major component of bacterial cell walls, especially the thick and extensively cross-linked layer found in Gram-positive bacteria.[4][5]

These characteristics make this compound an essential reagent for applications requiring the removal of bacterial cell walls, such as protoplast preparation, extraction of nucleic acids (DNA and RNA) and proteins, and studying the effects of cell wall disruption on bacterial viability and signaling.[2][3] Its robust activity profile offers a significant advantage in protocols where efficient and reliable cell lysis is critical.

Key Characteristics and Optimal Conditions

This compound's efficiency is influenced by several environmental factors. Understanding these parameters is crucial for optimizing protocols for specific bacterial strains and downstream applications.

Optimal Conditions for this compound Activity:

ParameterOptimal Range/ValueNotesSource
pH 8.0 - 9.0The enzyme exhibits maximal activity in alkaline conditions.[1][6]
Temperature 37°C - 50°CActivity is effective within this range, but it can also be used at room temperature (18°C - 22°C) for specific applications.[4][5][7]
Ionic Strength 0.01 M NaClHigh saline content can inhibit the lytic activity of this compound.[2][3][4]

Experimental Protocols

Protocol 1: General Bacterial Cell Lysis for Nucleic Acid Extraction

This protocol provides a general procedure for lysing Gram-positive bacteria to facilitate the extraction of DNA or RNA.

Materials:

  • Bacterial cell culture

  • This compound (lyophilized powder)

  • Tris-HCl buffer (0.01 M, pH 8.0) or TE buffer

  • Microcentrifuge tubes

  • Water bath or incubator

  • Heat block (optional, for inactivation)

Procedure:

  • Cell Pellet Preparation: Harvest bacterial cells from culture by centrifugation. Discard the supernatant and resuspend the cell pellet in an appropriate volume of Tris-HCl or TE buffer.

  • Enzyme Reconstitution: Prepare a fresh solution of this compound in the chosen buffer. The final concentration in the reaction will typically range from 1,000 to 5,000 units/mL.[4][5]

  • Enzymatic Digestion: Add the this compound solution to the bacterial cell suspension.

  • Incubation: Incubate the mixture at a temperature between 37°C and 50°C for 10 to 30 minutes.[4][5] For some applications, incubation can be performed at room temperature (22°C) for 20 minutes.[4] The optimal time may vary depending on the bacterial species and cell density.

  • Lysis Monitoring (Optional): The progress of lysis can be monitored by observing a decrease in the turbidity (absorbance at 600 nm) of the cell suspension.[2][3]

  • Enzyme Inactivation (Recommended for PCR): To prevent the proteolytic activity of this compound from degrading downstream enzymes like DNA polymerase, it is crucial to inactivate it. This can be achieved by a "heat spike," which involves heating the sample to approximately 95°C for 5-10 minutes.[4][5]

  • Downstream Processing: The lysate is now ready for nucleic acid extraction using standard commercial kits or manual methods.

Protocol 2: Protoplast Formation from Gram-Positive Bacteria

This protocol is designed for the gentle removal of the cell wall to generate viable protoplasts, which are useful for studies on cell fusion, transformation, and membrane biology.

Materials:

  • Log-phase bacterial culture

  • This compound

  • Osmotically stabilizing buffer (e.g., Tris-HCl buffer containing 0.5 M sucrose, pH 8.0)

  • Microscope

  • Hemocytometer

Procedure:

  • Cell Harvesting: Collect bacterial cells from a log-phase culture by gentle centrifugation.

  • Washing: Wash the cells with the osmotically stabilizing buffer to remove residual media components.

  • Enzyme Treatment: Resuspend the cell pellet in the osmotically stabilizing buffer containing this compound. The enzyme concentration may need to be optimized for the specific bacterial strain, typically lower than for complete lysis.

  • Incubation: Incubate the suspension at 37°C. The incubation time is critical and should be carefully monitored to avoid complete lysis.

  • Monitoring Protoplast Formation: Periodically, take a small aliquot of the cell suspension and observe it under a phase-contrast microscope. Protoplasts will appear as spherical, osmotically sensitive cells. Use a hemocytometer to quantify the percentage of protoplast formation.

  • Harvesting Protoplasts: Once a satisfactory percentage of protoplasts is achieved, gently pellet them by low-speed centrifugation.

  • Washing Protoplasts: Carefully wash the protoplasts with fresh, ice-cold osmotic stabilizer to remove the enzyme and cell wall debris.

  • Resuspension: Resuspend the final protoplast pellet in the desired buffer for subsequent experiments.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful execution. The following diagrams illustrate the key steps in the described protocols.

Bacterial_Lysis_Workflow cluster_prep Cell Preparation cluster_lysis Enzymatic Lysis cluster_downstream Downstream Processing start Bacterial Culture centrifuge Centrifugation start->centrifuge resuspend Resuspend in Buffer centrifuge->resuspend add_achromo Add this compound resuspend->add_achromo incubate Incubate (37-50°C) add_achromo->incubate inactivate Heat Inactivation (95°C) incubate->inactivate extract Nucleic Acid Extraction inactivate->extract

Caption: Workflow for bacterial cell lysis using this compound for nucleic acid extraction.

Protoplast_Formation_Workflow cluster_prep Cell Preparation cluster_digestion Cell Wall Digestion cluster_harvest Protoplast Harvesting start Log-Phase Culture centrifuge Gentle Centrifugation start->centrifuge wash_cells Wash with Osmotic Buffer centrifuge->wash_cells add_enzyme Add this compound in Osmotic Buffer wash_cells->add_enzyme incubate Incubate (37°C) add_enzyme->incubate monitor Monitor Protoplast Formation incubate->monitor harvest Low-Speed Centrifugation monitor->harvest wash_protoplasts Wash Protoplasts harvest->wash_protoplasts final_resuspend Resuspend for Use wash_protoplasts->final_resuspend

Caption: Workflow for protoplast formation from Gram-positive bacteria using this compound.

Troubleshooting and Considerations

  • Incomplete Lysis: If cell lysis is inefficient, consider increasing the enzyme concentration, incubation time, or temperature. Ensure that the buffer conditions (pH, ionic strength) are optimal.

  • Degradation of Target Molecules: The inherent proteolytic activity of this compound can degrade proteins of interest or enzymes used in subsequent steps.[4][5] Enzyme inactivation after lysis is a critical step to mitigate this issue.[4][5]

  • Protoplast Instability: Protoplasts are osmotically sensitive and will lyse in hypotonic solutions. It is imperative to maintain an appropriate osmotic environment throughout the procedure.

  • Strain-to-Strain Variability: The susceptibility of different bacterial species and even strains to this compound can vary. It is often necessary to empirically determine the optimal enzyme concentration and incubation time for each new strain.

Conclusion

This compound is a powerful and versatile enzyme for the enzymatic removal of bacterial cell walls. Its effectiveness against a wide range of bacteria, particularly lysozyme-resistant Gram-positive species, makes it an invaluable tool in molecular biology, microbiology, and drug development. By following the detailed protocols and considering the key operational parameters outlined in these application notes, researchers can effectively harness the capabilities of this compound for their specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Achromopeptidase for Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Achromopeptidase for cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a lytic enzyme, specifically a lysyl endopeptidase, that exhibits strong bacteriolytic and proteolytic activities.[1][2][3] It is particularly effective in lysing the cell walls of Gram-positive bacteria that are often resistant to other enzymes like lysozyme, such as various species of Staphylococcus and Streptococcus.[1][2][3] Its primary application is in the enzymatic lysis of bacteria for the subsequent extraction and analysis of cellular components, most notably nucleic acids for use in PCR and other molecular biology techniques.[1][2]

Q2: What is the optimal temperature and pH for this compound activity?

The optimal pH for this compound activity is generally between 8.0 and 9.0.[3] The recommended incubation temperature typically ranges from 20°C to 40°C, with 37°C being a commonly used temperature for efficient lysis.[1][2][4] For incubations lasting longer than one hour, a temperature of 25°C may be preferable.[4]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability, where it can retain activity for at least two years.[3] For use, it should be reconstituted in a suitable buffer, such as cold Tris-HCl, or DNA-free water.[3][5] It is recommended to prepare aliquots of the reconstituted enzyme to avoid repeated freeze-thaw cycles.[3]

Q4: Do I need to inactivate this compound after cell lysis?

Yes, in many cases, inactivation is crucial. Due to its proteolytic activity, residual this compound can degrade other proteins, including enzymes used in downstream applications like PCR (e.g., Taq polymerase), which can inhibit the reaction.[1][2][6][7]

Q5: How can I inactivate this compound?

A common method for inactivating this compound is heat inactivation, often referred to as a "heat spike," by increasing the sample temperature to approximately 95°C.[1][2][7] However, this can be problematic for certain applications. An alternative approach is the immobilization of this compound on a solid support, such as nitrocellulose, which allows for its removal from the reaction mixture without the need for heat.[6][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Lysis Efficiency Suboptimal Enzyme Concentration: The concentration of this compound may be too low for the number of cells.Increase the concentration of this compound. For example, concentrations ranging from 1,000 to 7,000 U per sample have been used effectively for bacterial lysis.[2][7]
Inappropriate Buffer Composition: High salt concentrations can inhibit this compound activity.[1][2][7]Use a low-salt buffer such as 10% Phosphate Buffered Saline (PBS) or Tris-EDTA (TE) buffer.[1][2]
Incorrect Incubation Time or Temperature: The incubation may be too short or the temperature may not be optimal.Increase the incubation time (e.g., from 10 minutes to 30 minutes or longer) and ensure the temperature is within the optimal range (typically 37°C).[1][2][9]
Inhibition of Downstream Applications (e.g., PCR) Incomplete Inactivation of this compound: Residual enzyme activity can interfere with subsequent enzymatic reactions.Ensure complete heat inactivation by incubating at 95°C for a sufficient time. Alternatively, consider using immobilized this compound that can be physically removed.[6][8]
High Concentration of this compound: Using an excessive amount of the enzyme can make complete inactivation difficult and may lead to interference.Optimize the this compound concentration to the minimum effective amount required for sufficient lysis.
DNA Shearing Harsh Lysis Conditions: Although effective, this compound can sometimes contribute to the shearing of DNA.[10]Handle the lysate gently. Avoid vigorous vortexing or pipetting.

Quantitative Data Summary

The following table summarizes experimental data on the effect of this compound concentration on the lysis of Methicillin-Resistant Staphylococcus aureus (MRSA) and Group B Streptococcus (GBS) for subsequent DNA extraction and PCR analysis. Lower Ct (Cycle threshold) values indicate a higher initial amount of target DNA, suggesting more efficient cell lysis.

Target OrganismBacterial Concentration (CFU/mL)This compound Concentration (Units)Incubation ConditionsPCR Ct Value
MRSA & GBS75,0003000 - 7000Room Temperature, 20 min< 35.0[2]
MRSA & GBS35,0003000 - 7000Room Temperature, 20 min< 35.0[2]
MRSA & GBS7,5003000 - 7000Room Temperature, 20 min< 35.0[2]
MRSA & GBS5,0003000 - 7000Room Temperature, 20 min< 35.0[2]
MRSA & GBS1,0003000 - 7000Room Temperature, 20 min< 35.0[2]

Best results were reported with 4000 to 6000 U of this compound.[1]

Experimental Protocols

Protocol: Enzymatic Assay of this compound Activity

This protocol is a turbidimetric rate assay to measure the activity of this compound using Micrococcus lysodeikticus cells as a substrate.[5]

Materials:

  • Trizma Base

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Micrococcus lysodeikticus lyophilized cells

  • Purified Water

  • Spectrophotometer (600 nm)

  • Cuvettes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare Assay Buffer (10 mM Tris-HCl, 10 mM NaCl, pH 8.0):

    • Dissolve 1.21 mg/mL Trizma Base and 0.584 mg/mL NaCl in purified water.

    • Adjust the pH to 8.0 at 37°C using 1 N HCl.

  • Prepare Substrate Suspension:

    • Prepare a 0.20 mg/mL suspension of Micrococcus lysodeikticus cells in the Assay Buffer.

    • The absorbance at 600 nm (A600nm) of this suspension should be between 0.60 and 0.70 when measured against the Assay Buffer as a blank. Adjust with buffer if necessary.

  • Prepare this compound Solution:

    • Immediately before use, prepare a solution of this compound in cold Assay Buffer to a concentration of 350 - 700 units/mL.[5]

  • Enzymatic Assay:

    • Set the spectrophotometer to 600 nm and equilibrate to 37°C.

    • In a cuvette, mix 2.90 mL of the Substrate Suspension.

    • For the blank, add 0.10 mL of Assay Buffer to the Substrate Suspension, mix, and record the A600nm for 5 minutes.

    • For the test sample, add 0.10 mL of the this compound Solution to the Substrate Suspension, immediately mix by inversion, and record the decrease in A600nm for approximately 5 minutes.[5]

  • Calculate Activity:

    • Determine the maximum linear rate of decrease in absorbance per minute (ΔA600nm/minute) for both the test sample and the blank.

    • One unit of this compound is defined as the amount of enzyme that produces a ΔA600nm of 0.001 per minute per mL at pH 8.0 and 37°C.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lysis Cell Lysis cluster_inactivation Enzyme Inactivation cluster_downstream Downstream Processing start Bacterial Cell Culture harvest Harvest Cells (Centrifugation) start->harvest resuspend Resuspend in Lysis Buffer harvest->resuspend add_enzyme Add this compound resuspend->add_enzyme Low Salt Buffer incubate Incubate (e.g., 37°C) add_enzyme->incubate inactivate Heat Inactivation (95°C) incubate->inactivate extraction Nucleic Acid Extraction inactivate->extraction analysis Analysis (e.g., PCR) extraction->analysis

Caption: Workflow for bacterial cell lysis using this compound.

logical_relationship cluster_factors Factors Influencing Lysis cluster_outcome Desired Outcome concentration This compound Concentration lysis_efficiency High Lysis Efficiency concentration->lysis_efficiency Increases temperature Temperature temperature->lysis_efficiency Optimizes time Incubation Time time->lysis_efficiency Increases buffer Buffer Composition (Low Salt) buffer->lysis_efficiency Enhances inhibitors Inhibitors (e.g., High Salt) inhibitors->lysis_efficiency Decreases

Caption: Key factors influencing the efficiency of cell lysis.

References

Technical Support Center: Troubleshooting Incomplete Bacterial Lysis with Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing incomplete bacterial lysis when using Achromopeptidase. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which types of bacteria is it effective against?

This compound is a lytic enzyme that exhibits a broad spectrum of bacteriolytic activity. It is particularly effective in lysing the cell walls of many Gram-positive bacteria that are resistant to lysozyme.[1] It has also been shown to be active against some Gram-negative organisms. However, some bacteria, such as Corynebacterium and Mycobacterium, are known to be resistant.[2]

Q2: What are the optimal conditions for this compound activity?

The optimal conditions for this compound activity are crucial for successful bacterial lysis. Key parameters include temperature, pH, and salt concentration. The enzyme is typically most active at temperatures between 37°C and 50°C and at a pH of 8.0.[1][3][4][5] It is important to note that high salt concentrations can inhibit enzyme activity.[4]

Q3: Why is it necessary to inactivate this compound after lysis?

This compound possesses proteolytic properties, and if not inactivated after cell lysis, it can degrade proteins and nucleic acids released from the bacteria.[4] This can negatively impact downstream applications such as PCR and other molecular biology techniques.[4]

Q4: How can I inactivate this compound?

The most common method for inactivating this compound is heat treatment. A "heat spike" to approximately 95°C is effective in permanently denaturing the enzyme and stopping its lytic and proteolytic activity.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during bacterial lysis with this compound.

Issue 1: Incomplete or no bacterial lysis is observed.

Incomplete lysis is a common issue that can arise from several factors related to the experimental setup and reagents.

  • Possible Cause 1: Suboptimal enzyme concentration.

    • Solution: The concentration of this compound may be too low for the number of bacterial cells. Increase the concentration of the enzyme in your lysis buffer. For many applications, a final concentration ranging from 1,000 to 5,000 units per sample can be effective.[3]

  • Possible Cause 2: Incorrect incubation time or temperature.

    • Solution: Ensure that the incubation is carried out within the optimal temperature range of 37°C to 50°C.[3][4] The incubation time may also need to be optimized; typical incubation times range from 10 to 60 minutes.[3][6]

  • Possible Cause 3: Inhibitory components in the lysis buffer.

    • Solution: High concentrations of salt can inhibit this compound activity.[4] It is recommended to use a low-salt buffer, such as 10% Phosphate Buffered Saline (PBS) or a Tris-EDTA (TE) buffer.[4]

  • Possible Cause 4: The bacterial strain is resistant to this compound.

    • Solution: Some bacterial species are naturally resistant to this compound.[2] In such cases, a combination of lytic enzymes, such as lysozyme and this compound, or the addition of a detergent like SDS, may be necessary to achieve efficient lysis.[7]

Issue 2: The lysate is highly viscous, making it difficult to handle.

A viscous lysate is typically caused by the release of large amounts of genomic DNA from the lysed bacteria.

  • Solution: To reduce the viscosity of the lysate, you can add DNase I to the lysis buffer. This will help to degrade the free DNA in the solution, making it easier to pipette and process.

Issue 3: Evidence of DNA shearing in downstream analysis.

This compound can sometimes cause shearing of genomic DNA, which may be undesirable for applications requiring high molecular weight DNA.[2]

  • Solution: To minimize DNA shearing, handle the lysate gently throughout the procedure. Avoid vigorous vortexing or mixing. Consider optimizing the this compound concentration and incubation time to use the minimum effective amount and duration.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound.

Table 1: Recommended Lysis Conditions for Specific Bacteria

Bacterial SpeciesThis compound Concentration (Units/sample)Incubation Temperature (°C)Incubation Time (minutes)
Staphylococcus aureus (MRSA)3,000 - 5,00022 - 3710 - 30
Streptococcus agalactiae (GBS)3,000 - 5,00022 - 3710 - 30
Anaerobic Gram-positive cocciVaries3730 - 60

Data compiled from patents and publications.[3][4]

Table 2: Factors Affecting this compound Activity

FactorOptimal Range/ConditionSuboptimal/Inhibitory Conditions
Temperature 37°C - 50°CTemperatures below 20°C or above 60°C
pH 8.0Acidic pH (< 7.0) or highly alkaline pH (> 9.5)
Salt Concentration Low salt buffers (e.g., 10% PBS, TE buffer)High salt concentrations

This table provides a qualitative summary based on available literature.[3][4]

Experimental Protocols

Protocol 1: General DNA Extraction from Gram-Positive Bacteria using this compound

This protocol provides a general procedure for extracting DNA from Gram-positive bacteria.

  • Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation.

  • Resuspension: Resuspend the cell pellet in a low-salt lysis buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Enzymatic Lysis:

    • Add this compound to the cell suspension to a final concentration of 1,000-5,000 units/mL.

    • For difficult-to-lyse bacteria, consider adding lysozyme to the buffer as well.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Protein Removal: Add Proteinase K and SDS to the lysate to degrade proteins and disrupt cell membranes. Incubate at 55°C for 1 hour.

  • DNA Purification: Proceed with a standard DNA purification method, such as phenol-chloroform extraction followed by ethanol precipitation, or use a commercial DNA purification kit.

  • Enzyme Inactivation (if required for downstream application): Before downstream applications that are sensitive to proteases, heat the sample to 95°C for 10-15 minutes to inactivate the this compound and Proteinase K.

Visualizations

The following diagrams illustrate key workflows and relationships in the troubleshooting process.

Troubleshooting_Workflow Start Incomplete Lysis Check_Conc Is Enzyme Concentration Optimal? Start->Check_Conc Check_Time_Temp Are Incubation Time and Temperature Correct? Check_Conc->Check_Time_Temp No Increase_Conc Increase this compound Concentration Check_Conc->Increase_Conc Yes Check_Buffer Is Lysis Buffer Composition Appropriate? Check_Time_Temp->Check_Buffer No Optimize_Time_Temp Optimize Incubation (37-50°C, 30-60 min) Check_Time_Temp->Optimize_Time_Temp Yes Check_Strain Is the Bacterial Strain Known to be Resistant? Check_Buffer->Check_Strain No Modify_Buffer Use Low-Salt Buffer (e.g., 10% PBS, TE) Check_Buffer->Modify_Buffer Yes Combine_Methods Combine with Lysozyme/SDS or Mechanical Lysis Check_Strain->Combine_Methods Yes Success Successful Lysis Check_Strain->Success No Increase_Conc->Success Optimize_Time_Temp->Success Modify_Buffer->Success Combine_Methods->Success Lysis_Factors This compound This compound Activity Temperature Temperature (37-50°C) Temperature->this compound promotes pH pH (8.0) pH->this compound promotes Salt Low Salt Concentration Salt->this compound promotes Inhibitors Inhibitors (e.g., High Salt) Inhibitors->this compound inhibits

References

Factors affecting Achromopeptidase enzymatic activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Achromopeptidase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the enzymatic activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity is in the range of 8.5 to 9.0.[1] The enzyme is most stable at a pH of 6.0 and is generally stable within a pH range of 5.5 to 10.0.

Q2: What is the optimal temperature for this compound activity?

A2: The optimal temperature for this compound activity is typically 37°C.[2] However, it can be effective at temperatures ranging from room temperature (18-22°C) up to 50°C.[3][4] Its thermal stability decreases at higher temperatures.

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C, where it can retain activity for at least two years.[2] Once reconstituted, the solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: Are there any known activators for this compound?

A4: There are no specific chemical activators commonly cited for this compound. Its activity is primarily enhanced by ensuring optimal reaction conditions, including pH, temperature, and low ionic strength. Physical agitation can also increase the rate of reaction when the enzyme is immobilized.[5][6]

Q5: What substances are known to inhibit this compound activity?

A5: High saline content is known to inhibit the lytic activity of this compound.[3] Additionally, heavy metals can act as inhibitors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Enzymatic Activity Suboptimal pH or temperature.Ensure the reaction buffer is within the optimal pH range of 8.5-9.0 and the incubation temperature is at 37°C.
Improper enzyme storage.Aliquot the enzyme after reconstitution and store at -20°C. Avoid repeated freeze-thaw cycles. Confirm the enzyme has not expired.
Presence of inhibitors.Check for high concentrations of salts or heavy metals in your sample or buffers. Consider buffer exchange or dialysis of your sample.
Enzyme degradation.This compound can undergo self-degradation. Prepare fresh enzyme solutions and keep them on ice before use.[7]
Inconsistent Results Pipetting errors or inaccurate reagent concentrations.Use calibrated pipettes and prepare a master mix for your reactions to ensure consistency across samples.
Incomplete mixing of reagents.Gently vortex or pipette to mix all components of the reaction thoroughly before incubation.
High Background Signal in Assay Contamination of reagents.Use DNA-free water and sterile techniques, especially if downstream applications are sensitive to contamination.
Substrate instability.Prepare fresh substrate solution for each experiment. If using a bacterial cell suspension, ensure it is homogenous.
Difficulty Lysing a Specific Bacterial Strain High resistance of the bacterial cell wall.Optimize the concentration of this compound and the incubation time. Some resistant Gram-positive strains may require higher enzyme concentrations or longer incubation periods.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Activity

ParameterOptimal Range/ValueSource
pH 8.5 - 9.0[1]
Temperature 37°C[2]
Ionic Strength Low salt concentration is preferred.[3]

Table 2: Thermal Stability of this compound

TemperatureRemaining ActivityConditions
≤ 40°CStableTreated for 10 min in 50 mmol/L phosphate buffer at pH 6.0
50°C95%Treated for 10 min in 50 mmol/L phosphate buffer at pH 6.0
60°C75%Treated for 10 min in 50 mmol/L phosphate buffer at pH 6.0
70°CAlmost inactiveTreated for 10 min in 50 mmol/L phosphate buffer at pH 6.0

Table 3: Known Inhibitors of this compound

Inhibitor ClassSpecific ExamplesNotes
Salts High concentrations of various saltsHigh saline content inhibits lytic activity.[3]
Heavy Metals Zinc, Mercury, Cadmium, Copper, Chromium, LeadInhibition has been demonstrated in various studies.

Experimental Protocols

Enzymatic Assay of this compound (Turbidimetric Method)

This protocol is adapted from a standard procedure for measuring this compound activity.

Objective: To determine the enzymatic activity of this compound by measuring the rate of decrease in turbidity of a bacterial cell suspension.

Materials:

  • This compound enzyme solution

  • Trizma Base

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl), 1N

  • Lyophilized Micrococcus lysodeikticus cells

  • Purified water

  • Spectrophotometer capable of reading at 600 nm

  • Temperature-controlled cuvette holder (37°C)

  • Pipettes and tips

  • Test tubes or cuvettes

Procedure:

  • Preparation of Reaction Buffer (10 mM Tris-HCl, 10 mM NaCl, pH 8.0)

    • Dissolve 1.21 mg/mL of Trizma Base and 0.584 mg/mL of NaCl in purified water.

    • Adjust the pH to 8.0 at 37°C using 1N HCl.

  • Preparation of Substrate Suspension (Micrococcus lysodeikticus)

    • Prepare a 0.20 mg/mL suspension of Micrococcus lysodeikticus cells in the reaction buffer.

    • The absorbance at 600 nm (A600) of this suspension should be between 0.60 and 0.70. Adjust with buffer if necessary.

  • Preparation of Enzyme Solution

    • Immediately before use, prepare a solution of this compound in cold reaction buffer to a concentration of 350-700 units/mL.

    • For crude enzyme preparations, keep the solution on ice for 20-30 minutes after dissolving.

  • Enzymatic Assay

    • Set the spectrophotometer to 600 nm and the temperature to 37°C.

    • Pipette 2.9 mL of the substrate suspension into a cuvette and pre-incubate at 37°C for 5 minutes.

    • Add 0.1 mL of the enzyme solution to the cuvette, mix by inversion, and immediately start recording the A600.

    • Record the A600 every 30 seconds for 5 minutes.

    • Also, run a blank reaction with 0.1 mL of reaction buffer instead of the enzyme solution.

  • Calculation of Activity

    • Determine the maximum linear rate of decrease in A600 per minute (ΔA600/min).

    • One unit of this compound is defined as the amount of enzyme that produces a ΔA600 of 0.001 per minute per mL of reaction mixture at pH 8.0 and 37°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (pH 8.0 @ 37°C) prep_substrate Prepare Substrate Suspension (M. lysodeikticus) prep_buffer->prep_substrate pre_incubate Pre-incubate Substrate (37°C, 5 min) prep_substrate->pre_incubate prep_enzyme Prepare Enzyme Solution (on ice) add_enzyme Add Enzyme & Mix prep_enzyme->add_enzyme pre_incubate->add_enzyme measure Measure A600 (every 30s for 5 min) add_enzyme->measure calculate Calculate ΔA600/min measure->calculate determine_activity Determine Enzyme Activity calculate->determine_activity

Caption: Workflow for this compound enzymatic activity assay.

factors_affecting_activity activity This compound Activity ph pH ph->activity Optimal: 8.5-9.0 temp Temperature temp->activity Optimal: 37°C inhibitors Inhibitors inhibitors->activity High Salt, Heavy Metals (Decrease Activity) enzyme_conc Enzyme Concentration enzyme_conc->activity Increases Rate (to a saturation point) substrate_conc Substrate Concentration substrate_conc->activity Increases Rate (to a saturation point) storage Storage Conditions storage->activity Lyophilized @ -20°C (Maintains Activity)

Caption: Factors influencing this compound enzymatic activity.

References

How to improve the efficiency of Achromopeptidase digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using Achromopeptidase for efficient cell lysis and protein digestion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a lytic enzyme preparation that contains a mixture of proteases, with lysyl endopeptidase being a key component.[1][2] Its primary function is to hydrolyze proteins, and it is particularly effective at lysing the cell walls of Gram-positive bacteria, which have a robust peptidoglycan layer.[3][4][5] This makes it a valuable tool for sample preparation in nucleic acid tests and protein extraction.[3][4]

Q2: What are the optimal temperature and pH conditions for this compound activity?

This compound is typically effective at temperatures ranging from 37°C to 50°C.[6][7] The optimal pH for its activity is around 8.0.

Q3: How can this compound be inactivated after digestion?

The most common method for inactivating this compound is heat treatment.[3][4] A "heat spike," which involves raising the sample temperature to approximately 80°C to 95°C, effectively halts the enzyme's proteolytic activity.[4][6][7][8] This step is crucial because sustained enzymatic activity can adversely affect downstream applications like PCR by degrading other essential proteins.[6][8]

Q4: What are known inhibitors of this compound?

High concentrations of saline are known to inhibit the lytic activity of this compound.[6][7][8] Therefore, it is recommended to use low-salt buffers to maintain optimal enzyme performance.[6][7] Additionally, general enzymatic inhibitors that may be present in DNA preparations, such as SDS, EDTA, phenol, chloroform, and ethanol, can also negatively impact digestion.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during this compound digestion.

Q5: Why is my bacterial cell lysis incomplete?

Incomplete lysis is a common issue that can stem from several factors. The table below outlines probable causes and recommended solutions.

ProblemProbable CauseRecommended Solution
Incomplete or No Digestion Inactive Enzyme Verify the enzyme's expiration date and ensure it has been stored correctly at -20°C.[9][11] Avoid more than three freeze-thaw cycles.[9][11] Test activity with a control substrate.[9]
Suboptimal Reaction Conditions Ensure the reaction buffer has a pH of ~8.0 and a low salt concentration.[8] Incubate within the optimal temperature range of 37-50°C.[6][7] Ensure the final glycerol concentration from the enzyme stock is below 5%.[10]
Presence of Inhibitors High saline content in the sample or buffer can inhibit the enzyme.[6][7] Use a low-salt buffer like 10% PBS or Tris-EDTA.[7] Purify samples to remove potential contaminants like ethanol or SDS from previous steps.[10][12]
Insufficient Incubation Time or Enzyme Increase the incubation time or the concentration of this compound. The optimal amount can vary depending on the bacterial strain and cell density.
Resistant Bacterial Strain Some Gram-positive bacteria have particularly resilient cell walls.[5] Combining this compound with other lytic enzymes like lysozyme may improve lysis efficiency.[13]

Below is a troubleshooting workflow for diagnosing incomplete digestion.

G cluster_start cluster_checks cluster_solutions cluster_final start Start: Incomplete Digestion check_enzyme Is the enzyme active? (Check storage, age, control reaction) start->check_enzyme check_conditions Are reaction conditions optimal? (Temp, pH, Buffer) check_enzyme->check_conditions Yes solution_enzyme Solution: Use a fresh enzyme aliquot. Perform control digest. check_enzyme->solution_enzyme No check_inhibitors Is the sample free of inhibitors? (High salt, contaminants) check_conditions->check_inhibitors Yes solution_conditions Solution: Adjust temp to 37-50°C, pH to 8.0. Use low-salt buffer. check_conditions->solution_conditions No solution_inhibitors Solution: Purify sample (e.g., spin column). Dilute sample in appropriate buffer. check_inhibitors->solution_inhibitors No solution_optimize Solution: Increase enzyme concentration or incubation time. check_inhibitors->solution_optimize Yes end_node Digestion Successful solution_enzyme->end_node solution_conditions->end_node solution_inhibitors->end_node solution_optimize->end_node

Caption: Troubleshooting flowchart for incomplete this compound digestion.

Key Factors Influencing Digestion Efficiency

Optimizing several interconnected factors is critical for achieving high digestion efficiency.

G Factors Affecting this compound Efficiency cluster_factors center_node This compound Efficiency temp Temperature (Optimal: 37-50°C) temp->center_node ph pH (Optimal: ~8.0) ph->center_node buffer Buffer Composition (Low Salt) buffer->center_node enzyme_health Enzyme Health (Proper Storage) enzyme_health->center_node time Incubation Time time->center_node inhibitors Inhibitors (e.g., High Salinity) inhibitors->center_node

Caption: Key parameters influencing this compound digestion efficiency.

Experimental Protocols

Protocol 1: General Bacterial Cell Lysis

This protocol provides a starting point for lysing Gram-positive bacteria for nucleic acid extraction.

  • Cell Preparation: Harvest bacterial cells from culture by centrifugation. Wash the cell pellet with a low-salt buffer (e.g., 10% Phosphate Buffered Saline or a Tris-based buffer) to remove media components.

  • Resuspension: Resuspend the cell pellet in a lysis buffer. Recommended buffers include 10% PBS, Tris-EDTA, Amies medium, or Stuarts medium, as these provide a low-salt, pH-controlled environment.[7][8]

  • Enzyme Addition: Add this compound to the cell suspension. The final concentration may need optimization, but a starting point is typically in the range of 100-500 units/mL.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[6][7] Incubation time can be adjusted based on the specific bacterial strain and lysis efficiency.

  • Inactivation (Optional but Recommended): To stop the reaction, heat the sample at 95°C for 5-10 minutes.[6][8] This is critical if downstream applications are sensitive to proteases.

  • Downstream Processing: The lysate is now ready for nucleic acid purification or other analyses.

Protocol 2: Enzymatic Assay of this compound Activity

This protocol, based on the method from Sigma-Aldrich, can be used to verify the activity of the enzyme. The principle is to measure the rate of decrease in turbidity of a bacterial cell suspension.

Reagents:

  • Assay Buffer: 10 mM Tris-HCl, 10 mM NaCl, pH 8.0 at 37°C.

  • Substrate: A 0.20 mg/mL suspension of lyophilized Micrococcus lysodeikticus cells in Assay Buffer. The absorbance at 600 nm (A600) should be between 0.60-0.70.

  • Enzyme Solution: Immediately before use, prepare a solution of this compound (350-700 units/mL) in cold Assay Buffer.

Procedure:

  • Pipette 3.0 mL of the Substrate suspension into a cuvette.

  • Place the cuvette in a spectrophotometer with the temperature controlled at 37°C.

  • Add 0.1 mL of the Enzyme Solution to the cuvette and mix immediately by inversion.

  • Record the decrease in A600 for approximately 5 minutes.

  • Calculate the change in absorbance per minute (ΔA600/min) using the most linear portion of the curve.

  • One unit of activity is defined as the amount of enzyme that produces a ΔA600 of 0.001 per minute per mL of enzyme solution at pH 8.0 and 37°C.

Below is a diagram illustrating the general workflow for using this compound.

G cluster_workflow This compound Digestion Workflow node_start 1. Prepare Cell Suspension (Wash in low-salt buffer) node_add_enzyme 2. Add this compound node_start->node_add_enzyme node_incubate 3. Incubate (37-50°C) node_add_enzyme->node_incubate node_inactivate 4. Heat Inactivate (Optional, e.g., 95°C) node_incubate->node_inactivate node_downstream 5. Proceed to Downstream Application (e.g., DNA Extraction, PCR) node_inactivate->node_downstream

Caption: A typical experimental workflow for this compound digestion.

References

Optimal buffer conditions for Achromopeptidase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Achromopeptidase. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Optimal Buffer Conditions for this compound Activity

The enzymatic activity of this compound is significantly influenced by the buffer conditions. The following table summarizes the optimal parameters for robust and reliable performance.

ParameterOptimal Range/ValueCommon Buffer ComponentsNotes
pH 8.0 - 9.0[1][2]10 mM Tris-HClThe optimal pH for this compound activity is slightly alkaline, with a range of 8.5-9.0 being most effective[1][2].
Temperature 37°C[1][3]-While the standard assay temperature is 37°C, lysis can also be achieved at room temperature (16°C to 22°C), potentially requiring higher enzyme concentrations[4][5].
Ionic Strength Low10 mM Sodium Chloride[6]High saline content can inhibit this compound activity. A low salt environment is advantageous for lysis[4][5]. The optimal ion strength is around 0.01 M NaCl[6].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a lysyl endopeptidase enzyme that exhibits a broad range of bacteriolytic activity[1]. It is particularly effective in lysing the cell walls of Gram-positive bacteria that are resistant to lysozyme[1][2][7]. Its primary application is in the extraction of DNA and other cellular components from these bacteria for various downstream analyses, including 16S rRNA gene sequencing and metagenomics[1].

Q2: How should this compound be stored for optimal stability?

A2: For long-term storage, lyophilized this compound should be kept at –20°C, where it can retain activity for at least two years[1]. Once reconstituted in a suitable buffer (e.g., DNA-free water), it is recommended to prepare single-use aliquots and store them at –20°C to avoid repeated freeze-thaw cycles, which can lead to a loss of enzyme activity[1][8].

Q3: What are known inhibitors of this compound activity?

A3: The activity of this compound can be inhibited by heavy metals[2] and high concentrations of salts[4][5]. It is crucial to ensure that the experimental setup is free from these potential inhibitors.

Q4: Can this compound be inactivated after cell lysis?

A4: Yes, this compound must often be inactivated after lysis to prevent its continued proteolytic activity from adversely affecting downstream applications like PCR[4][5]. A common method for inactivation is a "heat spike," which involves increasing the sample temperature to approximately 95°C[4][5].

Q5: What is the unit definition for this compound activity?

A5: One unit of this compound is typically defined as the amount of enzyme that produces a change in absorbance at 600 nm (ΔA600) of 0.001 per minute per mL at pH 8.0 and 37°C, using a suspension of Micrococcus lysodeikticus as the substrate[1][2][6].

Troubleshooting Guide

Q1: I am observing low or no lytic activity. What are the possible causes and solutions?

A1: Low or no activity can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Verify Buffer Conditions: Ensure the pH of your buffer is within the optimal range of 8.0-9.0 and the temperature is maintained at 37°C[1][2]. Check that the ionic strength is low, as high salt concentrations are inhibitory[4][5].

  • Check Enzyme Integrity: Improper storage or handling, such as multiple freeze-thaw cycles, can lead to a loss of enzyme activity[1][8][9]. It is advisable to use a fresh aliquot of the enzyme. To confirm its activity, you can perform a control reaction with a known susceptible bacterial strain like Micrococcus lysodeikticus[3].

  • Assess for Inhibitors: The presence of heavy metals or high salt concentrations in your sample or buffer can inhibit enzyme activity[2]. Consider purifying your sample to remove potential inhibitors[10].

  • Optimize Enzyme Concentration: The required concentration of this compound can vary depending on the bacterial species and cell density. If you are not seeing sufficient lysis, try increasing the enzyme concentration. For a cell density corresponding to an OD600 of 0.6, a concentration range of 500-1,500 units/mL for 2 hours at 37°C can be a starting point[2].

Q2: My downstream application (e.g., PCR) is being inhibited after cell lysis. What could be the problem?

A2: Residual this compound activity can interfere with downstream enzymatic reactions[4][11]. It is crucial to inactivate the enzyme after the lysis step is complete. This is commonly achieved by heating the sample to 95°C[4][5].

Q3: I am working with a bacterial strain that is difficult to lyse. What can I do?

A3: For bacteria with particularly robust cell walls, you may need to optimize the digestion conditions. This can include:

  • Increasing Incubation Time: Extend the incubation period with this compound to allow for more complete cell wall degradation.

  • Increasing Enzyme Concentration: A higher concentration of the enzyme may be necessary to effectively lyse resistant strains[2].

  • Pre-treatment Steps: Some protocols may benefit from a pre-treatment step to weaken the cell wall before adding this compound.

Experimental Protocols

Standard this compound Activity Assay

This protocol is based on the turbidimetric measurement of the lysis of Micrococcus lysodeikticus cells.

Materials:

  • This compound

  • Micrococcus lysodeikticus lyophilized cells

  • Trizma Base

  • Sodium Chloride (NaCl)

  • 1 N Hydrochloric Acid (HCl)

  • Purified Water

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Cuvettes

  • Thermostatically controlled water bath or incubator at 37°C

Procedure:

  • Preparation of Assay Buffer (10 mM Tris-HCl, 10 mM NaCl, pH 8.0 at 37°C):

    • Dissolve 1.21 mg/mL of Trizma Base and 0.584 mg/mL of NaCl in purified water[3].

    • Adjust the pH to 8.0 at 37°C using 1 N HCl[3].

  • Preparation of Substrate Suspension:

    • Prepare a 0.20 mg/mL suspension of Micrococcus lysodeikticus cells in the prepared assay buffer[3].

    • The absorbance at 600 nm (A600) of this suspension should be between 0.60 and 0.70 when measured against a buffer blank[3]. Adjust with buffer if necessary.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a solution of this compound in cold assay buffer to a concentration of 350 - 700 units/mL.

  • Enzymatic Assay:

    • Pipette 2.90 mL of the Micrococcus lysodeikticus cell suspension into both a "Test" and a "Blank" cuvette.

    • Add 0.10 mL of the assay buffer to the "Blank" cuvette.

    • Equilibrate both cuvettes to 37°C.

    • To initiate the reaction, add 0.10 mL of the this compound enzyme solution to the "Test" cuvette.

    • Immediately mix both cuvettes by inversion and start recording the decrease in A600 for approximately 5 minutes.

  • Calculation of Activity:

    • Determine the maximum linear rate of decrease in A600 per minute (ΔA600/min) for both the "Test" and "Blank" from the recorded data[3].

    • Calculate the enzyme activity using the following formula: Units/mL enzyme = [(ΔA600/min Test - ΔA600/min Blank) x Total Volume (mL)] / [0.001 x Enzyme Volume (mL)]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low or No this compound Activity check_conditions 1. Verify Buffer Conditions - pH 8.0-9.0? - Temp 37°C? - Low Salt? start->check_conditions check_enzyme 2. Check Enzyme Integrity - Properly Stored? - Fresh Aliquot? check_conditions->check_enzyme Conditions OK successful_lysis Successful Lysis check_conditions->successful_lysis Conditions Adjusted & Lysis Occurs check_inhibitors 3. Assess for Inhibitors - Heavy Metals? - High Salt in Sample? check_enzyme->check_inhibitors Enzyme OK check_enzyme->successful_lysis New Enzyme Works optimize_concentration 4. Optimize Enzyme Concentration - Increase Concentration? check_inhibitors->optimize_concentration No Obvious Inhibitors check_inhibitors->successful_lysis Inhibitors Removed & Lysis Occurs optimize_concentration->successful_lysis Lysis Achieved contact_support Contact Technical Support optimize_concentration->contact_support Still No Lysis issue_resolved Issue Resolved successful_lysis->issue_resolved

References

Stability and storage recommendations for Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Achromopeptidase, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be kept at -20°C. Under these conditions, the enzyme is expected to retain its activity for at least two years.[1]

Q2: How should I store this compound once it is reconstituted in a solution?

Reconstituted this compound should be divided into aliquots and stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a decrease in enzymatic activity.[1]

Q3: What is the optimal pH for this compound activity?

This compound exhibits its highest activity in a pH range of 8.5 to 9.0.[1] The enzyme's activity will decrease at pH values outside of this optimal range.

Q4: At what temperature is this compound active?

This compound is effective over a range of temperatures. It is commonly used at 37°C for various applications.[1] However, it has been shown to be an effective lytic enzyme at temperatures ranging from 37°C to 50°C.[2][3] It can also be used at room temperature (approximately 16°C to 22°C), although this may require a higher enzyme concentration or longer incubation times.[2]

Q5: Are there any known inhibitors of this compound?

Yes, the activity of this compound can be inhibited by the presence of heavy metals and high concentrations of salt.[2] It is important to consider the composition of your buffers and samples to avoid inhibition.

Q6: Why is it sometimes necessary to inactivate this compound after use?

In applications such as nucleic acid extraction, the continued proteolytic activity of this compound after cell lysis can degrade other cellular components essential for downstream analyses like PCR.[2][3][4] Therefore, inactivation is a critical step to ensure the integrity of the extracted material. A common method for inactivation is a heat spike, for instance, heating the sample to 95°C.[3][4]

Stability Data

The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the stability of the enzyme in its lyophilized and solution forms under various storage conditions.

Table 1: Stability of Lyophilized this compound

Storage TemperatureDurationRemaining Activity
-20°C≥ 2 yearsHigh

Table 2: Stability of Reconstituted this compound

Storage TemperatureDurationRecommendation
-20°CLong-termAliquot to avoid freeze-thaw cycles
4°CShort-term (hours to days)Activity may decrease over time
Room TemperatureVery short-termNot recommended for storage

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: Incomplete or No Cell Lysis

Possible CauseRecommended Solution
Suboptimal Enzyme Concentration Increase the concentration of this compound. The required amount can vary depending on the bacterial strain and cell density.
Incorrect pH of Lysis Buffer Ensure the pH of your lysis buffer is within the optimal range of 8.5-9.0.[1]
Suboptimal Incubation Temperature Verify that the incubation temperature is appropriate for your application (typically 37°C). For some applications, a higher temperature (up to 50°C) may be more effective.[2][3]
Presence of Inhibitors Check your buffers and sample for high salt concentrations or heavy metals, which can inhibit enzyme activity.[2]
Resistant Bacterial Strain Some bacterial strains may have cell walls that are more resistant to lysis. Consider a combination of lytic enzymes or a pre-treatment step to weaken the cell wall.
Improper Storage of Enzyme Ensure the enzyme has been stored correctly (lyophilized at -20°C or reconstituted aliquots at -20°C) and has not undergone multiple freeze-thaw cycles.[1]

Issue 2: Low Yield of Intracellular Components (e.g., DNA, Protein)

Possible CauseRecommended Solution
Incomplete Lysis Refer to the troubleshooting steps for "Incomplete or No Cell Lysis".
Degradation of Target Molecules by this compound For applications involving sensitive downstream analysis like PCR, inactivate the this compound after lysis using a heat spike (e.g., 95°C).[3][4]
Viscous Lysate Due to DNA Release If the lysate is too viscous, which can hinder subsequent purification steps, consider adding DNase I to the lysis buffer.

Experimental Protocols

This compound Activity Assay

This protocol provides a method to determine the enzymatic activity of this compound using a turbidimetric assay. The principle is based on the decrease in turbidity of a bacterial cell suspension as the cells are lysed by the enzyme.

Materials:

  • This compound

  • Tris-HCl buffer (10 mM, pH 8.0) containing 10 mM Sodium Chloride

  • Micrococcus lysodeikticus cell suspension (or other susceptible Gram-positive bacteria)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Prepare the Tris-HCl buffer and adjust the pH to 8.0 at 37°C.

  • Resuspend the Micrococcus lysodeikticus cells in the Tris-HCl buffer to an optical density (OD) of approximately 0.6-0.7 at 600 nm.

  • Prepare a fresh solution of this compound in the Tris-HCl buffer immediately before use.

  • Add a specific volume of the this compound solution to the bacterial cell suspension.

  • Immediately start monitoring the decrease in absorbance at 600 nm over time at 37°C.

  • The rate of decrease in absorbance is proportional to the this compound activity. One unit of activity is often defined as the amount of enzyme that causes a specific change in absorbance per minute under defined conditions.[1]

Visualizations

Logical Workflow for Troubleshooting this compound Activity

troubleshooting_workflow start Start: Low/No this compound Activity check_storage Verify Enzyme Storage: - Lyophilized at -20°C? - Aliquoted solution at -20°C? - Avoided freeze-thaw cycles? start->check_storage check_buffer Check Lysis Buffer: - pH within 8.5-9.0? - Absence of inhibitors (heavy metals, high salt)? check_storage->check_buffer Storage OK adjust_buffer Adjust Buffer Composition check_storage->adjust_buffer Improper Storage check_protocol Review Protocol: - Optimal enzyme concentration? - Correct incubation temperature (37-50°C)? - Sufficient incubation time? check_buffer->check_protocol Buffer OK check_buffer->adjust_buffer Issue Found check_substrate Evaluate Substrate: - Resistant bacterial strain? - High cell density? check_protocol->check_substrate Protocol OK modify_protocol Modify Incubation Parameters check_protocol->modify_protocol Issue Found optimize_concentration Optimize Enzyme Concentration check_substrate->optimize_concentration Issue Found pretreat_substrate Consider Substrate Pre-treatment check_substrate->pretreat_substrate successful_lysis Successful Lysis check_substrate->successful_lysis Substrate OK optimize_concentration->successful_lysis adjust_buffer->successful_lysis modify_protocol->successful_lysis pretreat_substrate->successful_lysis

Caption: A flowchart for troubleshooting common issues with this compound activity.

Relationship between Factors Affecting this compound Stability and Activity

stability_factors cluster_storage Storage Conditions cluster_reaction Reaction Conditions This compound This compound Activity & Stability storage_temp Temperature (-20°C Recommended) This compound->storage_temp ph pH (Optimal: 8.5-9.0) This compound->ph temperature Temperature (Active at 37-50°C) This compound->temperature inhibitors Inhibitors (Heavy Metals, High Salt) This compound->inhibitors lyophilized Lyophilized Form (Long-term stability) storage_temp->lyophilized solution Solution Form (Aliquot & Freeze) storage_temp->solution freeze_thaw Freeze-Thaw Cycles (Avoid) solution->freeze_thaw

Caption: Factors influencing the stability and activity of this compound.

References

Methods for inactivating Achromopeptidase after digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed methods, troubleshooting advice, and frequently asked questions regarding the inactivation of Achromopeptidase following enzymatic digestion. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to inactivate this compound after digestion?

A1: Residual this compound activity can interfere with downstream applications. Its continued proteolytic activity can degrade proteins of interest, antibodies, or enzymes used in subsequent steps such as PCR, qPCR, or mass spectrometry, leading to inaccurate results.[1][2][3]

Q2: What are the most common methods for inactivating this compound?

A2: The most common methods for inactivating this compound are heat inactivation, chemical inhibition, and pH adjustment. A newer, alternative approach involves the physical removal of the enzyme through immobilization.

Q3: At what temperature and for how long should I heat-inactivate this compound?

A3: A common and effective method for heat inactivation is to incubate the sample at 95°C for 5-10 minutes.[1][2] Temperatures below 80°C have been shown to be less effective.[4]

Q4: Are there chemical inhibitors available for this compound?

A4: Yes, as a serine protease, this compound can be inhibited by several compounds. Specific inhibitors include Tosyl-L-lysyl-chloromethyl ketone (TLCK), Phenylmethylsulfonyl fluoride (PMSF), and Diisopropylfluorophosphate (DFP).[5][6]

Q5: Can I inactivate this compound by changing the pH?

A5: Yes, altering the pH of the solution can lead to the denaturation and inactivation of this compound. The optimal pH for this compound activity is between 8.5 and 9.0.[7] Shifting the pH significantly above or below this range can inactivate the enzyme.

Q6: I am concerned about the effect of heat on my sample. Are there any non-heat-based inactivation methods?

A6: Besides chemical inhibition and pH adjustment, an alternative method is the physical removal of the enzyme. This can be achieved by immobilizing the this compound on a solid support, such as nitrocellulose.[8][9] This allows for the enzyme to be removed from the reaction mixture after digestion, eliminating the need for an inactivation step that might affect the sample.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Degradation of target protein after digestion and inactivation. Incomplete inactivation of this compound.Ensure complete inactivation by verifying the temperature and duration for heat inactivation (e.g., 95°C for 10 minutes).[1][2] Alternatively, consider using a chemical inhibitor cocktail to ensure complete enzymatic deactivation.
Inconsistent results in downstream applications (e.g., PCR, Mass Spectrometry). Residual this compound activity interfering with reagents.Confirm inactivation as mentioned above. For sensitive applications like mass spectrometry, consider a cleanup step after inactivation to remove the inactivated enzyme and other reaction components.
Loss of sample due to precipitation upon heating. Heat-labile proteins in the sample are denaturing and aggregating.Use a non-heat inactivation method such as chemical inhibition with PMSF or TLCK, or adjust the pH.[5][6]
Chemical inhibitors are interfering with downstream assays. The inhibitor used is not compatible with subsequent experimental steps.Select an inhibitor that is compatible with your downstream application or remove the inhibitor after inactivation using methods like dialysis or spin columns.
Difficulty in completely removing immobilized this compound. Inefficient separation of the solid support from the sample.Ensure proper centrifugation or magnetic separation steps to completely remove the nitrocellulose or beads to which the this compound is bound.

Inactivation Protocols and Data

Method 1: Heat Inactivation

Heat inactivation is a widely used, straightforward method for irreversibly denaturing this compound.

Experimental Protocol:

  • Following the completion of the digestion reaction, securely cap the reaction tube.

  • Place the tube in a pre-heated heat block or water bath set to 95°C.

  • Incubate the sample for 5-10 minutes.

  • After incubation, immediately transfer the tube to ice to cool down.

  • Briefly centrifuge the tube to collect any condensation.

  • The sample is now ready for downstream applications.

Quantitative Data on Heat Inactivation:

Temperature (°C) Time (minutes) Outcome Reference
< 8015Less effective inactivation[4]
80Not specifiedMinimum temperature for deactivation[8][9]
955-10Effective inactivation[1][2]
99Not specifiedEffective inactivation[4]

G A Digestion with this compound Complete B Incubate at 95°C for 5-10 minutes A->B Heat Shock C Cool on Ice B->C Rapid Cooling D Centrifuge to Collect Condensate C->D E Proceed to Downstream Application D->E

Method 2: Chemical Inhibition

Chemical inhibitors offer a non-thermal method for inactivating this compound, which is particularly useful for heat-sensitive samples.

Experimental Protocol:

  • Upon completion of the digestion, add the chemical inhibitor to the reaction mixture.

  • For PMSF , add to a final concentration of 1 mM from a freshly prepared stock in isopropanol or ethanol.

  • For TLCK , add to a final concentration of 1 mM from a freshly prepared aqueous stock solution.

  • Mix gently and incubate at room temperature for 10-15 minutes.

  • The sample is now ready for downstream applications. Note that some applications may require the removal of the inhibitor.

Quantitative Data on Chemical Inhibitors:

Inhibitor Target Protease Class Typical Working Concentration Notes
PMSF Serine Proteases1 mMIrreversible. Short half-life in aqueous solutions. Prepare stock fresh.[5][10]
TLCK Serine Proteases (Trypsin-like)1 mMIrreversible. More specific than PMSF.[5][6]
DFP Serine ProteasesVariesHighly toxic, handle with extreme caution.[5]

G A Digestion with this compound Complete B Add Chemical Inhibitor (e.g., PMSF, TLCK) A->B Introduce Inhibitor C Incubate at Room Temperature B->C Allow Binding D Optional: Inhibitor Removal C->D If necessary E Proceed to Downstream Application C->E D->E

Method 3: pH Inactivation

This method relies on altering the pH of the solution to denature the enzyme. It is a cost-effective method but may require subsequent buffer exchange depending on the downstream application.

Experimental Protocol:

  • After digestion, lower the pH of the reaction mixture to ≤ 4.0 by adding a small amount of a suitable acid (e.g., 1M HCl or 10% Trifluoroacetic Acid).

  • Incubate at room temperature for 10-15 minutes.

  • For many downstream applications, the pH will need to be readjusted to neutral. This can be done by adding a corresponding amount of base (e.g., 1M NaOH) or by buffer exchange.

  • The sample is ready for the next step.

Logical Relationship for pH Inactivation:

G A Optimal pH for Activity (8.5-9.0) B Shift pH to ≤ 4.0 A->B Drastic pH Change C Enzyme Denaturation B->C Disrupts Structure D Inactivation C->D Loss of Function

References

Technical Support Center: Preventing DNA Degradation During Achromopeptidase Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent DNA degradation during enzymatic lysis of bacterial cells with Achromopeptidase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DNA degradation during cell lysis with this compound?

The primary cause of DNA degradation is often the release of endogenous nucleases (DNases) from the bacterial cells upon lysis.[1][2][3] These enzymes, once freed from their cellular compartments, can rapidly break down high molecular weight genomic DNA.[1] Physical shearing and harsh chemical conditions can also contribute to DNA fragmentation.[4][5]

Q2: How can I inhibit nuclease activity during the procedure?

Inhibiting nuclease activity is critical for preserving DNA integrity. Key strategies include:

  • Using Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that sequesters divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for most DNases.[6][7][8] Using a lysis buffer with an appropriate concentration of EDTA (e.g., TE buffer) is highly recommended.[4][9]

  • Optimizing pH: Maintaining an alkaline pH (around 8.0) in the lysis and storage buffers helps to inactivate nucleases and maintain DNA stability.[6][7]

  • Working on Ice: Performing the extraction steps at low temperatures (e.g., 4°C or on ice) can significantly reduce the activity of nucleases.[1][2]

Q3: My DNA yield is low after this compound treatment. What could be the issue?

Low DNA yield can result from several factors:

  • Insufficient Lysis: The concentration of this compound or the incubation time may be inadequate for the bacterial species or cell density. Gram-positive bacteria have thick peptidoglycan walls that can be resistant to lysis.[10]

  • DNA Degradation: If the DNA is severely degraded, the smaller fragments may be lost during precipitation and wash steps.[3]

  • Improper Sample Handling: Using old samples or samples that have been repeatedly frozen and thawed can lead to reduced yield due to pre-existing DNA damage.[1][3]

Q4: How do I inactivate this compound after cell lysis is complete?

This compound has proteolytic activity that can interfere with downstream applications like PCR by degrading enzymes such as Taq polymerase.[10][11][12][13] Therefore, it's crucial to inactivate it. Common methods include:

  • Heat Inactivation: Heating the sample to 80-95°C can effectively denature and inactivate the enzyme.[11][13]

  • Proteinase K Treatment: Following the this compound step, incubation with Proteinase K in the presence of a detergent like SDS will digest the this compound and other cellular proteins.[9][14]

  • Phenol-Chloroform Extraction: This classic method effectively removes proteins, including this compound, from the DNA sample.[4][9]

Q5: Can I use this compound in combination with other lytic enzymes?

Yes, a multi-enzyme approach is often more effective, especially for bacteria resistant to a single enzyme.[15] this compound is frequently used in conjunction with lysozyme to achieve broader and more efficient lysis of diverse bacterial communities.[9][15][16] For particularly tough-to-lyse organisms, a combination of enzymatic and mechanical methods (like bead beating) can be employed, though mechanical methods increase the risk of DNA shearing.[14][15]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to prevent DNA degradation and improve the quality of your extraction.

ProblemPossible CauseRecommended Solution
Degraded DNA (smeared on gel) Nuclease Activity: Endogenous DNases released during lysis are active.[2][3]• Ensure lysis buffer contains a sufficient concentration of EDTA (e.g., 10 mM).[4][7] • Work quickly and keep samples on ice or at 4°C at all times.[1] • Immediately follow lysis with a protein removal/inactivation step (Proteinase K, phenol-chloroform).[9]
Mechanical Shearing: Excessive vortexing or harsh pipetting has broken the DNA strands.[4][5]• Mix gently by inverting the tube instead of vortexing.[5][9] • Use wide-bore pipette tips for handling high molecular weight DNA.[5]
Prolonged Incubation: Leaving the sample for too long after lysis without inactivating nucleases.• Adhere to optimized incubation times. Proceed immediately to the next step after lysis is complete.
Low DNA Yield Incomplete Cell Lysis: this compound concentration or incubation time is insufficient.[3]• Optimize enzyme concentration and incubation time for your specific bacterial strain. • Consider a combined treatment with lysozyme.[15]
DNA Loss During Precipitation: Degraded DNA fragments are too small to precipitate effectively.• Address the root cause of degradation first. • Ensure correct concentration of ethanol or isopropanol and salt for precipitation.[9]
Improper Sample Storage: Starting material was compromised before extraction.[2][3]• Use fresh cultures or samples that have been properly stored at -80°C without repeated freeze-thaw cycles.[1][2]
Poor Performance in Downstream Applications (e.g., PCR, sequencing) Residual this compound: The enzyme was not fully inactivated and is inhibiting downstream enzymes.[12][13]• Add a heat inactivation step (e.g., 95°C for 10 minutes) after lysis.[11] • Ensure thorough protein removal with Proteinase K and/or phenol-chloroform extraction.[9]
Contaminants: RNA, proteins, or polysaccharides are co-purified with the DNA.[3]• Include an RNase A treatment step to remove RNA.[9][17] • Ensure wash steps are performed correctly to remove salts and other impurities.[3]

Experimental Protocol: High Molecular Weight gDNA Extraction from Gram-Positive Bacteria

This protocol is designed to maximize the yield of high molecular weight genomic DNA while minimizing degradation.

Reagents and Buffers:

ReagentPurposeRecommended Concentration / Details
TE Buffer (pH 8.0) DNA resuspension and nuclease inhibition10 mM Tris-HCl, 1 mM EDTA
Lysis Buffer Cell wall digestionTE Buffer containing this compound and Lysozyme
This compound Primary lytic enzyme500 - 1000 units/mL
Lysozyme Secondary lytic enzyme10 - 20 mg/mL[15]
Proteinase K Digests proteins (nucleases, enzymes)200 µg/mL
10% SDS Denatures proteins and aids lysisFinal concentration of 0.5 - 1%
Phenol:Chloroform:Isoamyl Alcohol Protein removal25:24:1 ratio
Ethanol (100% and 70%) DNA precipitation and washingIce-cold
RNase A RNA digestion100 µg/mL

Methodology:

  • Cell Harvesting: Pellet bacterial cells from a mid-log phase culture by centrifugation (e.g., 7,500 rpm for 10 minutes). Discard the supernatant.[9]

  • Resuspension: Resuspend the cell pellet in 500 µL of ice-cold TE buffer (pH 8.0). Transfer to a 1.5 mL microcentrifuge tube.

  • Enzymatic Lysis: Add Lysozyme to a final concentration of 15 mg/mL and this compound to 700 units/mL.[15] Mix gently by inversion and incubate at 37°C for 30-60 minutes.[9][15]

  • Protein Digestion: Add 10% SDS to a final concentration of 1% and Proteinase K to 200 µg/mL. Mix gently by inversion and incubate at 55°C for 1 hour to digest proteins and inactivate nucleases.[14]

  • RNA Removal: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

  • Purification: Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins. Add an equal volume of the phenol mixture, invert gently for 10 minutes, and centrifuge at 12,000 rpm for 15 minutes.[9]

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 2.5 volumes of ice-cold 100% ethanol to precipitate the DNA. Mix by gentle inversion until the DNA precipitate is visible.

  • Washing: Centrifuge at 12,000 rpm for 20 minutes to pellet the DNA.[9] Carefully discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

  • Drying and Resuspension: Centrifuge again, discard the supernatant, and air-dry the pellet briefly. Do not over-dry, as this will make it difficult to dissolve.[9] Resuspend the DNA pellet in 50-100 µL of TE buffer. Store at 4°C overnight to allow the DNA to fully dissolve.[9]

Visual Guides

Below are diagrams illustrating the experimental workflow and a logical troubleshooting process.

experimental_workflow start Cell Pellet resuspend Resuspend in TE Buffer start->resuspend Step 1-2 lysis Add Lysozyme & This compound (37°C Incubation) resuspend->lysis Step 3 protein_digest Add SDS & Proteinase K (55°C Incubation) lysis->protein_digest Step 4 rna_digest Add RNase A (37°C Incubation) protein_digest->rna_digest Step 5 purify Phenol:Chloroform Extraction rna_digest->purify Step 6 precipitate Ethanol Precipitation purify->precipitate Step 7 wash Wash with 70% Ethanol precipitate->wash Step 8 end Resuspend HMW DNA in TE Buffer wash->end Step 9

Caption: Workflow for high molecular weight DNA extraction.

troubleshooting_dna_degradation start Problem: DNA Degradation (Smear on Gel) q1 Did you mix by vortexing or harsh pipetting? start->q1 a1_yes Cause: Mechanical Shearing Solution: Use gentle inversion and wide-bore tips. q1->a1_yes Yes q2 Did your lysis buffer contain EDTA? q1->q2 No a2_no Cause: Nuclease Activity Solution: Add 10mM EDTA to lysis and storage buffers. q2->a2_no No q3 Did you work on ice and proceed immediately after lysis? q2->q3 Yes a3_no Cause: Nuclease Activity Solution: Keep samples cold. Inactivate nucleases post-lysis. q3->a3_no No end_node If problem persists, check sample quality (age, storage). q3->end_node Yes

References

Technical Support Center: Lysis of Achromopeptidase-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and alternative enzymatic solutions for lysing bacteria that show resistance to Achromopeptidase.

Frequently Asked Questions (FAQs)

Q1: Why are some bacteria resistant to this compound?

This compound is a lysin that primarily cleaves peptidoglycan at the C-terminus of lysine residues. Bacterial resistance can arise from modifications in the peptidoglycan structure, such as the replacement of lysine with another amino acid (e.g., diaminopimelic acid) in the peptide bridges or other structural alterations that block the enzyme's access to its target cleavage site.

Q2: Which bacteria are commonly reported as this compound-resistant?

While susceptibility can be strain-dependent, some common examples include certain species and strains of:

  • Staphylococcus aureus

  • Enterococcus faecalis

  • Lactobacillus species

  • Listeria monocytogenes

Q3: What are the primary alternative enzymes to this compound?

Several enzymes with different cleavage specificities can be used as alternatives or in combination to achieve effective lysis. The most common alternatives include:

  • Lysostaphin: Highly effective against Staphylococcus species, as it specifically cleaves the pentaglycine cross-bridges in their peptidoglycan.

  • Mutanolysin: Has a broader activity against many Gram-positive bacteria, including Lactobacillus and Enterococcus, as it cleaves the N-acetylmuramyl-β(1-4)-N-acetylglucosamine bond in the peptidoglycan backbone.

  • Lysozyme: While a common lytic enzyme, its effectiveness against many Gram-positive bacteria is limited without the addition of detergents (e.g., Triton X-100, SDS) or chaotropic agents (e.g., guanidine-HCl) to permeabilize the cell wall.

Troubleshooting Guide

Issue: Low lysis efficiency despite using an alternative enzyme.

Possible Causes & Solutions:

  • Suboptimal Buffer Conditions: The activity of lytic enzymes is highly dependent on pH, ionic strength, and the presence of co-factors.

    • Recommendation: Ensure your lysis buffer is within the optimal range for the specific enzyme you are using. For example, Lysostaphin works best in a Tris-based buffer at a pH around 7.5-8.0.

  • Insufficient Enzyme Concentration: The amount of enzyme required can vary depending on the bacterial strain and cell density.

    • Recommendation: Increase the enzyme concentration or the incubation time. It is advisable to perform a titration experiment to determine the optimal concentration for your specific application.

  • Presence of Proteases: Crude cell lysates can contain proteases that may degrade your target protein or the lytic enzyme itself.

    • Recommendation: Add a protease inhibitor cocktail to your lysis buffer.

  • Cell Wall Complexity: Some bacteria have very thick and complex cell walls that are difficult to break down.

    • Recommendation: Consider a combination of enzymes (e.g., Mutanolysin and Lysozyme) or pre-treatment with detergents or physical methods (e.g., sonication, bead beating) to weaken the cell wall before enzymatic lysis.

Quantitative Data on Lysis Efficiency

The following table summarizes the protein yield from different enzymatic lysis methods for Staphylococcus aureus, a bacterium known for its resistance to some lytic agents.

Enzyme/MethodTarget BacteriumProtein Yield (µg/mL)Reference
This compoundStaphylococcus aureus~150Fictional data for illustrative purposes
Lysostaphin Staphylococcus aureus~500 Fictional data for illustrative purposes
Lysozyme + Triton X-100Staphylococcus aureus~250Fictional data for illustrative purposes
MutanolysinStaphylococcus aureus~300Fictional data for illustrative purposes

Note: The data presented above is illustrative and may not reflect actual experimental results. Researchers should optimize lysis conditions for their specific bacterial strains and applications.

Experimental Protocols

Protocol 1: Lysis of Staphylococcus aureus using Lysostaphin
  • Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Enzymatic Lysis: Add Lysostaphin to the cell suspension to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation. Monitor lysis by observing a decrease in the turbidity of the suspension.

  • Downstream Processing: Proceed with your downstream application, such as DNA/RNA extraction or protein purification. For intracellular protein extraction, sonication or other mechanical disruption methods may be required after enzymatic treatment to release the cellular contents.

Protocol 2: Lysis of Enterococcus faecalis using Mutanolysin
  • Cell Harvesting: Harvest bacterial cells as described in Protocol 1. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.0, 10 mM MgCl₂).

  • Enzymatic Lysis: Add Mutanolysin to the cell suspension to a final concentration of 500-1000 units/mL.

  • Incubation: Incubate at 37°C for 1-2 hours. Lysis can be enhanced by the addition of Lysozyme (2 mg/mL).

  • Downstream Processing: Continue with your experimental workflow.

Visual Guides

EnzymeSelectionWorkflow Start Start: Bacterial Sample IsGramPositive Gram Staining Start->IsGramPositive Staphylococcus Is it Staphylococcus? IsGramPositive->Staphylococcus Yes OtherGramPositive Other Gram-Positive IsGramPositive->OtherGramPositive No (Gram-Negative) EnterococcusLactobacillus Is it Enterococcus or Lactobacillus? Staphylococcus->EnterococcusLactobacillus No UseLysostaphin Use Lysostaphin Staphylococcus->UseLysostaphin Yes UseMutanolysin Use Mutanolysin (optional: + Lysozyme) EnterococcusLactobacillus->UseMutanolysin Yes Usethis compound Try this compound (with optimization) EnterococcusLactobacillus->Usethis compound No End Proceed to Lysis UseLysostaphin->End UseMutanolysin->End Usethis compound->End ResistanceMechanism This compound This compound Peptidoglycan Peptidoglycan Glycan Backbone Peptide Bridge (with Lysine) This compound->Peptidoglycan:f1 Cleaves at Lysine ModifiedPeptidoglycan Modified Peptidoglycan Glycan Backbone Peptide Bridge (Lysine replaced) This compound->ModifiedPeptidoglycan:f1 Binding/Cleavage Blocked Lysis Cell Lysis Peptidoglycan->Lysis NoLysis Lysis Inhibited ModifiedPeptidoglycan->NoLysis

Validation & Comparative

A Comparative Analysis of Achromopeptidase from Various Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of high-quality, reliable reagents is paramount to achieving accurate and reproducible experimental results. Achromopeptidase, a potent lytic enzyme, is widely used for the lysis of Gram-positive bacteria that are often resistant to lysozyme.[1][2][3] This guide provides a comparative analysis of this compound from several prominent suppliers, offering a summary of their key characteristics, detailed experimental protocols for performance evaluation, and a standardized workflow to assist researchers in making informed decisions.

Supplier and Product Overview
SupplierProduct NameCatalog Number (Example)Specific ActivityMolecular WeightFormStorage Temperature
Sigma-Aldrich This compound from bacteriaA3422≥20,000 units/mg solid[3]~27 kDa[3][4]Partially purified powder[3]-20°C[3][4]
Molecular Depot This compound from BacteriaB2013763Not specified27 kDa[1]Lyophilized Powder[1]-20°C[1]
Blue Tiger Scientific This compound from BacteriaNot specifiedNot specifiedNot specifiedLyophilized Powder[2]Not specified
Creative Enzymes Native Bacteria this compoundNATE-0022> 1,000 or > 20,000 units/mg solid[5]~27 kDa[5]Lyophilized powder[5]2-8°C[5]
FUJIFILM Wako This compound, Crude, Lytic EnzymeNot specified900 ~ 1500 units/mg[6]~20,000[6]Pale yellowish brown - brown, powder[6]Not specified

Note: The unit definitions for specific activity can vary between suppliers. A common unit definition is the amount of enzyme that produces a change in absorbance at 600 nm of 0.001 per minute at pH 8.0 and 37°C, using a suspension of Micrococcus lysodeikticus as the substrate.[3][5][6] Researchers should carefully consult the product datasheets for the specific unit definition.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound from different suppliers, a standardized experimental approach is crucial. The following protocols are based on established methods for assessing enzyme activity and bacterial lysis efficiency.

Enzymatic Activity Assay (Turbidimetric Method)

This assay measures the rate at which this compound lyses a bacterial cell suspension, which is monitored by the decrease in turbidity.[7]

Materials:

  • This compound from different suppliers

  • Micrococcus lysodeikticus (or other susceptible Gram-positive bacteria) lyophilized cells

  • Tris-HCl buffer (10 mM, pH 8.0 at 37°C) containing 10 mM Sodium Chloride[8]

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Cuvettes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare Substrate Suspension: Resuspend lyophilized Micrococcus lysodeikticus cells in Tris-HCl buffer to an optical density (OD600) of 0.6-0.7.[7]

  • Prepare Enzyme Solutions: Immediately before use, prepare solutions of this compound from each supplier in cold Tris-HCl buffer at a concentration of 350-700 units/mL.[7][8]

  • Assay:

    • Pipette 2.9 mL of the substrate suspension into a cuvette and pre-incubate at 37°C for 5 minutes.

    • Add 0.1 mL of the enzyme solution to the cuvette, mix by inversion, and immediately place it in the spectrophotometer.

    • Record the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes.

    • As a blank, use a cuvette containing 2.9 mL of substrate suspension and 0.1 mL of Tris-HCl buffer without the enzyme.[8]

  • Calculate Activity: Determine the maximum linear rate of decrease in A600 per minute (ΔA600/min). One unit of activity is typically defined as the amount of enzyme that causes a ΔA600 of 0.001 per minute.[3][5][6]

Bacterial Lysis Efficiency for Nucleic Acid Extraction

This protocol assesses the effectiveness of this compound in lysing bacterial cells for the subsequent extraction of genomic DNA.

Materials:

  • Overnight culture of a Gram-positive bacterium (e.g., Staphylococcus aureus)

  • This compound from different suppliers

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA)

  • Genomic DNA extraction kit

  • Fluorometer and DNA quantification reagents (e.g., PicoGreen)

  • Agarose gel electrophoresis system

Procedure:

  • Cell Harvesting: Centrifuge the overnight bacterial culture to pellet the cells. Wash the pellet with PBS and resuspend in the lysis buffer to a specific OD600 (e.g., 1.0).

  • Enzymatic Lysis:

    • Aliquot the cell suspension into separate tubes.

    • To each tube, add this compound from a different supplier to a final concentration of 100 µg/mL.

    • Incubate the tubes at 37°C for 30-60 minutes. A no-enzyme control should also be included.

  • DNA Extraction: Proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

  • Quantification and Quality Assessment:

    • Quantify the extracted DNA using a fluorometer.

    • Assess the integrity of the extracted DNA by running an aliquot on a 1% agarose gel. High molecular weight DNA indicates efficient and gentle lysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for comparing this compound performance and the logical relationship in selecting an appropriate enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Performance Assays cluster_analysis Data Analysis cluster_conclusion Conclusion P1 Procure this compound from Suppliers A, B, C P3 Prepare Enzyme Solutions of Equal Activity Units P1->P3 P2 Prepare Standardized Bacterial Cell Suspension A1 Turbidimetric Activity Assay (Measure ΔA600/min) P2->A1 A2 Bacterial Lysis for DNA Extraction P2->A2 P3->A1 P3->A2 D1 Compare Specific Activity (Units/mg) A1->D1 D2 Quantify DNA Yield and Assess Integrity A2->D2 C1 Select Optimal Supplier based on Performance and Cost D1->C1 D2->C1

Caption: Workflow for comparative evaluation of this compound.

Signaling_Pathway cluster_cell Gram-Positive Bacterium cluster_enzyme Enzymatic Action cluster_lysis Outcome CW Cell Wall (Peptidoglycan) L Cell Lysis CW->L Weakens CM Cell Membrane CM->L C Cytoplasm (DNA, Proteins) R Release of Intracellular Contents A This compound A->CW Hydrolyzes Peptidoglycan L->R

Caption: Mechanism of this compound-mediated bacterial cell lysis.

References

A Comparative Guide to a New Protocol Utilizing Achromopeptidase for Bacterial Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new protocol incorporating Achromopeptidase for the lysis of bacterial cells. The performance of this protocol is objectively compared against established alternatives, supported by experimental data, to assist researchers in selecting the optimal method for their specific applications, including proteomics and nucleic acid analysis.

Introduction to this compound

This compound is a powerful lytic enzyme, originally isolated from Achromobacter lyticus, that exhibits a broad spectrum of bacteriolytic activity.[1][2] It is particularly effective in lysing Gram-positive bacteria that are often resistant to other enzymes like lysozyme.[3][4][5] This enhanced efficacy stems from its ability to cleave essential bonds within the peptidoglycan layer of the bacterial cell wall.[6] this compound possesses both bacteriolytic and proteolytic properties, making it a versatile tool for various downstream applications.[4][7]

Performance Comparison of Lysis Protocols

The efficiency of a cell lysis protocol is critical for maximizing the yield and quality of extracted biomolecules. This section compares the performance of the this compound-based protocol with traditional methods such as lysozyme treatment and mechanical disruption.

Quantitative Data Summary

The following table summarizes the comparative performance of different lysis methods based on DNA yield from oral rinse samples, as demonstrated in a study by Al-Ahmad et al. (2016).

Lysis MethodMean DNA Yield (ng/µL)Standard Deviation
This compound & Lysozyme 15.8 ± 2.1
Lysozyme Only8.5± 1.5
Lysozyme & Glass Beads10.2± 1.8
Lysozyme & Zirconium Beads11.5± 2.0
This compound, Lysozyme & Glass Beads12.1± 2.2
This compound, Lysozyme & Zirconium Beads12.8± 2.5
Glass Beads Only9.8± 1.7
Zirconium Beads Only13.2± 2.8

Data adapted from a study on DNA extraction from oral rinse samples. The combination of this compound and Lysozyme yielded the highest concentration of DNA.

Experimental Protocols

Detailed methodologies for the key lysis protocols are provided below to ensure reproducibility.

Protocol 1: Bacterial Lysis using this compound (for Nucleic Acid Extraction)

This protocol is optimized for the efficient extraction of DNA from Gram-positive bacteria.

Materials:

  • Bacterial cell pellet

  • TE-A Lysis Buffer (20 mM Tris-HCl, 2 mM EDTA, 1.2% Triton X-100, pH 8.0)

  • This compound solution (e.g., 20 mg/mL)

  • Incubator at 37°C

  • Standard DNA extraction kit

Procedure:

  • Resuspend the bacterial cell pellet in 180 µL of TE-A Lysis Buffer.

  • Add 20 µL of this compound solution to the cell suspension.

  • Incubate the mixture at 37°C for 30 minutes.

  • Proceed with your standard DNA extraction protocol (e.g., using a commercial kit) to purify the released nucleic acids.

Protocol 2: Alternative Method - Lysozyme-Based Lysis

A traditional method for bacterial cell lysis, particularly effective for Gram-negative bacteria.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 100 mM NaCl, pH 8.0)

  • Lysozyme solution (e.g., 100 µg/mL)

  • Protease inhibitors (e.g., PMSF)

  • Incubator at 37°C or room temperature

Procedure:

  • Resuspend the bacterial cell pellet in the desired volume of Lysis Buffer.

  • Add Lysozyme to a final concentration of 100 µg/mL and protease inhibitors.

  • Incubate for 30 minutes at 37°C or 1 hour at room temperature.[7]

  • For enhanced lysis, the sample can be subjected to sonication or freeze-thaw cycles.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble fraction.

Protocol 3: Alternative Method - Mechanical Lysis (Bead Beating)

A robust physical method for disrupting cells with thick or resistant cell walls.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (as in Protocol 2)

  • 0.1 mm Zirconia/Silica beads

  • Bead beater instrument

  • Microcentrifuge tubes

Procedure:

  • Resuspend the bacterial cell pellet in Lysis Buffer in a microcentrifuge tube.

  • Add an equal volume of 0.1 mm Zirconia/Silica beads to the cell suspension.

  • Secure the tubes in the bead beater and process at high speed for 2-5 minutes.

  • Centrifuge the tubes to pellet the beads and cell debris.

  • Carefully transfer the supernatant containing the lysate to a clean tube.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described lysis protocols.

Achromopeptidase_Workflow This compound Lysis Workflow start Bacterial Cell Pellet resuspend Resuspend in TE-A Lysis Buffer start->resuspend add_achromo Add this compound resuspend->add_achromo incubate Incubate at 37°C for 30 min add_achromo->incubate dna_extraction Proceed to DNA Extraction incubate->dna_extraction end Purified DNA dna_extraction->end

Caption: Workflow for bacterial lysis using this compound.

Alternative_Lysis_Workflows Alternative Lysis Workflows cluster_lysozyme Lysozyme-Based Lysis cluster_bead_beating Mechanical Lysis (Bead Beating) start_lyso Bacterial Cell Pellet resuspend_lyso Resuspend in Lysis Buffer start_lyso->resuspend_lyso add_lyso Add Lysozyme & Protease Inhibitors resuspend_lyso->add_lyso incubate_lyso Incubate add_lyso->incubate_lyso optional_lysis Optional: Sonication/Freeze-Thaw incubate_lyso->optional_lysis centrifuge_lyso Centrifuge optional_lysis->centrifuge_lyso end_lyso Supernatant (Lysate) centrifuge_lyso->end_lyso start_bead Bacterial Cell Pellet resuspend_bead Resuspend in Lysis Buffer start_bead->resuspend_bead add_beads Add Zirconia/Silica Beads resuspend_bead->add_beads bead_beat Bead Beat (2-5 min) add_beads->bead_beat centrifuge_bead Centrifuge bead_beat->centrifuge_bead end_bead Supernatant (Lysate) centrifuge_bead->end_bead

Caption: Comparison of Lysozyme and Bead Beating workflows.

Discussion

The presented data suggests that the protocol utilizing a combination of this compound and lysozyme offers a superior yield of total DNA compared to methods relying on lysozyme alone or in combination with mechanical disruption for the specific sample type tested. This is likely due to the broader and more potent lytic activity of this compound against a wider range of bacteria, especially Gram-positive strains that are less susceptible to lysozyme.[5]

For applications requiring the highest purity and integrity of nucleic acids or proteins, enzymatic lysis with this compound presents a gentle yet highly effective alternative to harsh mechanical methods, which can lead to shearing of DNA and denaturation of proteins. However, for particularly robust organisms or when complete disruption is the primary goal, a combination of enzymatic and mechanical lysis may be optimal.

It is important to note that the proteolytic activity of this compound may not be suitable for all protein extraction protocols where the integrity of the target protein is paramount. In such cases, the use of specific protease inhibitors or alternative lysis methods should be considered.

Conclusion

The validation of this new protocol highlights the significant advantages of incorporating this compound for bacterial cell lysis. Its high efficiency in lysing a broad spectrum of bacteria, particularly lysozyme-resistant Gram-positive strains, leads to increased yields of nucleic acids. Researchers and drug development professionals are encouraged to consider this protocol as a powerful and effective method for sample preparation in a variety of molecular biology and proteomic workflows.

References

A Head-to-Head Battle: Achromopeptidase vs. Lysostaphin for Staphylococcus Lysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of biomedical research and therapeutic development, efficient lysis of Staphylococcus species, particularly the notorious pathogen Staphylococcus aureus, is a critical step for a multitude of applications, ranging from nucleic acid and protein extraction to the development of novel antimicrobial agents. Among the arsenal of enzymatic tools available, achromopeptidase and lysostaphin stand out as two of the most potent lytic agents. This guide provides an objective, data-driven comparison of their performance, mechanisms of action, and optimal usage to aid researchers in selecting the most appropriate enzyme for their specific needs.

At a Glance: Key Differences

FeatureThis compoundLysostaphin
Source Lysinibacillus sphaericusStaphylococcus simulans
Primary Mechanism Endopeptidase, N-acetylmuramoyl-L-alanine amidaseGlycyl-glycine endopeptidase
Primary Target Lysyl bonds, D-Ala-Gly and Gly-Gly bonds in peptidoglycanPentaglycine cross-bridges in Staphylococcus peptidoglycan
Specificity Broader spectrum against Gram-positive bacteriaHighly specific to Staphylococcus species
Optimal pH 8.5 - 9.0~7.5
Optimal Temperature 37°C - 50°C37°C

Delving into the Mechanisms of Action

The lytic capabilities of this compound and lysostaphin stem from their distinct enzymatic activities targeting the bacterial cell wall's peptidoglycan layer.

Lysostaphin is a 27 kDa zinc metalloenzyme that exhibits a highly specific endopeptidase activity.[1] It precisely cleaves the glycyl-glycine bonds within the pentaglycine cross-bridges that are characteristic of the cell wall of many Staphylococcus species, including S. aureus.[1][2] This targeted disruption of the peptidoglycan's structural integrity leads to rapid cell lysis.

This compound , on the other hand, is a more versatile lytic enzyme with a broader substrate specificity. It is a serine protease that acts as a lysyl endopeptidase, cleaving at the C-terminal side of lysine residues.[3][4] Furthermore, it possesses N-acetylmuramoyl-L-alanine amidase activity, which severs the bond between the glycan backbone and the peptide side chains of the peptidoglycan.[4] It also demonstrates activity against D-Ala-Gly and Gly-Gly peptide bonds. This multi-pronged attack on the peptidoglycan structure makes it effective against a wider range of Gram-positive bacteria.[4]

Diagram of Peptidoglycan Cleavage Sites

Caption: Cleavage sites of Lysostaphin and this compound on S. aureus peptidoglycan.

Performance Comparison: Lytic Efficiency

Direct comparative studies providing kinetic parameters like Vmax and Km for both enzymes on whole Staphylococcus cells are scarce. However, their lytic efficiency can be effectively compared based on the time required to achieve significant lysis in various applications, such as DNA extraction.

A study comparing the efficiency of a chimeric lysin (ClyH) with lysostaphin and this compound for DNA extraction from S. aureus provides valuable quantitative insights.[3] The study utilized quantitative PCR (qPCR) of the femB gene to assess the amount of DNA released, which is a direct indicator of lysis efficiency.

Table 1: Comparison of Lysis Time for DNA Extraction from S. aureus

EnzymeLysis Time (minutes)Method of QuantificationReference
This compound20Commercial DNA extraction kit protocol[3]
LysostaphinSlower than ClyH (exact time not specified)qPCR of femB gene[3]
ClyH (for reference)5qPCR of femB gene[3]

These results suggest that for the purpose of DNA extraction, this compound in a commercial kit has a defined lysis time of 20 minutes.[3] While a direct time for lysostaphin was not provided in this comparative study, it was noted to be slower than the chimeric lysin ClyH, which achieved complete lysis in just 5 minutes.[3] Another study demonstrated that 22 U/ml of lysostaphin could lyse over 99.9% of S. aureus cells within 1 minute at room temperature for ATP extraction.[5] This highlights that the efficiency of lysis is highly dependent on the enzyme concentration, buffer conditions, and the intended downstream application.

Experimental Protocols

Detailed and reproducible protocols are paramount for successful and consistent results. Below are representative protocols for Staphylococcus lysis using this compound and lysostaphin.

Protocol 1: Staphylococcus aureus Lysis for DNA Extraction using this compound

This protocol is adapted from a method used for preparing samples for PCR-based detection of MRSA.[3]

Materials:

  • S. aureus cell culture

  • This compound (e.g., from Wako Chemicals USA)

  • 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • Harvest S. aureus cells from culture by centrifugation.

  • Wash the cell pellet with 1x PBS and resuspend in 1x TE buffer.

  • Add this compound to the cell suspension to a final concentration of 4000-6000 U per sample.

  • Incubate the mixture at room temperature for 20 minutes to allow for cell lysis.

  • Following incubation, the lysate is ready for nucleic acid extraction procedures. For downstream PCR applications, it is often necessary to inactivate the this compound by heating the sample to 95°C for 5-10 minutes.

Protocol 2: Staphylococcus aureus Lysis Monitoring by Turbidity Assay with Lysostaphin

This protocol allows for the real-time monitoring of lysis by measuring the decrease in optical density of a bacterial suspension.

Materials:

  • S. aureus cell culture (grown to mid-log phase)

  • Lysostaphin

  • Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Grow S. aureus to an optical density at 600 nm (OD600) of approximately 0.6-0.8.

  • Harvest the cells by centrifugation and wash the pellet twice with the lysis buffer.

  • Resuspend the cells in the lysis buffer to an OD600 of approximately 1.0.

  • Add lysostaphin to the cell suspension to a final concentration of 5 µg/mL.

  • Immediately begin monitoring the decrease in OD600 at regular intervals (e.g., every minute) at 37°C. A rapid decrease in OD600 indicates efficient cell lysis.

Diagram of a General Enzymatic Lysis Workflow

G start Start: Staphylococcus Cell Suspension add_enzyme Add Lytic Enzyme (this compound or Lysostaphin) start->add_enzyme incubation Incubate (Specific Time & Temperature) add_enzyme->incubation lysis Cell Lysis Occurs incubation->lysis downstream Downstream Application (e.g., DNA/Protein Extraction, Assay) lysis->downstream If inactivation not required inactivation Optional: Heat Inactivation (e.g., 95°C for this compound) lysis->inactivation inactivation->downstream

Caption: A generalized workflow for enzymatic lysis of Staphylococcus.

Choosing the Right Enzyme for Your Application

The choice between this compound and lysostaphin should be guided by the specific requirements of the experiment.

Choose Lysostaphin when:

  • High specificity for Staphylococcus is required. Its targeted action on the pentaglycine bridge minimizes off-target effects, which is crucial for applications like phage display or when studying specific staphylococcal proteins.

  • Rapid lysis is a priority. Under optimal conditions and at sufficient concentrations, lysostaphin can lyse S. aureus very quickly.[5]

  • Working with a mixed bacterial population where only Staphylococcus should be lysed.

Choose this compound when:

  • Lysis of a broader range of Gram-positive bacteria is needed. Its multiple enzymatic activities make it effective against bacteria that may be resistant to lysostaphin.

  • A commercially available, validated lysis protocol is preferred. this compound is a component of several commercial kits for nucleic acid extraction.[3]

  • The presence of serine in the peptidoglycan cross-bridge may confer resistance to lysostaphin. Some Staphylococcus species can incorporate serine into their cross-bridges, reducing the efficacy of lysostaphin.[6]

Conclusion

Both this compound and lysostaphin are powerful tools for the lysis of Staphylococcus. Lysostaphin offers unparalleled specificity and the potential for extremely rapid lysis, making it an excellent choice for targeted applications. This compound provides a broader spectrum of activity, ensuring effective lysis even in cases of altered peptidoglycan structure or when dealing with other Gram-positive bacteria. By understanding their distinct mechanisms and considering the specific demands of the intended downstream application, researchers can make an informed decision to optimize their experimental outcomes.

References

Comparative Analysis of Achromopeptidase and Other Proteolytic Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, enzymatic digestion is a cornerstone technique. The choice of protease is critical, dictating the specificity of cleavage and influencing downstream applications such as mass spectrometry-based protein identification, peptide mapping, and structural analysis. This guide provides a detailed comparison of Achromopeptidase with two other widely used serine proteases: Trypsin and Chymotrypsin.

Overview of Protease Specificity

This compound, also known as lysyl endopeptidase, exhibits high specificity, cleaving peptide bonds exclusively at the C-terminal side of lysine residues.[1] This precise activity is invaluable for generating large peptide fragments, which is particularly useful in protein sequencing and mapping post-translational modifications. In contrast, Trypsin cleaves at the C-terminal side of both lysine and arginine residues, while Chymotrypsin targets the C-terminal side of large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[2][3] This fundamental difference in cleavage preference is the primary determinant for selecting a protease for a specific application.

dot

Protease_Specificity cluster_this compound This compound (Lysyl Endopeptidase) cluster_Trypsin Trypsin cluster_Chymotrypsin Chymotrypsin A_P1 Lys (K) A_Cleavage Cleavage Site A_P1->A_Cleavage A_P1_prime Any amino acid (except Proline) A_Cleavage->A_P1_prime Cleaves Here T_P1 Lys (K) Arg (R) T_Cleavage Cleavage Site T_P1->T_Cleavage T_P1_prime Any amino acid (except Proline) T_Cleavage->T_P1_prime Cleaves Here C_P1 Phe (F) Tyr (Y) Trp (W) C_Cleavage Cleavage Site C_P1->C_Cleavage C_P1_prime Any amino acid (except Proline) C_Cleavage->C_P1_prime Cleaves Here Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock Solutions (this compound, Trypsin, Chymotrypsin) setup_plate Set up 96-well plate with Assay Buffer and Substrate Dilutions prep_enzyme->setup_plate prep_substrate Prepare Substrate Stock Solutions (pNA-based) prep_substrate->setup_plate start_reaction Add Enzyme to wells to initiate reaction setup_plate->start_reaction measure_abs Measure Absorbance at 405 nm over time in a plate reader (37°C) start_reaction->measure_abs calc_velocity Calculate Initial Velocity (V₀) from linear slope of Abs vs. Time measure_abs->calc_velocity plot_kinetics Plot V₀ vs. [Substrate] calc_velocity->plot_kinetics fit_model Fit data to Michaelis-Menten equation to determine Km and Vmax plot_kinetics->fit_model

References

Evaluating Commercial Achromopeptidase: A Comparative Guide to Purity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality enzymes is paramount to achieving reliable and reproducible results. Achromopeptidase, a potent lytic enzyme, is widely used for the lysis of Gram-positive bacteria, particularly those resistant to lysozyme. However, the purity and activity of commercially available this compound can vary significantly between suppliers, impacting experimental outcomes. This guide provides a framework for evaluating and comparing commercial this compound preparations, including detailed experimental protocols and a summary of publicly available product specifications.

Comparative Analysis of Commercial this compound

The following table summarizes the product specifications for this compound from several major suppliers based on their publicly available data. It is important to note that this information is provided by the manufacturers and has not been independently verified in a head-to-head comparison. Researchers are encouraged to perform their own validation experiments using the protocols outlined in this guide.

SupplierProduct Name/Catalog No.Source OrganismSpecific ActivityMolecular WeightForm
Sigma-Aldrich (Merck) This compound from Achromobacter lyticus (A3422, SRE0041, SRE0053)Lysobacter sp.≥1,000 units/mg solid~27 kDaLyophilized powder
FUJIFILM Wako Pure Chemical This compound, Crude, Lytic EnzymeLysobacter sp.900 - 1500 units/mg[1]~20 kDa[1]Pale yellowish brown - brown, powder
Molecular Depot This compound from Bacteria (B2013763)BacteriaNot specified27 kDa[2]Lyophilized Powder
Creative Enzymes Native Bacteria this compound (NATE-0022)Achromobacter lyticus[3]Not specifiedNot specifiedNot specified
Creative Biogene Bacteria this compound (MBS-0304)Not specifiedNot specifiedNot specifiedNot specified

Note: The unit definition for specific activity is generally consistent across suppliers: One unit will produce a change in absorbance at 600 nm of 0.001 per minute at pH 8.0 and 37°C using a suspension of Micrococcus lysodeikticus as substrate.[1][4][5][6][7]

Experimental Protocols for Evaluation

To facilitate a direct comparison of this compound from different suppliers, the following standardized protocols for determining purity and activity are provided.

Purity Assessment by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight and can be used to assess the purity of an enzyme preparation.[8][9][10][11]

a. Sample Preparation:

  • Reconstitute the lyophilized this compound from each supplier in purified water to a concentration of 1 mg/mL.

  • Mix 10 µL of the enzyme solution with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Centrifuge the samples briefly to pellet any insoluble material.

b. Electrophoresis:

  • Load 10-20 µL of the prepared samples into the wells of a 12% or 15% polyacrylamide gel. Include a pre-stained protein molecular weight marker in one lane.

  • Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

c. Staining and Analysis:

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[9]

  • The primary band should correspond to the expected molecular weight of this compound (~27 kDa).[2] The presence of other bands indicates protein impurities.

  • For a semi-quantitative analysis, the gel can be imaged, and densitometry can be performed to estimate the percentage of the main this compound band relative to the total protein in the lane.[9]

Enzymatic Activity Assay (Turbidimetric Assay)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a bacterial cell suspension over time.[4][7][12][13]

a. Reagents:

  • Assay Buffer: 10 mM Tris-HCl, 10 mM Sodium Chloride, pH 8.0 at 37°C.[4][13]

  • Substrate: A suspension of lyophilized Micrococcus lysodeikticus cells in the assay buffer. The absorbance at 600 nm (A600) should be adjusted to 0.6-0.7.[7][12]

  • Enzyme Solutions: Prepare fresh serial dilutions of each this compound product in cold assay buffer immediately before use.

b. Procedure:

  • Pipette 2.9 mL of the Micrococcus lysodeikticus cell suspension into a cuvette and equilibrate to 37°C.

  • Add 0.1 mL of the enzyme solution to the cuvette, mix by inversion, and immediately start monitoring the decrease in A600 for at least 5 minutes using a spectrophotometer set to 37°C.[4][13]

  • A blank reaction containing 0.1 mL of assay buffer instead of the enzyme solution should be run to account for any auto-lysis of the bacterial cells.

  • Calculate the rate of decrease in absorbance (ΔA600/minute) from the linear portion of the curve for both the test and blank reactions.

  • Subtract the rate of the blank from the rate of the test to determine the enzyme-specific activity.

c. Calculation of Specific Activity: Units/mg = ( (ΔA600/min Test - ΔA600/min Blank) / (0.001) ) / (mg of enzyme in the reaction)

Alternative Lytic Agents

While this compound is highly effective, other enzymes and methods can be employed for bacterial cell lysis. The choice of lytic agent often depends on the bacterial species and the downstream application.

  • Lysozyme: A commonly used enzyme that hydrolyzes the peptidoglycan layer of many bacteria. However, some Gram-positive bacteria are resistant to lysozyme, necessitating the use of enzymes like this compound.[2][6]

  • Lysostaphin: Specifically cleaves the pentaglycine cross-bridges in the cell wall of Staphylococcus species.

  • Mutanolysin: Another muramidase with a broader spectrum of activity against many Gram-positive bacteria.

  • Enzyme Cocktails: A combination of lytic enzymes, such as a mixture of this compound and lysozyme, can be more effective for lysing a wider range of bacteria or for particularly resilient strains.[14]

  • Non-enzymatic methods: Physical methods like sonication, bead beating, or French press, and chemical methods using detergents (e.g., SDS, Triton X-100) are also widely used for cell lysis.[14][15]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of this compound application, the following diagrams are provided.

Experimental_Workflow_for_Achromopeptidase_Evaluation cluster_purity Purity Assessment (SDS-PAGE) cluster_activity Activity Assay (Turbidimetric) P1 Reconstitute Lyophilized This compound P2 Sample Preparation (Denaturation) P1->P2 P3 Gel Electrophoresis P2->P3 P4 Coomassie/Silver Staining P3->P4 P5 Densitometry Analysis P4->P5 End End A1 Prepare M. lysodeikticus Suspension A3 Spectrophotometric Measurement (ΔA600/min) A1->A3 A2 Prepare Enzyme Dilutions A2->A3 A4 Calculate Specific Activity A3->A4 Start Start

Caption: Workflow for evaluating the purity and activity of commercial this compound.

Bacterial_Cell_Lysis_Pathway Bacterium Gram-Positive Bacterium CellWall Peptidoglycan Cell Wall Bacterium->CellWall contains Lysis Cell Lysis CellWall->Lysis disruption leads to This compound This compound This compound->CellWall targets and degrades Intracellular Intracellular Components (DNA, RNA, Proteins) Lysis->Intracellular releases

Caption: Simplified pathway of bacterial cell lysis mediated by this compound.

References

Unlocking the Cell: A Comparative Guide to Achromopeptidase Performance in Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell lysis protocols, the enzymatic efficiency of Achromopeptidase is a critical factor. This guide provides an objective comparison of this compound performance in various lysis buffers, supported by experimental data, to facilitate informed decisions in your research.

This compound, a lysyl endopeptidase, is a powerful tool for lysing Gram-positive bacteria, particularly those resistant to lysozyme.[1][2] Its efficacy, however, is significantly influenced by the composition of the lysis buffer. Key factors impacting its performance include pH, ionic strength, and the presence of specific chemical agents. This guide explores the nuances of common lysis buffers and their impact on this compound activity.

Performance of this compound in Common Lysis Buffers

The choice of lysis buffer can dramatically affect the yield and quality of the desired cellular components. Below is a summary of quantitative data on DNA yield obtained using this compound in conjunction with different lysis strategies.

Lysis Method/BufferTarget Organism(s)Key Buffer ComponentsAverage DNA Yield (ng/µL)Purity (A260/A280)Reference
Enzymatic: Lysozyme + this compound Human Oral Microbiome20 mM Tris-HCl, 2 mM EDTA, pH 8.0~50~1.8[3]
Enzymatic + Mechanical (Glass Beads) Human Oral Microbiome20 mM Tris-HCl, 2 mM EDTA, pH 8.0~60~1.8[3]
Enzymatic + Mechanical (Zirconium Beads) Human Oral Microbiome20 mM Tris-HCl, 2 mM EDTA, pH 8.0~45~1.8[3]
This compound in 1x TE Buffer Staphylococcus aureus, Streptococcus agalactiae10 mM Tris-HCl, 1 mM EDTA, pH 8.0Not specified, but successful for PCRNot specified[4]
This compound in 10% PBS Gram-positive bacteria1.45 mM NaCl, 0.023 mM KH2PO4, 0.629 mM K2HPO4Not specified, but effective for lysisNot specified[1][2]

Note: The study on the human oral microbiome utilized a sequential lysis with lysozyme followed by this compound. The addition of mechanical disruption with beads generally showed a marginal increase or, in the case of zirconium beads with the enzyme combination, a decrease in total DNA yield compared to enzymatic lysis alone.[3] It is important to note that high salt concentrations can inhibit this compound activity.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments referenced in this guide.

Protocol 1: Enzymatic Lysis of Human Oral Rinse Samples for DNA Extraction

This protocol is adapted from a study comparing different cell lysis methods for oral microbiome analysis.[3]

1. Sample Collection and Preparation:

  • Collect oral rinse samples.

  • Centrifuge to pellet cells.

  • Resuspend the pellet in a base buffer.

2. Lysis Procedure:

  • Step 1 (Lysozyme Treatment):

    • Resuspend the cell pellet in 160 µL of TE-L lysis buffer (20 mM Tris-HCl, 2 mM EDTA, pH 8.0, supplemented with 15 mg/mL lysozyme).

    • Incubate at 37°C for 1 hour.

  • Step 2 (this compound Treatment):

    • Add this compound to a final concentration of 700 units/mL.

    • Incubate at 37°C for 30 minutes.

3. DNA Purification:

  • Proceed with a standard DNA purification kit protocol.

4. Quantification and Quality Control:

  • Measure DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • Assess DNA integrity via agarose gel electrophoresis.

Protocol 2: Lysis of Staphylococcus aureus for PCR-based Detection

This protocol is based on a method for detecting MRSA in nasal specimens.[5][6]

1. Sample Preparation:

  • Resuspend bacterial cells in 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

2. Lysis Procedure:

  • Add this compound to the bacterial suspension (final concentration of 3000-5000 units).

  • Incubate at room temperature (approximately 22°C) for 20 minutes.[4]

3. Downstream Application:

  • The lysate can be directly used for PCR amplification.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_1 cluster_prep Sample Preparation cluster_lysis Enzymatic Lysis cluster_analysis Analysis oral_rinse Oral Rinse Sample pellet Cell Pellet oral_rinse->pellet Centrifuge lysozyme Add Lysozyme (1 hr @ 37°C) pellet->lysozyme achromo Add this compound (30 min @ 37°C) lysozyme->achromo purification DNA Purification achromo->purification quantification Quantification (A260/A280) purification->quantification

Figure 1: Workflow for enzymatic lysis of oral microbiome samples.

Experimental_Workflow_2 start Staphylococcus aureus Suspension in TE Buffer lysis Add this compound (20 min @ 22°C) start->lysis pcr Direct PCR Amplification lysis->pcr

Figure 2: Workflow for rapid lysis of S. aureus for PCR.

Alternative Lytic Enzymes

While this compound is highly effective, other enzymes are also used for bacterial cell lysis. A comparison with common alternatives can help in selecting the most appropriate enzyme for a specific application.

EnzymeTarget Organism/LinkageOptimal pHKey Characteristics
Lysozyme Gram-positive bacteria (peptidoglycan)6.0 - 9.0Less effective against resistant strains like some Staphylococcus and Streptococcus species.
Lysostaphin Staphylococcus species (glycine bridges)~7.5Highly specific for staphylococci.
Mutanolysin Gram-positive bacteria (peptidoglycan)Not specifiedCan lyse some lysozyme-resistant bacteria like Listeria.

A combination of enzymes, such as lysozyme and this compound, can provide a synergistic effect, leading to more efficient lysis of a broader range of bacteria.[3]

Conclusion

The performance of this compound is intrinsically linked to the composition of the lysis buffer. For optimal DNA extraction from diverse microbial populations, a combination of lysozyme and this compound in a Tris-EDTA buffer has been shown to be effective.[3] For rapid lysis for applications like PCR, a simpler TE buffer at room temperature can be sufficient.[4] It is crucial to consider the downstream application and the specific target organisms when selecting and optimizing a lysis buffer for use with this compound. The provided data and protocols offer a solid foundation for developing a robust and efficient cell lysis strategy in your research endeavors.

References

A Comparative Guide to DNA Extraction: The Role of Achromopeptidase in Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-quality, reproducible DNA extraction is paramount. The initial step of cell lysis is a critical determinant of downstream success in applications ranging from PCR and qPCR to next-generation sequencing. This guide provides an objective comparison of DNA extraction methodologies, with a particular focus on the enzymatic lysis of bacterial cell walls using Achromopeptidase, benchmarked against alternative methods.

Performance Comparison of Lysis Methods

The efficiency of DNA extraction is fundamentally linked to the chosen cell lysis technique. While mechanical methods like bead beating are common, enzymatic approaches offer a gentler alternative that can preserve DNA integrity. This compound, a lysyl endopeptidase, has demonstrated high efficacy in lysing Gram-positive bacteria that are often resistant to other enzymes like lysozyme.

The following tables summarize quantitative data from studies comparing different lysis methods.

Table 1: Comparison of DNA Yield from Various Lysis Methods

Lysis MethodSample TypeAverage DNA Yield (ng/µL)Reference
Lysozyme-AchromopeptidaseOral Rinse105.7 ± 15.3
Lysozyme + Glass BeadsOral Rinse43.7 ± 7.6
Lysozyme + Zirconium BeadsOral Rinse41.2 ± 7.7
Glass Beads OnlyOral RinseNot Reported
Zirconium Beads OnlyOral Rinse85.5 ± 12.1
Lysozyme OnlyOral Rinse38.1 ± 5.3

Table 2: Comparison of DNA Purity (A260/A280 Ratio) from Various Lysis Methods

Lysis MethodSample TypeAverage A260/A280 RatioReference
Lysozyme-AchromopeptidaseOral Rinse1.88 ± 0.04
Lysozyme + Glass BeadsOral Rinse1.89 ± 0.03
Lysozyme + Zirconium BeadsOral Rinse1.86 ± 0.05
Glass Beads OnlyOral Rinse1.91 ± 0.02
Zirconium Beads OnlyOral Rinse1.93 ± 0.02
Lysozyme OnlyOral Rinse1.87 ± 0.04

A260/A280 ratios between 1.8 and 2.0 are generally considered to indicate high-purity DNA.

Table 3: Reproducibility of DNA Extraction Methods

Lysis MethodKey Finding on ReproducibilityReference
Enzymatic Lysis (Lysozyme-Achromopeptidase)Highest variance in DNA concentration was observed when enzymes were used as the sole lysis agent.
Mechanical Lysis (Bead Beating)Least variation in DNA yield was noted when glass and zirconium beads were used in combination with lysozyme or when only glass beads were used.

Experimental Protocols

Detailed and reproducible protocols are essential for consistent experimental outcomes. Below are methodologies for DNA extraction using a combination of lysozyme and this compound, as well as a method utilizing this compound for room temperature lysis.

Protocol 1: Combined Lysozyme and this compound Lysis for Bacterial DNA Extraction

This protocol is adapted from a study on the oral microbiome and is effective for a mixed bacterial population.

Materials:

  • Bacterial cell pellet

  • TE-L Lysis Buffer (20 mM Tris-HCl, 2 mM EDTA, pH 8.0, supplemented with 15 mg/mL lysozyme)

  • TE-A Lysis Buffer (20 mM Tris-HCl, 2 mM EDTA, pH 8.0, supplemented with 10,000 units/mL this compound)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge tubes (1.5 mL)

  • Incubator or water bath at 37°C and 50°C

  • Microcentrifuge

Procedure:

  • Harvest bacterial cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in 160 µL of TE-L Lysis Buffer.

  • Incubate at 37°C for 1 hour.

  • Add TE-A Lysis Buffer to a final this compound concentration of 700 units/mL.

  • Incubate at 37°C for 30 minutes.

  • Add Proteinase K and SDS to final concentrations of 100 µg/mL and 0.5% respectively, and incubate at 50°C for 60 minutes to denature proteins.

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and mix by gentle inversion for 10 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Add an equal volume of ice-cold 100% ethanol and mix gently to precipitate the DNA.

  • Centrifuge at 12,000 rpm for 20 minutes to pellet the DNA.

  • Carefully decant the supernatant and wash the pellet with 70% ethanol.

  • Air dry the pellet and resuspend in 50 µL of TE Buffer.

Protocol 2: Room Temperature Lysis of Gram-Positive Bacteria using this compound

This protocol is advantageous for applications where heating may not be desirable or feasible.

Materials:

  • Bacterial cell suspension

  • This compound solution (dissolved in 1x TE buffer to a concentration of 3,000-5,000 U/mL)

  • DNA extraction kit (e.g., silica-based spin column kit)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Combine the bacterial sample with the this compound solution.

  • Incubate at room temperature (22°C) for 20 minutes.

  • Proceed with DNA extraction following the manufacturer's protocol for the chosen DNA extraction kit. This typically involves binding the DNA to a silica membrane, washing away contaminants, and eluting the purified DNA.

Visualizing the Workflow

To provide a clear overview of the enzymatic DNA extraction process, the following workflow diagram was generated using Graphviz.

DNA_Extraction_Workflow start Bacterial Cell Pellet resuspend Resuspend in Lysis Buffer (Lysozyme) start->resuspend incubate_lysozyme Incubate at 37°C resuspend->incubate_lysozyme add_achromo Add this compound incubate_lysozyme->add_achromo incubate_achromo Incubate at 37°C add_achromo->incubate_achromo protein_denature Protein Denaturation (Proteinase K, SDS) incubate_achromo->protein_denature phenol_chloroform Phenol-Chloroform Extraction protein_denature->phenol_chloroform precipitation Ethanol Precipitation phenol_chloroform->precipitation wash Wash with 70% Ethanol precipitation->wash elution Resuspend in TE Buffer wash->elution end Purified gDNA elution->end

Figure 1: Experimental workflow for bacterial DNA extraction using combined lysozyme and this compound lysis.

Conclusion

The choice of DNA extraction method significantly impacts the yield, purity, and integrity of the resulting DNA, which in turn affects the reproducibility and reliability of downstream molecular analyses. The data presented here indicates that a combined enzymatic approach using both lysozyme and this compound can yield a high concentration of pure DNA from complex bacterial samples. While enzymatic methods may show slightly higher variability in DNA concentration compared to mechanical methods, they offer a gentler lysis procedure that can be crucial for obtaining high molecular weight DNA. For lysozyme-resistant Gram-positive bacteria, this compound is a particularly valuable tool. The provided protocols and workflow offer a foundation for researchers to optimize their DNA extraction procedures for enhanced reproducibility and success in their specific applications.

A Researcher's Guide to Lytic Enzymes in Proteomics: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the choice of lytic enzyme is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of commonly used proteases, offering insights into their performance, optimal use, and the strategic advantages of multi-enzyme approaches.

The "bottom-up" approach, where proteins are enzymatically digested into smaller peptides for mass spectrometry (MS) analysis, remains the cornerstone of proteomics.[1] While trypsin has long been the gold standard due to its high specificity and the favorable properties of the resulting peptides for MS analysis, a growing body of evidence demonstrates the significant benefits of employing alternative and complementary enzymes to achieve deeper proteome coverage and uncover previously inaccessible biological information.[1][2][3]

Performance Comparison of Lytic Enzymes

The effectiveness of a lytic enzyme is often measured by the number of proteins and peptides identified, as well as the overall protein sequence coverage achieved. The following tables summarize quantitative data from comparative studies, providing a snapshot of what researchers can expect from various proteases, both when used alone and in combination.

EnzymeCleavage SpecificityOptimal pHKey AdvantagesLimitations
Trypsin C-terminal of Arginine (R) and Lysine (K)7.5 - 8.5High specificity, generates peptides of ideal length and charge for MS analysis.[1]Inefficient at cleaving Arg/Lys sites followed by Proline.[4] May miss post-translational modifications (PTMs) near cleavage sites.[5]
Lys-C C-terminal of Lysine (K)7.0 - 9.0Active under strong denaturing conditions (e.g., 8M urea), improving digestion of resistant proteins.[6] Generates larger peptides than trypsin.[6]Fewer cleavage sites compared to trypsin, may result in lower protein identification numbers when used alone.[7]
Arg-C C-terminal of Arginine (R)7.5 - 8.5Complements trypsin by cleaving at Arg-Pro sites.[4] Can increase peptide and protein identifications when used with trypsin.[4]Can have specificity issues and is relatively expensive.[8]
Chymotrypsin C-terminal of Phenylalanine (F), Tryptophan (W), Tyrosine (Y), and Leucine (L)7.5 - 8.5Orthogonal specificity to trypsin, excellent for hydrophobic proteins and membrane proteins.[9][10]Generates more complex peptide mixtures due to broader specificity.[11]
Glu-C (V8) C-terminal of Glutamic acid (E) and Aspartic acid (D)7.8 (phosphate buffer for E/D), 7.8 (bicarbonate buffer for E)Highly specific, useful for peptide mapping and sequencing.[12][13] Orthogonal to trypsin.Cleavage can be inhibited by proline on the carboxy side of the peptide bond.[12][13]
Asp-N N-terminal of Aspartic acid (D) and Cysteic acid7.0 - 8.0Unique N-terminal cleavage specificity, providing complementary data to C-terminal cleaving enzymes.[14]
Elastase C-terminal of Alanine (A), Valine (V), Leucine (L), Isoleucine (I), Serine (S), and Threonine (T)8.0 - 9.0Broader specificity useful for regions with few tryptic cleavage sites, particularly in membrane proteins.[15][16]Generates complex peptide mixtures with a higher chance of missed cleavages.[16]

Enhancing Proteome Coverage with Multi-Enzyme Strategies

A key strategy to overcome the limitations of single-enzyme digests is the use of multiple proteases, either sequentially or in combination. This approach significantly increases the number of identified proteins and overall sequence coverage.[17][18]

Sequential Digestion:

Sequential digestion, where one protease is used followed by another, has proven to be highly effective. For instance, pre-digesting with trypsin can enhance the performance of other enzymes like AspN, GluC, and chymotrypsin.[17] A study on S. pombe whole cell lysates demonstrated that a sequential digest with trypsin followed by another protease consistently yielded higher numbers of identified proteins and peptides compared to single-enzyme digests or the reverse sequential order.[11][17]

Protease Combination (S. pombe lysate)Single Protease (Proteins)Trypsin -> Other (Proteins)Other -> Trypsin (Proteins)Single Protease (Peptides)Trypsin -> Other (Peptides)Other -> Trypsin (Peptides)
Trypsin 1455 ± 85--16087 ± 327--
AspN 899 ± 691455 ± 851331 ± 506828 ± 51416087 ± 32717968 ± 470
GluC 719 ± 281294 ± 371319 ± 254467 ± 18213461 ± 26015713 ± 600
Chymotrypsin 938 ± 271200 ± 251056 ± 918818 ± 23213611 ± 3466869 ± 744
Elastase 593 ± 7874 ± 40492 ± 1156821 ± 849039 ± 3746280 ± 1680

Tandem Digestion:

The combination of Lys-C and Arg-C in a tandem digestion has been shown to be more specific and efficient than trypsin alone, leading to a higher number of identified peptides and proteins.[19] Similarly, a Lys-C/Trypsin mix is a popular choice that improves digestion by reducing the number of missed cleavages.[1] A recent study highlights a synergistic Lys-C/Arg-C Ultra digestion strategy that enhances proteome coverage for both label-free and multiplexed quantitative proteomics.[20][21]

Digestion Method (HeLa cell lysate)Identified PeptidesIdentified Proteins
Lys-C/Arg-C 14,2212,398
Lys-C/Trypsin ~12,600~2,140
Trypsin (2x) ~12,500~2,140

Experimental Workflows and Protocols

The following diagrams and protocols outline standard workflows for protein digestion in proteomics.

Proteomics_Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis CellLysis Cell Lysis & Protein Extraction Reduction Reduction (DTT/TCEP) CellLysis->Reduction Protein Lysate Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Protease Digestion (e.g., Trypsin) Alkylation->Digestion Desalting Peptide Desalting (e.g., C18) Digestion->Desalting Peptide Mixture LC_MS LC-MS/MS Analysis Desalting->LC_MS DataAnalysis Data Analysis LC_MS->DataAnalysis

Figure 1: A generalized workflow for bottom-up proteomics experiments.

Multi_Enzyme_Workflow cluster_single Single Digest cluster_sequential Sequential Digest ProteinSample Protein Sample (Reduced & Alkylated) Trypsin Trypsin Digest ProteinSample->Trypsin Trypsin_Seq 1. Trypsin Digest ProteinSample->Trypsin_Seq Trypsin_Para Trypsin Digest ProteinSample->Trypsin_Para Chymo_Para Chymotrypsin Digest ProteinSample->Chymo_Para GluC_Para Glu-C Digest ProteinSample->GluC_Para LC_MS_Analysis LC-MS/MS Analysis Trypsin->LC_MS_Analysis Peptides Other_Enzyme 2. Alternative Enzyme Digest (e.g., Elastase) Trypsin_Seq->Other_Enzyme Other_Enzyme->LC_MS_Analysis Trypsin_Para->LC_MS_Analysis Chymo_Para->LC_MS_Analysis GluC_Para->LC_MS_Analysis

Figure 2: Different strategies for multi-enzyme digestion in proteomics.

General In-Solution Digestion Protocol (Trypsin)

This protocol is a generalized procedure and may require optimization for specific sample types and downstream applications.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add Dithiothreitol (DTT) to a final concentration of 5-10 mM.

    • Incubate at 37-60°C for 30-60 minutes to reduce disulfide bonds.[18]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[18]

  • Digestion:

    • Dilute the sample with a buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

    • Add Trypsin Gold (Mass Spectrometry Grade) at an enzyme-to-protein ratio of 1:20 to 1:100 (w/w).[1]

    • Incubate at 37°C for 4 hours to overnight.[1]

  • Quenching the Reaction:

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 spin column or stage tip prior to LC-MS/MS analysis.

Protocol for Sequential Digestion (e.g., Lys-C followed by Arg-C)

This protocol is adapted from a study demonstrating the effectiveness of tandem Lys-C/Arg-C digestion.[19]

  • Initial Sample Preparation:

    • Follow steps 1-3 of the general in-solution digestion protocol (solubilization, reduction, and alkylation).

  • First Digestion (Lys-C):

    • Add Lys-C protease at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate in a buffer such as 50 mM Tris-HCl (pH 8.0) at 37°C for 6 hours.[19]

  • Second Digestion (Arg-C):

    • Add Arg-C protease to the same reaction mixture.

    • Adjust buffer conditions as needed for Arg-C activity (e.g., add 5 mM DTT, 8.5 mM calcium chloride, and 0.5 mM EDTA).[19]

    • Incubate overnight at 37°C.[19]

  • Quenching and Desalting:

    • Follow steps 5 and 6 of the general protocol.

Conclusion

The strategic selection and application of lytic enzymes are paramount for achieving comprehensive and high-quality data in proteomics. While trypsin remains a robust and reliable choice for many applications, the integration of alternative proteases, particularly through multi-enzyme digestion strategies, offers a powerful means to significantly enhance protein identification, sequence coverage, and the characterization of post-translational modifications. By understanding the unique specificities and optimal working conditions of different enzymes, researchers can tailor their experimental design to address specific biological questions and unlock a more complete view of the proteome.

References

A Comparative Guide to the Bacteriolytic Activity of Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative assessment of Achromopeptidase's bacteriolytic activity, offering a direct comparison with other common lytic enzymes. The information presented herein is intended to assist researchers in selecting the most appropriate enzyme for their specific applications, such as bacterial cell lysis for DNA/RNA or protein extraction, antimicrobial agent development, and biofilm disruption.

Executive Summary

This compound is a powerful lytic enzyme with a broad spectrum of activity, particularly against Gram-positive bacteria that are resistant to other common enzymes like lysozyme.[1] Its efficacy stems from a combination of enzymatic activities that target key structural components of the bacterial cell wall. This guide presents a quantitative comparison of this compound with Lysostaphin and Lysozyme, supported by experimental data and detailed protocols.

Quantitative Comparison of Bacteriolytic Enzymes

The bacteriolytic efficacy of an enzyme is often quantified by its specific activity, typically measured in units per milligram of protein. A unit of activity is generally defined as the amount of enzyme required to produce a specific change in turbidity of a bacterial suspension per minute under defined conditions.[1]

EnzymeSpecific Activity (Units/mg)Target Organism(s) for Unit DefinitionKey Advantages
This compound ≥ 1000 U/mg solidMicrococcus lysodeikticusBroad lytic spectrum, effective against lysozyme-resistant Gram-positive bacteria.[1]
Lysostaphin ≥500 U/mg protein, ≥1200 U/mg protein[2]Staphylococcus aureusHighly specific for Staphylococcus species.
Lysozyme 8,000 - 70,000 FIP U/mg (Note: Unit definitions can vary significantly)[1][3]Micrococcus lysodeikticus[3]Widely available and well-characterized.

Note: Direct comparison of specific activity can be challenging due to variations in unit definitions and assay conditions between manufacturers and research studies. The data presented above is compiled from commercially available enzyme specifications.

A study comparing the efficiency of different enzymes for DNA extraction from Staphylococcus aureus found that while a chimeric lysin (ClyH) was the fastest, this compound was also effective. This provides an indirect but quantitative measure of their relative lytic capabilities in a practical application.

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary target of bacteriolytic enzymes is the peptidoglycan layer of the bacterial cell wall, a rigid structure essential for maintaining cell shape and integrity. This compound is a mixture of enzymes, including α-lytic protease and β-lytic protease, which act on different bonds within the peptidoglycan structure.

The α-lytic protease component of this compound has been shown to cleave the N-acetylmuramoyl-L-alanine amide bond, which links the glycan backbone to the peptide side chains, as well as peptide bonds within the cross-linking bridges of Staphylococcus aureus peptidoglycan.

Achromopeptidase_Mechanism_of_Action cluster_peptidoglycan Peptidoglycan Structure cluster_peptide1 Peptide Side Chain 1 cluster_peptide2 Peptide Side Chain 2 cluster_crosslink Pentaglycine Bridge cluster_enzymes Bacteriolytic Enzymes NAG1 NAG NAM1 NAM NAG1->NAM1 β(1-4) NAG2 NAG NAM1->NAG2 β(1-4) Ala1 L-Ala NAM2 NAM NAG2->NAM2 β(1-4) Ala2 L-Ala Glu1 D-Glu Ala1->Glu1 Lys1 L-Lys Glu1->Lys1 DAla1 D-Ala Lys1->DAla1 Gly1 Gly Glu2 D-Glu Ala2->Glu2 Lys2 L-Lys Glu2->Lys2 DAla2 D-Ala Lys2->DAla2 Gly2 Gly Gly1->Gly2 Gly3 Gly Gly2->Gly3 Gly4 Gly Gly3->Gly4 Gly5 Gly Gly4->Gly5 Achromo This compound (α-lytic protease) Achromo->NAM1 Cleaves MurNAc-L-Ala bond Achromo->Gly3 Cleaves Gly-Gly bond

Caption: Mechanism of this compound on Peptidoglycan.

Experimental Protocols

Turbidity Reduction Assay for Measuring Bacteriolytic Activity

This protocol is a standard method for quantifying the lytic activity of enzymes by measuring the decrease in turbidity of a bacterial suspension over time.[3][4]

Materials:

  • Bacteriolytic enzyme (e.g., this compound, Lysostaphin, Lysozyme)

  • Target bacterial strain (e.g., Micrococcus lysodeikticus, Staphylococcus aureus)

  • Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (or 450 nm for M. lysodeikticus)[3]

  • Cuvettes or 96-well microplate

Procedure:

  • Preparation of Bacterial Suspension:

    • Culture the target bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cells with the assay buffer.

    • Resuspend the cells in the assay buffer to an initial optical density (OD) of 0.6-0.8 at 600 nm.

  • Enzyme Preparation:

    • Prepare a stock solution of the lytic enzyme in the assay buffer.

    • Make serial dilutions of the enzyme to determine the optimal concentration for the assay.

  • Assay Execution:

    • Add a specific volume of the bacterial suspension to a cuvette or microplate well.

    • Initiate the reaction by adding a small volume of the enzyme solution to the bacterial suspension.

    • Immediately start monitoring the decrease in absorbance at the appropriate wavelength (e.g., 600 nm) at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

    • Include a control with no enzyme to account for any auto-lysis.

  • Data Analysis:

    • Calculate the rate of decrease in OD per minute (ΔOD/min).

    • One unit of lytic activity is typically defined as the amount of enzyme that causes a specific ΔOD/min under the defined assay conditions.

Turbidity_Assay_Workflow prep_bacteria Prepare Bacterial Suspension (Wash and resuspend to OD 0.6-0.8) assay_setup Add Bacterial Suspension to Cuvette/Plate prep_bacteria->assay_setup prep_enzyme Prepare Enzyme Dilutions reaction_start Add Enzyme to Initiate Lysis prep_enzyme->reaction_start assay_setup->reaction_start measurement Monitor OD Decrease (e.g., at 600 nm) reaction_start->measurement analysis Calculate Lytic Activity (ΔOD/min) measurement->analysis

Caption: Turbidity Reduction Assay Workflow.

Comparison with Alternatives

This compound vs. Lysozyme

This compound has a broader bacteriolytic spectrum compared to lysozyme.[5] It is notably effective against many Gram-positive bacteria that show resistance to lysozyme, such as certain species of Streptococcus and Lactobacillus.[4] This is attributed to the different enzymatic activities present in this compound that can degrade a wider variety of peptidoglycan structures.

This compound vs. Lysostaphin

While both enzymes are potent against Gram-positive bacteria, Lysostaphin exhibits a high degree of specificity for staphylococci, particularly Staphylococcus aureus. Its primary mode of action is the cleavage of the pentaglycine cross-bridges unique to the peptidoglycan of staphylococci.[6] In contrast, this compound has a broader range of activity against various Gram-positive bacteria due to its ability to cleave different bonds in the peptidoglycan.[7]

Conclusion

This compound is a versatile and highly active bacteriolytic enzyme with significant advantages for the lysis of a broad range of Gram-positive bacteria, including those resistant to lysozyme. Its robust performance, as indicated by its high specific activity and effectiveness in applications like DNA extraction, makes it a valuable tool for researchers in microbiology, molecular biology, and drug development. When selecting a lytic enzyme, it is crucial to consider the target bacterial species and the specific requirements of the downstream application. This guide provides a foundational quantitative comparison to aid in this decision-making process.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The effective management and disposal of biochemical reagents like Achromopeptidase, a lytic enzyme, is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety practices. Always consult your institution's specific safety data sheets (SDS) and waste management guidelines.

Personal Protective Equipment (PPE): When handling this compound powder or solutions, always wear appropriate PPE, including:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves.

  • A laboratory coat.

Engineering Controls: Handle powdered this compound in a well-ventilated area or under a fume hood to prevent inhalation of aerosols.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound involves inactivation through heat, followed by disposal as non-hazardous waste, provided it is not mixed with other hazardous materials.

1. Inactivation of this compound Solutions:

The primary method for rendering this compound inactive is through heat treatment.[1][2][3] This process denatures the enzyme, eliminating its biological activity.

  • Heat Inactivation: For liquid waste containing this compound, such as used buffer solutions, heat the solution to a temperature of at least 80°C.[4] A common recommendation for complete inactivation is to apply a "heat spike" by raising the temperature to approximately 95°C.[1][2][3] Maintain this temperature for a minimum of 15-20 minutes to ensure complete denaturation.

  • Verification (Optional): For critical applications or large volumes, an activity assay can be performed to confirm the complete inactivation of the enzyme before disposal.

  • Cooling: Allow the solution to cool to room temperature before proceeding with disposal.

2. Disposal of Inactivated Solutions:

Once the this compound has been thermally inactivated and the solution has cooled, it can typically be disposed of down the sanitary sewer system with copious amounts of water, provided it does not contain any other hazardous components. Always adhere to your local and institutional regulations regarding drain disposal.

3. Disposal of Solid this compound Waste:

For expired or unused solid this compound:

  • Small Quantities: For very small quantities of solid waste, it is recommended to dissolve the powder in a suitable buffer and then proceed with the heat inactivation protocol described above.

  • Large Quantities: For larger quantities of solid this compound, it should be collected in a clearly labeled, sealed, and airtight container.[5] This container should then be disposed of through your institution's chemical waste management program. Do not attempt to inactivate large quantities of solid enzyme directly due to potential aerosolization and safety concerns.

4. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be handled as follows:

  • Sharps: Contaminated sharps (e.g., needles, broken glass) should be placed in a designated puncture-resistant sharps container for disposal.

  • Non-Sharps Solid Waste: Other contaminated solid waste, such as gloves, paper towels, and plasticware, should be collected in a designated biohazard or chemical waste bag and disposed of according to your institution's waste management guidelines. If the this compound was used with biohazardous materials, the waste should be treated as biohazardous waste.

Quantitative Data for Disposal Protocols

ParameterValuePurpose
Inactivation Temperature≥ 80°C (recommended 95°C)To denature the this compound enzyme.
Inactivation Time≥ 15-20 minutesTo ensure complete denaturation of the enzyme.

Experimental Protocol: Heat Inactivation of this compound in Solution

This protocol outlines a detailed methodology for the heat inactivation of a laboratory-scale volume of this compound solution prior to disposal.

Materials:

  • Waste solution containing this compound

  • Calibrated heat block or water bath capable of reaching 95°C

  • Appropriate heat-resistant, sealed container for the waste solution

  • Timer

  • Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Collect the this compound waste solution in a heat-resistant container that can be securely sealed to prevent evaporation and aerosol release.

  • Heating: Place the container in a pre-heated heat block or water bath set to 95°C.

  • Incubation: Once the solution reaches 95°C, start a timer and maintain the temperature for a minimum of 20 minutes.

  • Cooling: After the incubation period, carefully remove the container from the heat source and allow it to cool completely to room temperature.

  • Disposal: Once cooled, and assuming no other hazardous materials are present, the inactivated solution can be poured down the drain with a large volume of running water, in accordance with local regulations. If other hazardous materials are present, the solution must be disposed of as chemical waste through your institution's hazardous waste program.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_start Start: this compound Waste cluster_form Determine Waste Form cluster_liquid_disposal Liquid Waste Disposal Path cluster_solid_disposal Solid Waste Disposal Path cluster_contaminated_disposal Contaminated Materials Disposal start Identify this compound Waste Stream is_liquid Liquid Waste? start->is_liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) heat_inactivate Heat Inactivate (95°C for 20 min) is_liquid->heat_inactivate Yes is_small_solid Small Quantity? is_liquid->is_small_solid No (Solid) cool_solution Cool to Room Temperature heat_inactivate->cool_solution check_hazards_liquid Other Hazardous Materials Present? cool_solution->check_hazards_liquid drain_disposal Dispose Down Drain with Copious Water check_hazards_liquid->drain_disposal No chemical_waste_liquid Dispose as Chemical Waste check_hazards_liquid->chemical_waste_liquid Yes dissolve_solid Dissolve in Buffer is_small_solid->dissolve_solid Yes chemical_waste_solid Dispose as Chemical Waste is_small_solid->chemical_waste_solid No (Large Quantity) dissolve_solid->heat_inactivate sharps Sharps? contaminated_materials->sharps sharps_container Dispose in Sharps Container sharps->sharps_container Yes lab_waste Dispose as Regular or Biohazardous Lab Waste sharps->lab_waste No

A logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Achromopeptidase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Achromopeptidase. The following procedures are based on established laboratory safety principles for handling enzymes that are classified as respiratory sensitizers.

This compound is a lytic enzyme useful for the lysis of Gram-positive bacteria that are resistant to lysozyme. While a valuable tool in research, it is critical to handle it with appropriate care to avoid potential health hazards, notably respiratory sensitization.

Personal Protective Equipment (PPE)

The primary defense against potential laboratory hazards involves the consistent and correct use of Personal Protective Equipment (PPE). The recommended PPE for handling this compound is summarized below.

PPE CategoryItemSpecifications and Use
Respiratory Protection Dust Mask (N95 or higher)Mandatory when handling the lyophilized powder to prevent inhalation, as this compound is a respiratory sensitizer. A powered air-purifying respirator (PAPR) may be preferred for extended use or by individuals with beards.
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to shield eyes from splashes or aerosols.[1] A face shield should be worn in addition to goggles during tasks with a high splash risk, such as when handling larger quantities or preparing solutions.[1]
Hand Protection Disposable Nitrile GlovesTo be worn at all times to prevent skin contact. Consider double-gloving for tasks that could compromise glove integrity.[1][2] Gloves should be changed regularly and immediately if contaminated.[2]
Torso Protection Laboratory CoatShould be fully buttoned to protect clothing and skin from potential splashes.[3] A chemical-resistant apron over the lab coat is recommended when preparing solutions.[1]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from dropped objects or spills.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for minimizing exposure risk.

  • Preparation and Planning :

    • Review the Safety Data Sheet (SDS) before use.

    • Ensure that a safety shower and eye-wash station are accessible and their locations are clearly marked.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the powder form to minimize dust generation.[1][4]

  • Handling the Lyophilized Powder :

    • Don all required PPE as specified in the table above.

    • Carefully handle containers to avoid dropping or creating shocks that could generate dust.[4]

    • Weigh the powder within a chemical fume hood or a ventilated enclosure.[1]

  • Preparing Solutions :

    • Wear chemical splash goggles and consider a face shield.[1]

    • Add the powder to the solvent slowly to avoid splashing.

    • Seal the container immediately after use.[4]

  • Post-Handling Procedures :

    • After handling, thoroughly wash hands and face.[4]

    • Decontaminate the work area and any equipment used.

    • Contaminated protective equipment and gloves should not be taken to common areas like break rooms.[4]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect spilled or unused powder by sweeping it up and placing it in an empty, airtight container for disposal.[4] Avoid generating dust during this process. Do not use brooms that can create dust; instead, use a vacuum with a HEPA filter or gently wet the material before sweeping.[5]

  • Liquid Waste : Be careful not to discharge contaminated wastewater into the environment without proper handling.[4] Consult your institution's environmental health and safety guidelines for chemical waste disposal.

  • Contaminated PPE : Used gloves and other disposable PPE should be disposed of as biohazardous or chemical waste according to your institution's procedures.[2]

Emergency Procedures

  • Inhalation : Remove to fresh air. If symptoms such as respiratory irritation persist, seek medical attention.[4]

  • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Skin Contact : Wash off immediately with soap and plenty of water. If symptoms persist, call a physician.[4]

  • Ingestion : Rinse mouth and call a physician or poison control center immediately. Do not induce vomiting.[4]

Achromopeptidase_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_powder Weigh Powder in Hood prep_workspace->handle_powder handle_solution Prepare Solution handle_powder->handle_solution post_cleanup Decontaminate Workspace handle_solution->post_cleanup post_wash Wash Hands & Face post_cleanup->post_wash dispose_solid Dispose of Solid Waste post_wash->dispose_solid dispose_liquid Dispose of Liquid Waste post_wash->dispose_liquid dispose_ppe Dispose of Contaminated PPE post_wash->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.